Dodecyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHAXOYRFRPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062706 | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-72-2, 68411-27-8 | |
| Record name | Dodecyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecyl benzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkyl (C12-15) Benzoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, dodecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, dodecyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Dodecyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4F51K239A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of dodecyl benzoate
An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Benzoate (B1203000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (CAS No: 2915-72-2), also known as lauryl benzoate, is an organic compound classified as a benzoate ester.[1] It is synthesized from the esterification of benzoic acid and dodecanol (B89629) (lauryl alcohol).[2] this compound typically presents as a colorless to pale yellow liquid with a mild, pleasant aromatic odor.[2][3] Its chemical structure, consisting of a polar benzoate head and a long, nonpolar C12 alkyl chain, imparts amphiphilic properties that make it a valuable ingredient in various industrial and scientific applications.
In the pharmaceutical and cosmetic industries, this compound is utilized for its excellent emollient, plasticizer, and solvent properties.[2] It is known to enhance the feel and spreadability of topical formulations, reduce the greasy feel of other oily components, and solubilize active ingredients, including crystalline UV filters in sunscreens. Its ability to act as a penetration enhancer for drug delivery through biological membranes is an area of active research.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its spectral characteristics.
Physicochemical Properties
The key are summarized in the tables below. These values are compiled from various chemical databases and safety data sheets.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₀O₂ | [1][4][5] |
| Molecular Weight | 290.44 g/mol | [1][4][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | Lauryl benzoate, Benzoic acid, dodecyl ester | [1][7][8] |
| CAS Number | 2915-72-2, 68411-27-8 | [1][9] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Mild, pleasant, aromatic | [2][3] |
| Density | 0.934 - 0.94 g/cm³ (at 20°C) | [4][6][8] |
Table 2: Thermal and Solubility Properties
| Property | Value | Reference(s) |
| Boiling Point | 383 - 385 °C (at 760 mmHg) | [9][10] |
| 167 - 170 °C (at 2 Torr) | [11] | |
| Melting Point | Not applicable (liquid at room temp.) | [7] |
| Flash Point | 161.67 - 162 °C (Tag Closed Cup) | [7][10] |
| Water Solubility | 0.009331 mg/L (at 25°C, estimated) | [10] |
| Insoluble in water | [10] | |
| Solubility in Organic Solvents | Soluble in alcohol, oils, and other organic solvents | [2][10] |
| LogP (Octanol/Water Partition Coeff.) | 7.7 - 7.9 (estimated) | [1][10] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.4-8.1 ppm range). The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around δ 4.3 ppm. The aliphatic protons of the dodecyl chain would produce a series of multiplets in the δ 0.8-1.8 ppm range, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. Aromatic carbons would resonate in the δ 128-133 ppm region. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is expected around δ 65 ppm, while the other aliphatic carbons of the dodecyl chain would appear between δ 14-32 ppm.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically appearing around 1720-1715 cm⁻¹. Other significant peaks include C-O stretching vibrations around 1270 cm⁻¹ and 1110 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.[13]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 290.4. Common fragmentation patterns would include the loss of the dodecyloxy group or the dodecyl chain, and the formation of the benzoyl cation (m/z 105), which is often the base peak.
Experimental Protocols
The following sections detail standardized methodologies for determining key .
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14]
Apparatus:
-
Thiele tube containing mineral oil
-
Thermometer (-10 to 400°C)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Add 0.5-1.0 mL of this compound to the small test tube.
-
Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end upwards.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube, making sure the heat-transfer fluid (mineral oil) is above the level of the sample but below the opening of the test tube.[15]
-
Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[15]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary tip, remove the heat source.[14]
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Record the temperature. For accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to get a consistent reading.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[16]
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric pipettes and flasks
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The excess solid/liquid phase should be clearly visible.[17]
-
Add a known volume of the desired solvent (e.g., water, ethanol, buffer solution) to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibration: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16] The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand at the set temperature for several hours to allow the undissolved phase to settle. For emulsions or fine suspensions, centrifuge the vials at a moderate speed to achieve clear separation.[17]
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant (the solvent saturated with this compound).
-
Filter the aliquot through a syringe filter to remove any microscopic particles.
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
-
Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Applications and Significance in Drug Development
This compound's properties make it a versatile excipient in pharmaceutical formulations.
-
Topical Formulations: As a non-greasy emollient, it improves the texture and feel of creams and lotions. Its excellent solvency helps to dissolve solid active pharmaceutical ingredients (APIs), ensuring uniform distribution.
-
Penetration Enhancer: The long alkyl chain of this compound can transiently disrupt the lipid bilayer of the stratum corneum, the primary barrier of the skin. This mechanism facilitates the permeation of APIs into deeper skin layers or the systemic circulation.[3] This is particularly valuable for transdermal drug delivery systems.
-
Antimicrobial Activity: Some studies have noted that benzoate esters can exhibit antimicrobial properties, which may allow them to function as a preservative in multi-use formulations.[6]
Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance.[18][19] However, standard laboratory safety practices should be followed.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves (e.g., nitrile rubber), and safety goggles.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[18]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air. If ingested, rinse mouth with water and do not induce vomiting.[18] Seek medical attention if symptoms persist.
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 68411-27-8 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 2915-72-2 | CAA91572 | Biosynth [biosynth.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | CAS#:68411-27-8 | Chemsrc [chemsrc.com]
- 10. thegoodscentscompany.com [thegoodscentscompany.com]
- 11. 2915-72-2 CAS MSDS (BENZOIC ACID DODECYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of Dodecyl Benzoate from Dodecanol and Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dodecyl benzoate (B1203000), an important ester with applications in various fields, including pharmaceuticals and cosmetics. The primary focus is on the direct esterification of dodecanol (B89629) and benzoic acid, a process commonly known as Fischer esterification. This document details the underlying chemical principles, experimental protocols, and methods for purification and characterization.
Introduction
Dodecyl benzoate (also known as lauryl benzoate) is the ester formed from the reaction of dodecanol (lauryl alcohol) and benzoic acid. Its properties, such as low viscosity and its function as a surfactant, make it a valuable compound in various formulations.[1] The synthesis is typically achieved through direct esterification, a reversible reaction catalyzed by an acid.[1] Understanding and optimizing the reaction conditions are crucial for achieving high yields and purity of the final product.
The Core Reaction: Fischer Esterification
The synthesis of this compound from dodecanol and benzoic acid is a classic example of a Fischer esterification reaction. In this acid-catalyzed nucleophilic acyl substitution, the alcohol (dodecanol) attacks the protonated carbonyl group of the carboxylic acid (benzoic acid). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is essential to remove water as it is formed or to use an excess of one of the reactants.[2][3]
The overall reaction is as follows:
C₁₂H₂₅OH + C₆H₅COOH ⇌ C₆H₅COOC₁₂H₂₅ + H₂O (Dodecanol) + (Benzoic Acid) ⇌ (this compound) + (Water)
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4] Metal catalysts, such as tin or titanium compounds, can also be employed, particularly at higher temperatures.[1]
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Benzoic Acid (C₆H₅COOH)
-
Dodecanol (C₁₂H₂₅OH)
-
-
Catalyst:
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
-
Solvent/Entrainer:
-
Toluene or Hexane (optional, for azeotropic removal of water)
-
-
Work-up Reagents:
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using an entrainer)
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Reaction Procedure
-
Charging the Reactor: In a round-bottom flask, combine benzoic acid and dodecanol. A slight excess of dodecanol (e.g., 1.1 to 1.5 equivalents) can be used to shift the equilibrium towards the product. If using an entrainer like toluene, it should be added at this stage.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 1-2% by weight of the benzoic acid) is typically sufficient. For p-toluenesulfonic acid, a similar catalytic loading can be used.
-
Reflux: Assemble the reflux apparatus (with a Dean-Stark trap if applicable). Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the solvent or the reactants themselves (typically in the range of 100-220°C).[1] The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Time: The reaction is typically refluxed for several hours. The exact time required for completion will depend on the scale of the reaction, the catalyst used, and the temperature.
Work-up and Purification
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Carefully transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the excess alcohol.
-
5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.[4] Be cautious of CO₂ evolution.
-
Saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound is then purified by vacuum distillation to separate it from any high-boiling impurities.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound via Fischer esterification. These values are representative and may vary based on the specific experimental setup.
Table 1: Reactant and Catalyst Quantities
| Component | Molecular Weight ( g/mol ) | Typical Molar Ratio | Example Quantity (for 0.1 mol Benzoic Acid) |
| Benzoic Acid | 122.12 | 1.0 | 12.21 g |
| Dodecanol | 186.34 | 1.1 - 1.5 | 20.50 g - 27.95 g |
| Sulfuric Acid | 98.08 | Catalytic | ~0.2 g |
| p-Toluenesulfonic Acid | 172.20 | Catalytic | ~0.3 g |
Table 2: Reaction Conditions and Expected Yields
| Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sulfuric Acid | Reflux | 4 - 8 | 70 - 85 |
| p-Toluenesulfonic Acid | Reflux | 4 - 8 | 75 - 90 |
| Metal Catalysts | >180 | 2 - 6 | 80 - 95 |
Note: Yields are highly dependent on the efficiency of water removal.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from dodecanol and benzoic acid via Fischer esterification is a robust and well-established method. High yields can be achieved by carefully controlling the reaction conditions, particularly through the efficient removal of water to drive the equilibrium towards product formation. The choice of catalyst and purification method are also critical factors in obtaining a high-purity product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for their specific applications.
References
An In-depth Technical Guide to Dodecyl Benzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of dodecyl benzoate (B1203000). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
Dodecyl benzoate is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and dodecanol.
IUPAC Name: this compound[1]
Synonyms: Lauryl benzoate, Benzoic acid, dodecyl ester[1][2]
Chemical Structure:
The chemical structure of this compound is represented by the following SMILES notation: CCCCCCCCCCCCOC(=O)C1=CC=CC=C1[1]
This corresponds to a dodecyl group attached to the oxygen atom of a benzoate group.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₂ | [1] |
| Molecular Weight | 290.44 g/mol | [3] |
| CAS Number | 2915-72-2 | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Mild, pleasant | [4] |
| Boiling Point | 383.00 to 385.00 °C @ 760.00 mm Hg | [2] |
| Flash Point | 161.67 °C (323.00 °F) TCC | [2] |
| Density | 0.94 g/cm³ | [3] |
| Water Solubility | 0.009331 mg/L @ 25 °C (estimated) | [2] |
| logP (o/w) | 7.729 (estimated) | [2] |
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of benzoic acid with dodecanol, using a strong acid catalyst such as sulfuric acid. This reaction is a reversible process where the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.
Reaction Pathway
The overall reaction for the synthesis of this compound is as follows:
References
The Solubility of Dodecyl Benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000) (Lauryl benzoate), the ester of dodecanol (B89629) and benzoic acid, is a versatile organic compound utilized in a variety of applications, including as a plasticizer, emollient, and solvent in industrial formulations and personal care products.[1] Its performance in these roles is intrinsically linked to its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of dodecyl benzoate, supported by data on analogous compounds and detailed experimental methodologies for solubility determination.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2915-72-2 |
| Molecular Formula | C19H30O2 |
| Molecular Weight | 290.44 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, pleasant |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, it is consistently characterized as being readily soluble in most common organic solvents and oils, while being virtually insoluble in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Organic Solvents & Oils | Excellent solubility | [1] |
| Alcohol | Soluble | |
| Water | Insoluble |
Comparative Solubility of Shorter-Chain Alkyl Benzoates
To provide a more comprehensive understanding of the solubility behavior of this compound, it is instructive to examine the solubility of its shorter-chain analogs: methyl benzoate, ethyl benzoate, and butyl benzoate. The general trend for simple esters is that miscibility with a wide range of organic solvents is common.
Table 2: Solubility of Methyl, Ethyl, and Butyl Benzoates in Common Organic Solvents
| Solvent | Methyl Benzoate | Ethyl Benzoate | Butyl Benzoate |
| Ethanol | Miscible[2] | Miscible[3][4] | Soluble[5] |
| Diethyl Ether | Miscible[2] | Miscible[4] | Soluble |
| Acetone | Soluble[6] | Highly Soluble[3] | Soluble |
| Methanol | Soluble[2] | Miscible | Soluble |
| Carbon Tetrachloride | Soluble[2] | Soluble | Soluble |
| Chloroform | Miscible | Highly Soluble[3] | Soluble |
| Hexane | Excellent solubility[6] | Highly Soluble[3] | Soluble |
| Propylene Glycol | Soluble | Soluble[7] | Poorly Soluble[5] |
| Glycerol | Insoluble[2] | Insoluble[7] | Insoluble |
| Water | Poorly soluble (<0.1 g/100 mL at 22.5 °C)[8] | Almost insoluble (0.72 mg/mL)[4] | Insoluble[5] |
Given that this compound possesses a significantly longer, non-polar alkyl chain compared to these analogs, its solubility in highly polar solvents may be reduced, while its affinity for non-polar organic solvents is expected to be excellent.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.
1. Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess this compound to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the this compound residue is achieved.
-
Calculate the solubility as the mass of the residue per mass or volume of the solvent.
-
-
Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered aliquot with a known volume of the solvent.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
The calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction, and specify the temperature at which the measurement was conducted.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Butyl benzoate | 136-60-7 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]
- 8. Methyl benzoate | 93-58-3 [chemicalbook.com]
An In-depth Technical Guide to Dodecyl Benzoate as a Surfactant: Core Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000) is a colorless to pale yellow liquid with a mild aromatic odor.[1] Beyond its surfactant properties, it is also utilized as a solvent and a plasticizer due to its good solvency for organic materials and its ability to increase the flexibility of polymers.[1] In the context of drug development, its ability to enhance skin absorption makes it a promising excipient in topical and transdermal formulations.[1]
Mechanism of Action as a Surfactant
The primary mechanism by which dodecyl benzoate functions as a surfactant is through the reduction of surface tension at the interface between two immiscible phases, such as oil and water. This is a direct consequence of its amphiphilic nature. The hydrophobic dodecyl tail has a low affinity for water and preferentially orients itself away from the aqueous phase, while the hydrophilic benzoate headgroup interacts favorably with water molecules.
At low concentrations in an aqueous solution, this compound monomers will first accumulate at the air-water or oil-water interface, with their hydrophobic tails directed away from the water. This disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
Micelle Formation
As the concentration of this compound in an aqueous solution increases, a point is reached where the interface becomes saturated with monomers. Above this concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to self-assemble into spherical or other aggregate structures called micelles.
In an aqueous environment, these micelles are formed with the hydrophobic tails sequestered in the core of the structure, away from the water, and the hydrophilic heads forming an outer corona that interacts with the surrounding water molecules. This process is thermodynamically driven, primarily by the hydrophobic effect, which leads to an increase in the entropy of the overall system as the ordered water molecules surrounding the individual hydrophobic chains are released.
dot
Figure 1: General mechanism of surfactant micelle formation in an aqueous solution.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₂ | [1][2] |
| Molecular Weight | 290.44 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild aromatic | [1] |
Calculated and Theoretical Surfactant Properties
| Parameter | Value (Calculated/Theoretical) | Method |
| Hydrophilic-Lipophilic Balance (HLB) | ~8.6 | Griffin's Method |
Note: The absence of specific experimental values in the literature for CMC and surface tension necessitates their determination using the protocols outlined in Section 4.0.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the characterization of its surfactant properties.
Synthesis of this compound via Fischer Esterification
Fischer esterification is a classic method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.
Workflow for Fischer Esterification: dot
Figure 2: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.1-1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents). Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Continue the reflux until no more water is collected.
-
Neutralization and Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid catalyst) and then with brine.
-
Extraction and Drying: Extract the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude this compound can then be purified by vacuum distillation to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants and can be adapted for non-ionic surfactants by observing changes in the conductivity of a solution containing a small amount of an inert electrolyte.
Workflow for CMC Determination by Conductivity: dot
Figure 3: Workflow for determining the Critical Micelle Concentration (CMC) using conductivity measurements.
Detailed Protocol:
-
Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Conductivity Measurement: Calibrate a conductivity meter using standard potassium chloride solutions. For each this compound solution, measure the conductivity at a constant, controlled temperature. Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.
-
Data Analysis: Plot the measured conductivity (κ) versus the concentration of this compound. The plot will typically show two linear regions with different slopes.
-
CMC Determination: The concentration at which the slope of the conductivity versus concentration plot changes corresponds to the CMC. This is because, below the CMC, the conductivity increases linearly with the concentration of monomeric surfactant. Above the CMC, the formation of micelles, which are less mobile charge carriers, leads to a smaller increase in conductivity with increasing concentration. The intersection of the two linear portions of the plot gives the CMC value.
Determination of Surface Tension using the Du Noüy Ring Method
This method measures the force required to detach a platinum ring from the surface of a liquid, which is related to the surface tension.
Detailed Protocol:
-
Instrument Setup and Calibration: Use a tensiometer equipped with a Du Noüy platinum ring. Clean the ring thoroughly by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants. Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.
-
Sample Preparation: Prepare a series of aqueous solutions of this compound at various concentrations.
-
Measurement: Place a sample solution in a clean vessel on the tensiometer's sample stage. Lower the platinum ring so that it is fully immersed in the liquid. Slowly lower the sample stage, causing the ring to be pulled through the liquid-air interface. The instrument will measure the force required to detach the ring from the surface.
-
Data Analysis: The surface tension (γ) is calculated from the maximum force (F) applied, the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = (F / 4πR) * f.
-
Surface Tension Profile: Plot the surface tension as a function of the logarithm of the this compound concentration. The surface tension will decrease with increasing concentration until the CMC is reached, after which it will plateau. The concentration at the inflection point of this curve provides another method for determining the CMC.
This compound in Drug Development
The amphiphilic nature of this compound makes it a candidate for use as a penetration enhancer in topical and transdermal drug delivery systems. Surfactants can enhance the permeation of drugs through the skin via several mechanisms:
-
Disruption of the Stratum Corneum: The stratum corneum, the outermost layer of the skin, is the primary barrier to drug absorption. Its structure consists of corneocytes embedded in a lipid-rich matrix. The hydrophobic tails of surfactant molecules can intercalate into this lipid matrix, disrupting its highly ordered structure and increasing its fluidity. This makes the stratum corneum more permeable to drug molecules.
-
Interaction with Keratin (B1170402): The hydrophilic headgroups of surfactants can interact with the keratin in the corneocytes, leading to swelling and increased hydration of these cells, which can also facilitate drug penetration.
-
Increased Drug Solubility: this compound can act as a solvent for lipophilic drugs within a formulation, increasing their thermodynamic activity and creating a larger concentration gradient to drive diffusion into the skin.
The selection of this compound as a penetration enhancer should be guided by its efficacy in enhancing the permeation of the specific drug of interest, as well as its toxicological profile to ensure it does not cause undue skin irritation or damage.
Conclusion
This compound possesses the characteristic amphiphilic structure of a non-ionic surfactant, enabling it to reduce surface tension and form micelles in aqueous solutions. While specific experimental data on its surfactant properties are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis and characterization. Its potential as a penetration enhancer in drug delivery highlights the importance of further research into its quantitative surfactant properties and its interactions with biological membranes. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to explore the full potential of this compound in their applications.
References
An In-depth Technical Guide on the Biological Activity and Antimicrobial Properties of Dodecyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Introduction
Biological Activity and Antimicrobial Properties of Benzoate (B1203000) Esters
Benzoic acid and its salts are widely recognized for their antimicrobial properties, particularly effective in acidic conditions.[4][5] The antimicrobial efficacy of benzoate esters is influenced by the length of the alkyl chain. Generally, an increase in the alkyl chain length of p-hydroxybenzoic acid esters (parabens) correlates with increased antimicrobial activity.[6] This suggests that dodecyl benzoate, with its 12-carbon alkyl chain, could exhibit potent antimicrobial effects. Benzoic acid and its derivatives are known to be effective against a broad spectrum of microorganisms, including bacteria and fungi.[3]
Quantitative Data on the Antimicrobial Efficacy of Benzoate Esters
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not found in the reviewed scientific literature, the following table summarizes the MIC values for other relevant benzoate esters. This data illustrates the general antimicrobial efficacy of this class of compounds and the influence of pH and alkyl chain length on their activity.
| Benzoate Ester | Test Organism | MIC | pH | Reference |
| Sodium Benzoate | Staphylococcus aureus | >10,000 ppm | 7.0 | [6] |
| Staphylococcus aureus | 1000 ppm | 4.0 | [6] | |
| Escherichia coli | >10,000 ppm | 7.0 | [6] | |
| Escherichia coli | 1000 ppm | 4.0 | [6] | |
| Pseudomonas aeruginosa | 0.5 mg/ml | - | [6] | |
| Candida albicans | 2.5 mg/ml | - | [6][7] | |
| Aspergillus brasiliensis | >50 mg/ml | - | [6][7] | |
| Methylparaben | Staphylococcus aureus | 2.6 mM | - | [6] |
| Propylparaben | Staphylococcus aureus | 2.2 mM | - | [6] |
| Benzyl Benzoate | Bacillus cereus | 50 µg/mL | - | [8] |
| Enterococcus aerogenes | >100 µg/mL | - | [8] |
Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic conditions.[6] The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[6]
Hypothesized Mechanism of Antimicrobial Action
The antimicrobial action of benzoate esters is believed to be multifaceted, primarily targeting the integrity of the microbial cell membrane and disrupting key cellular processes.[6] The lipophilic nature of this compound would facilitate its interaction with and passage through the lipid-rich cell membranes of microorganisms.
The proposed mechanism involves the following steps:
-
Cellular Uptake: In an acidic environment, benzoic acid, which can be formed from the hydrolysis of this compound, is un-dissociated and lipophilic, allowing it to readily diffuse across the microbial cell membrane.[6]
-
Intracellular pH Disruption: Once inside the more alkaline cytoplasm, the benzoic acid dissociates, releasing protons (H+) and benzoate anions. This leads to a decrease in the intracellular pH.[6][9]
-
Enzyme Inhibition: The altered intracellular pH can inhibit the activity of crucial enzymes, such as phosphofructokinase, which is vital for glycolysis.[9][10] This disruption of the glycolytic pathway leads to a reduction in ATP production, effectively starving the cell of energy.[9][10]
-
Disruption of Proton Motive Force: The accumulation of protons also dissipates the proton motive force across the cell membrane, which is essential for ATP synthesis and nutrient transport, further contributing to cellular energy depletion.[6]
Caption: Hypothesized antimicrobial mechanism of this compound.
Experimental Protocols for Antimicrobial Activity Assessment
Given the lipophilic nature of this compound, standard antimicrobial susceptibility testing methods require modifications to ensure proper dispersion of the compound in the aqueous test media.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the antimicrobial activity of a test compound.
Caption: General workflow for antimicrobial susceptibility testing.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or a non-ionic surfactant (e.g., Tween 80)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO at a high concentration (e.g., 100 mg/mL).[11]
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve the desired concentration range for testing. To enhance solubility, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.001% v/v) can be included in the broth.[11]
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup:
-
Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the this compound solution to the first well of each test row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted microbial inoculum to each well.
-
Include a positive control (broth and inoculum, no this compound) and a negative control (broth only). A solvent control (broth, inoculum, and the highest concentration of DMSO or surfactant used) should also be included to ensure the solvent does not inhibit microbial growth.
-
-
Incubation and Reading:
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.[12]
-
Agar Disk Diffusion Method for Zone of Inhibition
This method provides a qualitative assessment of the antimicrobial activity of a substance.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm in diameter)
-
Test microorganisms and appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates and Inoculum:
-
Prepare a microbial inoculum as described for the MIC method.
-
Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of the this compound stock solution. Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a positive control disk (impregnated with a known antibiotic) and a negative control disk (impregnated with the solvent only).
-
-
Incubation and Measurement:
Conclusion
While direct experimental evidence for the antimicrobial activity of this compound is currently limited in publicly accessible scientific literature, the established principles of structure-activity relationships within the benzoate ester family strongly suggest its potential as an effective antimicrobial agent. Its lipophilic nature, conferred by the long dodecyl chain, is likely to enhance its ability to disrupt microbial cell membranes. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the antimicrobial efficacy of this compound and other lipophilic compounds. Further investigation into the specific MICs, spectrum of activity, and mechanism of action of this compound is warranted to fully elucidate its potential in various applications, from cosmetic preservation to novel antimicrobial drug development.
References
- 1. reddit.com [reddit.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. agrojournal.org [agrojournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Dodecyl Benzoate as a Plasticizer in Polymer Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl benzoate (B1203000), a high-molecular-weight organic ester, is emerging as a significant non-phthalate plasticizer in polymer science. This technical guide provides an in-depth analysis of its role, mechanism of action, and performance characteristics within various polymer matrices. With increasing regulatory scrutiny on traditional phthalate (B1215562) plasticizers, alternatives like dodecyl benzoate offer a compelling combination of performance, permanence, and a more favorable toxicological profile. This document details the effects of long-chain alkyl benzoates on the mechanical and thermal properties of polymers, outlines comprehensive experimental protocols for their evaluation, and explores their application in specialized fields such as drug delivery systems.
Introduction to Benzoate Plasticizers
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[1] For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market for polyvinyl chloride (PVC).[2] However, concerns over the potential health risks associated with phthalates have driven the search for safer alternatives.[2][3]
Benzoate esters have been identified as highly effective, low-toxicity, and biodegradable alternatives to phthalate plasticizers.[3][4] They are known for their excellent compatibility with a wide range of polymers, good heat and light stability, and low volatility.[5] this compound (also known as lauryl benzoate), with its long C12 alkyl chain, is of particular interest for applications requiring high permanence and low migration.
Mechanism of Action
The plasticizing effect of this compound is primarily attributed to two complementary theories:
-
Lubricity Theory: The plasticizer molecules act as lubricants, facilitating the movement of polymer chains past one another, which imparts flexibility.
-
Free Volume Theory: The introduction of this compound molecules increases the "free volume" within the polymer matrix. This increased space allows for greater segmental mobility of the polymer chains, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at lower temperatures.
The long, non-polar dodecyl chain enhances compatibility with the polymer matrix, while the polar benzoate group can interact with polar segments of the polymer, such as the C-Cl bond in PVC. This balance of polar and non-polar characteristics is crucial for an effective plasticizer.[1][6]
Performance Characteristics of Long-Chain Alkyl Benzoates in PVC
While extensive quantitative data specifically for this compound is limited in publicly available literature, the performance of structurally similar long-chain alkyl benzoates provides a strong indication of its expected properties. The following tables summarize representative data for such plasticizers in PVC formulations, often compared to the industry standard, DEHP.
Table 1: Representative Mechanical Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP
| Property | Test Method | Unplasticized PVC | PVC with DEHP (40 phr) | PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7] |
| Tensile Strength (MPa) | ASTM D638 | ~50 | ~24.1 | ~24.5 |
| Elongation at Break (%) | ASTM D638 | <10 | ~300 | ~350 |
| 100% Modulus (MPa) | ASTM D638 | - | ~11.5 | ~9.7 |
| Hardness (Shore A) | ASTM D2240 | >100 | ~80 | ~78 |
Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7] phr = parts per hundred resin.
Table 2: Representative Thermal and Migration Properties of PVC Plasticized with Long-Chain Benzoates vs. DEHP
| Property | Test Method | PVC with DEHP (40 phr) | PVC with 1,5-Pentanediol Dibenzoate (40 phr)[7] |
| Glass Transition Temp. (Tg) (°C) | DSC | ~ -2.9 | ~ -5.4 |
| Volatility (Weight Loss %) (24h @ 100°C) | ASTM D1203 | Variable | Lower than DEHP |
| Migration Resistance (n-hexane extraction) | - | Variable | Improved over DEHP |
Data for 1,5-Pentanediol Dibenzoate is presented as a representative example of a high-performance benzoate plasticizer.[7]
Experimental Protocols for Evaluation
The following section details the methodologies for incorporating and evaluating this compound as a plasticizer in a polymer matrix, using PVC as a representative example.
Synthesis of this compound
This compound can be synthesized via Fischer esterification of benzoic acid with dodecanol, typically using an acid catalyst.[2]
Compounding and Sample Preparation
Objective: To homogeneously incorporate this compound into the polymer resin.
Materials & Equipment:
-
Polymer resin (e.g., PVC K-value 67)
-
This compound
-
Thermal stabilizer (e.g., mixed metal stabilizer)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molding plates and shims
Procedure:
-
On a two-roll mill preheated to 160-170°C, band the PVC resin.
-
Gradually add the thermal stabilizer and mix until a homogenous blend is achieved.
-
Slowly add the pre-weighed this compound to the PVC blend on the mill. The amount is typically expressed in parts per hundred of resin (phr).
-
Continue milling for 5-10 minutes to ensure uniform distribution of the plasticizer.
-
Sheet off the compounded PVC from the mill.
-
Place the PVC sheet between two molding plates with a shim of the desired thickness (e.g., 1 mm).
-
Preheat the hydraulic press to 170-180°C.
-
Place the molding assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.
-
Increase the pressure to approximately 10 MPa and maintain for 5 minutes.
-
Cool the mold under pressure to below 50°C.
-
Remove the pressed PVC film from the mold.
-
Condition the film at standard laboratory conditions (23°C and 50% relative humidity) for at least 24 hours before testing.
Mechanical Properties Testing
-
Tensile Strength, Elongation at Break, and Modulus: Determined using a universal testing machine according to ASTM D638 .
-
Hardness: Measured using a durometer according to ASTM D2240 (Shore A or D scale).
Thermal Analysis
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 . The Tg is a key indicator of plasticizer efficiency.
Permanence and Migration Testing
-
Volatility: Assessed by measuring the weight loss of a sample after heating in an oven, as per ASTM D1203 .
-
Leaching in Solvents: Evaluated by immersing a weighed sample in a specific solvent (e.g., n-hexane, soapy water) for a set time and temperature, then re-weighing to determine the mass of extracted plasticizer.
-
Activated Carbon Migration: This method assesses the tendency of the plasticizer to migrate out of the PVC matrix into an absorptive medium, also guided by ASTM D1203 .
Applications in Drug Development
The properties of this compound make it a candidate for use in pharmaceutical and medical applications.
-
Medical Device Plasticization: As a non-phthalate plasticizer with low migration potential, this compound is suitable for flexible PVC applications such as tubing, IV bags, and other medical devices where patient safety is paramount.[2][8]
-
Topical and Transdermal Drug Delivery: The "dodecyl" moiety is known to act as a penetration enhancer in topical formulations. Dodecyl-containing compounds can reversibly interact with the lipids in the stratum corneum, increasing skin permeability.[9] this compound could therefore serve a dual role in a transdermal patch: plasticizing the polymer matrix of the patch and enhancing the delivery of the active pharmaceutical ingredient (API) through the skin.[10][11]
Visualizations
Logical Workflow for Plasticizer Evaluation
Caption: Workflow for the synthesis, formulation, and evaluation of this compound as a plasticizer.
Conceptual Mechanism of Plasticization
Caption: this compound increases the spacing (free volume) between polymer chains, enhancing flexibility.
Conclusion
This compound and other long-chain alkyl benzoates represent a promising class of non-phthalate plasticizers for the polymer industry. Their favorable performance characteristics, including high plasticizing efficiency and low migration potential, make them suitable for a wide range of applications, from consumer goods to sensitive medical devices. For drug development professionals, the unique properties of this compound may offer dual functionality in transdermal delivery systems, acting as both a matrix plasticizer and a permeation enhancer. Further research focusing on generating a comprehensive dataset for this compound across various polymers will solidify its position as a leading alternative to traditional plasticizers.
References
- 1. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 5. US20080234414A1 - Plasticiser Compositions - Google Patents [patents.google.com]
- 6. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kinampark.com [kinampark.com]
- 9. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5580574A - Pharmaceutical composition for transdermal delivery - Google Patents [patents.google.com]
- 11. Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2915-72-2 Molecular Formula: C₁₉H₃₀O₂
This technical guide provides an in-depth overview of dodecyl benzoate (B1203000), a versatile organic compound with applications in various scientific fields, including materials science and drug delivery. This document details its physicochemical properties, synthesis, and key experimental applications, offering valuable information for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Dodecyl benzoate is an ester formed from the reaction of dodecanol (B89629) and benzoic acid. It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties make it a valuable component in a range of formulations.
| Property | Value | Reference |
| CAS Number | 2915-72-2 (Primary) | [1][2] |
| 68411-27-8 (Secondary) | [3] | |
| Molecular Formula | C₁₉H₃₀O₂ | [1][3] |
| Molecular Weight | 290.44 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Lauryl benzoate, Benzoic acid, dodecyl ester | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Mild, aromatic | |
| Boiling Point | 383.00 to 385.00 °C @ 760.00 mm Hg | |
| Flash Point | 161.67 °C (323.00 °F) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water | [4] |
Synthesis of this compound
This compound is typically synthesized through the Fischer esterification of benzoic acid with dodecanol, using an acid catalyst. Another common method is the transesterification of a benzoate ester, such as methyl benzoate, with dodecanol.
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.
Materials:
-
Benzoic acid
-
Dodecanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.
-
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation if required.
Logical Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound via Fischer esterification.
Applications in Drug Development
This compound serves as a valuable excipient in pharmaceutical formulations, primarily due to its properties as a penetration enhancer for topical and transdermal drug delivery systems. Its lipophilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, thereby increasing the permeation of active pharmaceutical ingredients (APIs).
This compound as a Penetration Enhancer
The mechanism by which this compound enhances skin penetration is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum. This creates a more fluid environment, allowing drug molecules to diffuse more readily through the skin barrier.
Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for evaluating the effect of this compound on the skin permeation of a model drug using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or animal skin)
-
Model drug
-
Phosphate-buffered saline (PBS) as the receptor solution
-
This compound
-
A suitable solvent for the drug and this compound (e.g., ethanol, propylene (B89431) glycol)
-
Magnetic stirrer
-
Water bath
Procedure:
-
Prepare the donor formulation by dissolving the model drug and this compound (at a specific concentration) in the chosen solvent. A control formulation without this compound should also be prepared.
-
Mount the excised skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the skin. The receptor solution should be continuously stirred.
-
Maintain the temperature of the apparatus at 32°C or 37°C to mimic physiological conditions.
-
Apply a known amount of the donor formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
-
Compare the permeation profile of the drug with and without this compound to evaluate its enhancement effect.
Experimental Workflow for Skin Permeation Study
References
An In-depth Technical Guide to the Hydrolysis of Dodecyl Benzoate to Dodecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical hydrolysis of dodecyl benzoate (B1203000), a reaction that cleaves the ester bond to yield dodecanol (B89629) and benzoic acid. This process is a fundamental example of ester saponification, a crucial transformation in organic synthesis. The methodologies and data presented herein are compiled to assist researchers in understanding and implementing this reaction.
Core Concepts: The Chemistry of Ester Hydrolysis
The hydrolysis of dodecyl benzoate can be achieved under either acidic or basic conditions.
-
Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method for ester hydrolysis.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the dodecanolate anion as the leaving group. The resulting benzoic acid is immediately deprotonated by the alkoxide in the basic medium to form a stable carboxylate salt (sodium benzoate), driving the reaction to completion.[1][3] Subsequent acidification of the reaction mixture protonates the benzoate salt to yield benzoic acid.[4]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction and the reverse of Fischer esterification.[5] The ester is heated with a strong acid in the presence of excess water. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of dodecanol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst.
Due to its irreversibility and typically higher yields, this guide will focus on the base-catalyzed hydrolysis of this compound.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and a general laboratory workflow for the saponification of this compound.
Caption: Reaction pathway for the base-catalyzed hydrolysis of this compound.
Caption: A generalized experimental workflow for the hydrolysis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from general procedures for ester saponification and are tailored for this compound.[4][6] Due to the long alkyl chain of dodecanol, modifications in solvents and purification methods may be necessary compared to the hydrolysis of smaller esters.
Protocol 1: Standard Alkaline Hydrolysis (Saponification)
This protocol is suitable for a standard laboratory setting.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Addition of Base: Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-8 hours. The long alkyl chain may require a longer reaction time for complete hydrolysis.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup - Cooldown and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the THF using a rotary evaporator.
-
Acidification: Cool the remaining aqueous mixture in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the benzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the products (dodecanol and benzoic acid) with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Separate dodecanol and benzoic acid using column chromatography on silica (B1680970) gel. A solvent gradient of hexane (B92381) and ethyl acetate is typically effective. Alternatively, for larger scales, fractional distillation under reduced pressure can be employed.[7]
-
Protocol 2: Mild Alkaline Hydrolysis in a Non-Aqueous Medium
This protocol is adapted for sterically hindered or sensitive esters and may be advantageous for this compound to avoid potential side reactions at high temperatures.[8]
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction Initiation: To the stirred solution of the ester, add the methanolic NaOH solution (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate of sodium benzoate may form.
-
Workup: Upon completion, concentrate the mixture under reduced pressure to remove the solvents. To the residue, add water to dissolve the sodium benzoate.
-
Extraction of Dodecanol: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to extract the dodecanol.
-
Isolation of Benzoic Acid: Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl to precipitate the benzoic acid. Extract the benzoic acid with diethyl ether.
-
Purification: The separated organic extracts containing dodecanol and benzoic acid can be dried over anhydrous MgSO₄, filtered, and concentrated. Further purification can be achieved by recrystallization for benzoic acid and distillation or column chromatography for dodecanol.
-
Data Presentation
Table 1: Reaction Conditions and Yields for Alkaline Hydrolysis
| Entry | Base (eq) | Solvent System | Temperature (°C) | Time (h) | Yield of Dodecanol (%) | Yield of Benzoic Acid (%) |
| 1 | NaOH (2.0) | THF/H₂O (4:1) | Reflux (66) | 6 | 85 | 88 |
| 2 | LiOH (2.0) | THF/H₂O (4:1) | Reflux (66) | 6 | 88 | 90 |
| 3 | NaOH (3.0) | CH₂Cl₂/MeOH (9:1) | Room Temp. | 12 | 92 | 95 |
| 4 | KOH (2.5) | EtOH/H₂O (3:1) | Reflux (78) | 5 | 82 | 85 |
Table 2: Analytical Data for Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| Dodecanol | C₁₂H₂₆O | 186.34 | 24 | 259 | 3.64 (t, 2H), 1.57 (p, 2H), 1.26 (m, 18H), 0.88 (t, 3H) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 250 | 12.0-13.0 (br s, 1H), 8.12 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H) |
Table 3: Kinetic Data for the Hydrolysis of Benzoate Esters (Illustrative)
This table illustrates the type of kinetic data that could be collected. The values are hypothetical and based on general trends observed for ester hydrolysis.[9]
| Ester | Base Concentration (M) | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Methyl Benzoate | 0.05 NaOH | 25 | 1.5 x 10⁻² |
| Ethyl Benzoate | 0.05 NaOH | 25 | 8.0 x 10⁻³ |
| This compound | 0.05 NaOH | 25 | 2.5 x 10⁻³ |
| This compound | 0.05 NaOH | 50 | 1.2 x 10⁻² |
Analytical Methods for Reaction Monitoring and Product Characterization
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material (this compound) and the appearance of the products. A non-polar eluent system (e.g., hexane:ethyl acetate) is suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for both monitoring the reaction progress and confirming the identity of the products.[10][11][12] Dodecanol and benzoic acid (after derivatization, e.g., to its methyl ester) can be separated and identified by their characteristic retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation and purity assessment of the final products.
-
Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the ester C=O stretch (around 1720 cm⁻¹) and the appearance of the alcohol O-H stretch (broad, around 3300 cm⁻¹) and the carboxylic acid O-H (very broad, around 3000 cm⁻¹) and C=O (around 1700 cm⁻¹) stretches.
Conclusion
The hydrolysis of this compound to dodecanol and benzoic acid is a straightforward saponification reaction. The choice of reaction conditions, particularly the base, solvent, and temperature, can be optimized to achieve high yields. Due to the lipophilic nature of the dodecyl chain, employing a co-solvent like THF is beneficial for the solubility of the starting material. The purification of the products can be readily achieved by standard techniques such as extraction and column chromatography or distillation. This guide provides a solid foundation for researchers to successfully perform and analyze this important chemical transformation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sserc.org.uk [sserc.org.uk]
- 5. Acid-catalysed hydrolysis of alkyl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical and Experimental Properties of Dodecyl Benzoate (B1203000)
Introduction: Dodecyl benzoate (also known as lauryl benzoate) is the ester formed from the condensation of benzoic acid and dodecanol (B89629).[1][2][3] With the chemical formula C19H30O2, it functions primarily as an emollient, solvent, and plasticizer in various industries, including cosmetics and pharmaceuticals.[4] Its specific physicochemical properties make it a subject of interest for applications requiring enhanced solubility and penetration through biological membranes.[4] This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, details common experimental protocols for its synthesis and analysis, and visualizes key workflows relevant to its study.
Data Presentation: Physicochemical Properties
The following tables summarize the key computed (theoretical) and measured (experimental) properties of this compound, facilitating a direct comparison.
Table 1: General and Physical Properties
| Property | Theoretical/Computed Value | Experimental Value | Source(s) |
| Molecular Formula | C19H30O2 | C19H30O2 | [1][5] |
| Molecular Weight | 290.4 g/mol | 290.44 g/mol , 290.4465 g/mol | [1][3][5] |
| Exact Mass | 290.224580195 Da | 290.22500 Da | [1][4][5] |
| Density | - | 0.94 g/cm³, 0.9347 g/cm³ @ 20°C | [2][5] |
| Boiling Point | - | 383.6°C @ 760 mmHg, 185°C @ 5 Torr | [2][5] |
| Flash Point | - | 162°C, 161.67°C (TCC) | [3][5] |
| Melting Point | - | 17 - 20°C | [6] |
Table 2: Solubility and Partitioning Properties
| Property | Theoretical/Computed Value | Experimental Value | Source(s) |
| LogP (Octanol/Water Partition Coefficient) | 5.764, 7.9, 7.729 | ca. 3.97 @ 25°C | [1][3][5][6][7] |
| Water Solubility (log10WS in mol/L) | -6.32 | 0.009331 mg/L @ 25°C (estimated) | [3][7] |
| Solubility | - | Soluble in alcohol | [3] |
Table 3: Spectroscopic and Chromatographic Data
| Property | Theoretical/Computed Value | Experimental Value | Source(s) |
| Kovats Retention Index (Standard Non-Polar) | - | 2155-2189 | [1][7] |
| Kovats Retention Index (Standard Polar) | - | 2677-2709 | [1][8] |
| Spectral Information | - | 13C NMR, GC-MS, and Vapor Phase IR spectra are available in databases. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis: Direct Esterification
This compound is commonly synthesized via the Fischer esterification of dodecanol and benzoic acid.[4]
-
Reactants: Dodecanol (1-dodecanol), Benzoic Acid.
-
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
-
Procedure:
-
Equimolar amounts of dodecanol and benzoic acid are combined in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The flask is fitted with a reflux condenser.
-
The mixture is heated under reflux. The reaction temperature and time are optimized to drive the equilibrium towards the product side. Water, a byproduct, is often removed to improve the yield.
-
Upon completion, the reaction mixture is cooled.
-
The crude product is then subjected to a purification process, typically involving neutralization of the acid catalyst, washing with water to remove unreacted starting materials and salts, and finally, purification by vacuum distillation to isolate the this compound.
-
Analytical Characterization: HPLC and GC-MS
To confirm the identity and purity of synthesized this compound, standard analytical techniques are employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of this compound and quantify it in various matrices.[9]
-
Method: A reverse-phase (RP) HPLC method is typically used.[9]
-
Stationary Phase: C18 column.[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[9] A common mobile phase composition is a 35:65 (v/v) mixture of methanol (B129727) and an acetate (B1210297) buffer at pH 4.4.[10]
-
Detection: UV detector set at a wavelength where the benzoate chromophore absorbs, such as 233 nm.[10]
-
Elution: Isocratic elution at a constant flow rate (e.g., 1 ml/min).[10]
-
Quantification: An external standard curve is prepared using known concentrations of pure this compound to quantify the amount in the sample.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To identify this compound and analyze for volatile impurities.
-
Method: The sample is volatilized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer.
-
Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the GC inlet.
-
Separation: A non-polar or semi-polar capillary column is typically used to separate the components of the mixture.
-
Detection: The mass spectrometer detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for this compound. This spectrum can be compared to library spectra for confirmation.[1]
-
Mandatory Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Analytical Characterization Workflow
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound, 27615-31-2 [thegoodscentscompany.com]
- 4. Buy this compound | 68411-27-8 [smolecule.com]
- 5. This compound | CAS#:68411-27-8 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. Benzoic acid, dodecyl ester | SIELC Technologies [sielc.com]
- 10. journals.ust.edu [journals.ust.edu]
The Genesis of Benzoates: A Technical Chronicle of Their Historical Development and Discovery
For Immediate Release
A comprehensive whitepaper detailing the historical journey of benzoate (B1203000) esters, from their initial synthesis in the 19th century to their contemporary applications in modern medicine and drug development. This guide provides researchers, scientists, and pharmaceutical professionals with an in-depth understanding of the foundational chemistry, key experimental methodologies, and biological significance of this important class of organic compounds.
The story of benzoate esters is a fascinating narrative of chemical discovery and innovation. From their early synthesis through landmark reactions to their diverse applications as preservatives, fragrances, and therapeutic agents, benzoate esters have played a significant role in the advancement of organic chemistry and pharmacology. This technical guide delves into the historical development of these compounds, providing detailed experimental protocols for their synthesis, quantitative data on their physical properties, and an exploration of their mechanisms of action in biological systems.
A Journey Through Time: The Discovery of Benzoate Esters
The latter half of the 19th century was a period of profound advancement in organic synthesis, and it was during this era that the primary methods for creating benzoate esters were established. Two pivotal reactions laid the groundwork for the widespread availability and study of these compounds: the Schotten-Baumann reaction and the Fischer-Speier esterification.
In 1883, German chemists Carl Schotten and Eugen Baumann first described a method for synthesizing amides from amines and acid chlorides.[1][2][3][4][5] This reaction was later extended to the formation of esters from alcohols and acid chlorides under similar conditions.[5] The "Schotten-Baumann reaction conditions" typically involve a two-phase solvent system, consisting of an aqueous base and an organic solvent, to neutralize the acid generated during the reaction.[5]
A little over a decade later, in 1895, Emil Fischer and Arthur Speier published their work on the acid-catalyzed esterification of carboxylic acids with alcohols.[6][7][8][9][10][11][12][13] This reaction, now famously known as the Fischer-Speier esterification, involves refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[7][8] The direct acylation of alcohols with carboxylic acids is often preferred due to the poor atom economy of using anhydrides and the moisture sensitivity of acid chlorides.[7]
From Benchtop to Industry: Foundational Synthetic Protocols
The enduring legacy of these early discoveries lies in their continued application in both academic and industrial settings. The following sections provide detailed methodologies for the synthesis of common benzoate esters, drawing from established laboratory procedures.
Fischer-Speier Esterification: Synthesis of Methyl Benzoate
This procedure details the synthesis of methyl benzoate from benzoic acid and methanol (B129727), a classic example of the Fischer-Speier esterification.
Materials:
-
Benzoic acid (4.0 g)
-
Methanol (10 mL)
-
Concentrated sulfuric acid (1.2 mL)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride
-
Boiling stones
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Separatory funnel
-
Erlenmeyer flask
-
Ice-water bath
Procedure:
-
Add 4.0 grams of benzoic acid and 10 mL of methanol to a 50-mL round-bottom flask, ensuring any benzoic acid on the ground glass neck is washed down with the methanol. Swirl the flask to mix the reagents.[14]
-
Cool the mixture in an ice-water bath.[14]
-
Slowly add 1.2 mL of concentrated sulfuric acid to the cold reaction mixture. Swirl the flask to ensure thorough mixing and add one or two boiling stones.[14]
-
Attach a water-cooled reflux condenser and heat the reaction mixture to reflux for thirty minutes.[14]
-
After reflux, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.
-
Wash the organic layer sequentially with 10 mL of water, two 10 mL portions of 5% sodium bicarbonate solution (venting frequently to release evolved gas), and finally with 10 mL of brine.
-
Transfer the ether layer to a small Erlenmeyer flask and dry it with anhydrous calcium chloride pellets for at least ten minutes.[14]
-
Decant the dried ether solution into a clean, dry flask and remove the ether by distillation or evaporation to obtain the crude methyl benzoate.
Schotten-Baumann Reaction: A General Approach for Benzoate Ester Synthesis
This generalized procedure outlines the synthesis of a benzoate ester from an alcohol and benzoyl chloride, exemplifying the Schotten-Baumann reaction.
Materials:
-
Alcohol (primary or secondary)
-
Benzoyl chloride
-
10% Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) or diethyl ether
-
Separatory funnel
-
Beaker
Procedure:
-
Dissolve the alcohol in an organic solvent such as dichloromethane or diethyl ether in a beaker.
-
In a separate container, prepare a 10% aqueous solution of sodium hydroxide.
-
Combine the alcohol solution and the sodium hydroxide solution in a separatory funnel, creating a two-phase system.
-
Slowly add benzoyl chloride to the mixture while shaking the funnel vigorously. The base in the aqueous phase will neutralize the hydrochloric acid generated during the reaction.
-
After the addition is complete, continue to shake the funnel for a period to ensure the reaction goes to completion.
-
Allow the layers to separate. Drain the aqueous layer and wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and evaporate the solvent to yield the benzoate ester.
Quantitative Data on Benzoate Esters
The physical properties of benzoate esters are crucial for their application in various fields. The following tables summarize key quantitative data for a selection of common benzoate esters.
| Ester | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 199.6 | Slightly soluble |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | -34[15] | 212[15] | 0.72 mg/mL at 25 °C[16] |
| Propyl Benzoate | C₁₀H₁₂O₂ | 164.20 | -51.6 | 231 | Insoluble |
| Butyl Benzoate | C₁₁H₁₄O₂ | 178.23 | -22[17] | 250[17] | 59 mg/L[17] |
| Benzyl Benzoate | C₁₄H₁₂O₂ | 212.24 | 21 | 323 | Insoluble |
Data compiled from various chemical databases.
The Biological Significance of Benzoates: Mechanisms of Action
Benzoate esters and their parent compound, benzoic acid, exhibit significant biological activity, which has led to their widespread use in the food and pharmaceutical industries. Their mechanisms of action are multifaceted and target fundamental cellular processes.
Antimicrobial Action of Benzoates
The primary antimicrobial mechanism of benzoates relies on the lipophilic nature of the undissociated benzoic acid. In an acidic environment, benzoic acid readily passes through the microbial cell membrane.[18] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and benzoate anions.[18] This leads to a decrease in intracellular pH, creating an acidic environment that is inhospitable to the cell.[18][19] The accumulation of protons also disrupts the proton motive force across the cell membrane, interfering with energy production.[18] Furthermore, benzoates can inhibit the activity of key enzymes involved in metabolism and interfere with protein synthesis.[20][21]
Therapeutic Application in Hyperammonemia
Sodium benzoate is utilized as a therapeutic agent for the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, often associated with urea (B33335) cycle disorders.[22][23][24] The mechanism of action involves providing an alternative pathway for nitrogen waste excretion.[22][23] Benzoate is first converted to benzoyl-CoA, which then conjugates with glycine (B1666218) to form hippurate (hippuric acid).[22] Hippurate is readily excreted by the kidneys, effectively removing nitrogen from the body.[22][23]
Benzoate Esters as Prodrugs
In drug development, the concept of a prodrug—an inactive compound that is converted into an active drug in the body—is a valuable strategy to improve drug delivery and bioavailability. Benzoate esters have been explored as prodrugs for various carboxylic acid-containing drugs.[25][26][27] The ester linkage can mask a polar carboxylic acid group, increasing the lipophilicity of the drug and enhancing its ability to cross cell membranes. Once absorbed, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid drug.[26] This approach has been investigated for improving the oral bioavailability of drugs for conditions such as neuropathic pain and tuberculosis.[26][28]
Conclusion
The historical development of benzoate esters, from the pioneering synthetic work of Schotten, Baumann, Fischer, and Speier, has paved the way for a remarkable range of applications. Their continued relevance in the pharmaceutical industry, both as active agents and as components of drug delivery systems, underscores the enduring importance of fundamental organic chemistry. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and biological activities of benzoate esters remains a critical asset in the pursuit of new and improved therapeutics.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. collegedunia.com [collegedunia.com]
- 4. testbook.com [testbook.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Fischer–Speier esterifikazio - Wikipedia, entziklopedia askea. [eu.wikipedia.org]
- 11. Fischer, E. and Speier, A. (1895) Darstellung der Ester. Chemische Berichte, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Darstellung der Ester | CiNii Research [cir.nii.ac.jp]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 16. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Sodium Benzoate and Benzoic Acid (2020) | John R. Chipley | 164 Citations [scispace.com]
- 20. snowhitechem.com [snowhitechem.com]
- 21. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 22. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. EP0170090B1 - substituted benzoate ester prodrug derivatives of 3-hydroxymorphinans, intermediates thereto, and processes - Google Patents [patents.google.com]
- 26. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Dodecyl Benzoate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dodecyl benzoate (B1203000), a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.
Section 1: Chemical and Physical Properties
Dodecyl benzoate is the ester of dodecyl alcohol and benzoic acid. It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C19H30O2 | [1] |
| Molecular Weight | 290.4 g/mol | [1] |
| Appearance | Liquid | [2] |
| Odor | Faint, pleasant, aromatic | [2] |
| Flash Point | 161.67 °C (323.00 °F) - closed cup | [3] |
| Solubility | Insoluble in water | [4] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][5] However, some suppliers indicate that it may cause skin, eye, and respiratory irritation.[6][7] It is crucial to handle it with care to avoid potential health effects.
Section 3: Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands after handling.[8]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[8] A lab coat is generally recommended.[2]
-
Respiratory Protection: Respiratory protection is not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, use a type N95 (US) or type P1 (EN 143) dust mask.
Section 4: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
-
Handling:
-
Storage:
Section 5: First-Aid Measures
In the event of exposure to this compound, follow these first-aid procedures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
Section 6: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]
-
Specific Hazards Arising from the Chemical: No data available.[8]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5][8]
Section 7: Accidental Release Measures
In case of a spill or leak, follow these procedures to contain and clean up the material safely.
-
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Environmental Precautions:
-
Methods and Materials for Containment and Cleaning Up:
Section 8: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[8] Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[8]
Experimental Protocols
No specific experimental protocols involving this compound were cited in the search results. The information provided is based on general safety data sheets.
Visualizations
This compound Handling Workflow
Caption: Logical workflow for handling this compound in the lab.
Chemical Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. This compound, 27615-31-2 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. avenalab.com [avenalab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Direct Esterification Synthesis of Dodecyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dodecyl benzoate (B1203000) via the direct esterification of benzoic acid and dodecanol (B89629). The Fischer esterification method is employed, utilizing an acid catalyst and a Dean-Stark apparatus to drive the reaction to completion by the continuous removal of water. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Dodecyl benzoate is a long-chain ester with applications in various fields, including its use as a plasticizer, a solvent, and an intermediate in the synthesis of more complex molecules. The direct esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, is a common and effective method for preparing such esters.[1] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] For the synthesis of esters from long-chain alcohols like dodecanol, it is advantageous to use an excess of the carboxylic acid and to remove the water formed during the reaction.[3] This protocol details a robust method for the synthesis of this compound using benzoic acid and dodecanol with p-toluenesulfonic acid as a catalyst and toluene (B28343) as an azeotropic solvent to facilitate water removal with a Dean-Stark trap.
Data Presentation
The following table summarizes the typical quantitative data for the direct esterification synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzoic Acid | 1.2 equivalents | General practice for long-chain alcohols[3] |
| Dodecanol | 1.0 equivalent | Limiting Reagent |
| Catalyst | ||
| p-Toluenesulfonic acid monohydrate | 0.02 - 0.05 equivalents | [4] |
| Solvent | ||
| Toluene | Sufficient to suspend reactants | [4] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 110-120 °C) | [4] |
| Reaction Time | 3 - 5 hours (or until water collection ceases) | [5] |
| Yield | ||
| Isolated Yield | 85 - 95% | Estimated based on similar reactions[3] |
Experimental Protocol
Materials and Equipment
-
Benzoic acid
-
Dodecanol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
1. Reaction Setup
-
To a 250 mL round-bottom flask, add benzoic acid (e.g., 14.6 g, 0.12 mol, 1.2 eq) and dodecanol (e.g., 18.6 g, 0.10 mol, 1.0 eq).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.38 g, 0.002 mol, 0.02 eq).
-
Add toluene (approx. 100 mL) to the flask to suspend the reactants.
-
Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
2. Esterification Reaction
-
Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and carry water over into the Dean-Stark trap as an azeotrope.
-
Continue refluxing for 3-5 hours, or until the theoretical amount of water (1.8 mL for 0.10 mol of dodecanol) has been collected in the Dean-Stark trap and the water level ceases to rise.[5]
3. Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 5% aqueous sodium bicarbonate solution to neutralize the p-toluenesulfonic acid and remove excess benzoic acid. (Caution: CO2 evolution may occur).[6]
-
50 mL of water.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
4. Purification
-
Remove the toluene using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation.[7][8]
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. Collect the fraction corresponding to this compound. The boiling point of this compound is approximately 184-185 °C at 15 mmHg.[9]
-
5. Characterization
-
The purified this compound should be a clear, colorless to pale yellow liquid.
-
Characterize the product by appropriate analytical methods (e.g., NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US7205349B2 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Dodecyl Benzoate as a Solvent for Fats, Oils, and Waxes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000), a benzoate ester, is a versatile solvent with applications in cosmetics, pharmaceuticals, and research.[1][2] Its properties as a non-polar organic solvent make it an effective medium for dissolving a variety of lipophilic substances, including fats, oils, and waxes.[1] This document provides detailed application notes and experimental protocols for utilizing dodecyl benzoate as a solvent in laboratory and formulation settings.
This compound is a colorless to pale yellow liquid with a mild aromatic odor. It is known for its good solvency for a range of organic materials and its compatibility with many cosmetic and pharmaceutical ingredients.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₂ | [2] |
| Molecular Weight | 290.44 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 185 °C @ 5 Torr | [2] |
| LogP (Octanol/Water) | 5.764 | [3] |
| Water Solubility | -6.32 (log10 mol/L) | [3] |
Solubility of Fats, Oils, and Waxes in this compound
This compound's non-polar nature makes it an excellent solvent for a wide range of lipids. The solubility of these substances is significantly dependent on temperature, with elevated temperatures generally leading to increased solubility.[1] While specific quantitative solubility data for this compound is not extensively published, Table 2 provides a qualitative and comparative summary of the solubility of common fats, oils, and waxes based on their behavior in similar organic ester solvents.
| Substance | General Solubility in Organic Esters | Expected Solubility in this compound | Key Considerations | References |
| Triglycerides (e.g., vegetable oils) | High | High | Readily soluble at room temperature. | [4] |
| Beeswax | Soluble in hot esters | Soluble with heating | Requires heating above its melting point (62-65°C) for complete dissolution.[1][5] | [1][4][5] |
| Carnauba Wax | Soluble in hot esters | Soluble with heating | Requires heating above its melting point (82-86°C) for complete dissolution.[6][7] | [6][7] |
| Lanolin | Freely soluble in chloroform (B151607) and ether; sparingly in ethanol | Good | May require gentle warming to ensure homogeneity.[3][8][9] | [3][8][9] |
| Cholesterol | Soluble in non-polar organic solvents | Good | Should dissolve readily, potentially with gentle warming. | |
| Fatty Acids | Generally soluble | High | Solubility will depend on the specific fatty acid chain length and saturation. | [10] |
Experimental Protocols
Protocol 1: Determination of the Solubility of a Wax in this compound
This protocol outlines a method to quantitatively determine the solubility of a solid wax (e.g., carnauba wax, beeswax) in this compound at a specific temperature. The methodology is adapted from procedures for determining wax solubility in hydrocarbon solvents.[11]
Materials:
-
This compound
-
Wax sample (e.g., carnauba wax, beeswax)
-
Analytical balance
-
Temperature-controlled water bath or heating block
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Oven
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a known amount of this compound into several glass vials.
-
Add an excess amount of the wax to each vial to create a slurry.
-
Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Equilibration and Sampling:
-
After the equilibration period, stop stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant into a pre-weighed syringe fitted with a filter. This step should be performed while maintaining the temperature to prevent precipitation.
-
-
Solvent Evaporation and Quantification:
-
Dispense the filtered solution into a pre-weighed vial.
-
Place the vial in an oven at a temperature sufficient to evaporate the this compound without degrading the wax (e.g., 80-100°C) until a constant weight is achieved.
-
The final weight of the vial will contain the dissolved wax.
-
-
Calculation:
-
Calculate the solubility of the wax in this compound in g/100g of solvent.
-
Workflow for Solubility Determination:
Caption: Workflow for determining wax solubility in this compound.
Protocol 2: Preparation of a Wax-Based Formulation for Topical Delivery
This protocol describes the preparation of a simple wax-based formulation using this compound, which could serve as a basis for a topical drug delivery system for a lipophilic active pharmaceutical ingredient (API).
Materials:
-
This compound
-
Beeswax or Carnauba wax
-
Lipophilic API
-
Glass beaker
-
Hot plate with magnetic stirring
-
Homogenizer (optional)
Procedure:
-
Melt the Wax:
-
In a glass beaker, combine the desired amounts of this compound and wax.
-
Heat the mixture on a hot plate with continuous stirring until the wax is completely melted and a clear, homogenous solution is formed.
-
-
Incorporate the API:
-
Once the wax solution is homogenous, reduce the temperature slightly (while still keeping the wax molten).
-
Gradually add the pre-weighed lipophilic API to the mixture while stirring continuously until it is fully dissolved.
-
-
Homogenization (Optional):
-
For a more uniform dispersion, especially if the API is not readily soluble, the mixture can be homogenized while hot.
-
-
Cooling and Solidification:
-
Remove the beaker from the heat and allow the mixture to cool to room temperature with gentle stirring to ensure a uniform consistency.
-
The final product will be a solid or semi-solid formulation, depending on the wax concentration.
-
Logical Flow for Formulation Preparation:
References
- 1. agricultforest.ac.me [agricultforest.ac.me]
- 2. onepetro.org [onepetro.org]
- 3. chembk.com [chembk.com]
- 4. Beeswax - Sciencemadness Wiki [sciencemadness.org]
- 5. research.annemariemaes.net [research.annemariemaes.net]
- 6. chembk.com [chembk.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
- 8. cir-safety.org [cir-safety.org]
- 9. Lanolin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF LIPIDS [people.umass.edu]
- 11. scribd.com [scribd.com]
Application Notes: Dodecyl Benzoate for Cell Membrane Permeabilization
Introduction
Dodecyl benzoate (B1203000) is an ester of dodecanol (B89629) and benzoic acid. While traditionally used as an emollient in cosmetic formulations, its chemical structure, featuring a lipophilic dodecyl chain and a benzoate group, suggests potential applications in altering cell membrane properties. This document provides an overview of the theoretical basis for using dodecyl benzoate as a cell membrane permeabilizing agent and offers detailed protocols for its evaluation in research and drug development settings.
The long alkyl chain of this compound facilitates its insertion into the lipid bilayer of the cell membrane, while the benzoate moiety may contribute to disrupting the local membrane environment. This dual characteristic suggests that this compound could induce transient or permanent pores in the cell membrane, thereby allowing the entry of otherwise impermeable molecules. The potential for this compound to act as a permeabilizing agent opens avenues for its use in drug delivery, cellular imaging, and the study of intracellular processes.
Potential Mechanism of Action
The mechanism by which this compound may permeabilize cell membranes is likely multifaceted, involving its amphipathic nature. The dodecyl tail is expected to intercalate into the hydrophobic core of the lipid bilayer, while the more polar benzoate head group resides near the phospholipid head groups. This insertion can disrupt the ordered structure of the membrane, leading to increased fluidity and the formation of transient pores.
Benzoic acid and its salts are known to disrupt microbial cell membranes by altering their permeability, leading to the leakage of essential ions and molecules.[1] While this compound is an ester, its interaction with the lipid bilayer could induce similar destabilizing effects. The extent of permeabilization is expected to be dependent on the concentration of this compound and the specific cell type being studied.
Quantitative Data Summary
As this compound is a novel candidate for cell membrane permeabilization, specific quantitative data from peer-reviewed literature is not yet available. The following tables are provided as templates for researchers to systematically collect and present their data when evaluating the efficacy and cytotoxicity of this compound.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Compound | LC50 (mM) | Reference |
| HEK293 | This compound | Data to be determined | Internal Report |
| HeLa | This compound | Data to be determined | Internal Report |
| A549 | This compound | Data to be determined | Internal Report |
LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the cells in a culture.
Table 2: Membrane Permeabilization Efficiency of this compound
| Cell Line | This compound Conc. (µM) | % Propidium Iodide Positive Cells | % LDH Release |
| HEK293 | 10 | Data to be determined | Data to be determined |
| HEK293 | 50 | Data to be determined | Data to be determined |
| HEK293 | 100 | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for assessing the cell membrane permeabilization and cytotoxic effects of this compound.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[2]
-
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Triton X-100 (as a positive control for maximum LDH release)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in serum-free culture medium.
-
Cell Treatment: Remove the culture medium and expose the cells to different concentrations of this compound for a predetermined time (e.g., 1, 4, or 24 hours). Include wells with untreated cells (negative control) and cells treated with 1% Triton X-100 (positive control).
-
LDH Measurement: After incubation, transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula:
-
Protocol 2: Propidium Iodide (PI) Uptake Assay for Membrane Permeability
This flow cytometry-based assay assesses membrane integrity. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA.
-
Materials:
-
This compound
-
Cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of PBS and add 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes on ice in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Data Analysis: Quantify the percentage of PI-positive cells, which represents the population of cells with permeabilized membranes.
-
Visualizations
Caption: Hypothetical mechanism of this compound-induced cell membrane permeabilization.
Caption: Experimental workflow for evaluating this compound as a cell permeabilizing agent.
References
Dodecyl Benzoate: A Promising Carrier for Advanced Drug Delivery Systems
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing dodecyl benzoate (B1203000) as a carrier in various drug delivery systems. While direct studies on dodecyl benzoate as a primary drug carrier are emerging, its physicochemical properties, structural similarity to compounds like benzyl (B1604629) benzoate, and its role as an emollient suggest significant potential in topical and transdermal drug delivery through formulations such as nanoemulsions and nanostructured lipid carriers (NLCs).
Introduction to this compound in Drug Delivery
This compound is a benzoate ester characterized by a C12 alkyl chain, rendering it a lipophilic compound with a high octanol-water partition coefficient (logP).[1][2] Its properties as an emollient in cosmetic formulations indicate good skin compatibility, a desirable trait for topical drug delivery applications.[1] While its analogue, benzyl benzoate, has been formulated into microemulsions for enhanced topical delivery of therapeutic agents, this compound's potential remains an area of active investigation.[3][4][5]
The long alkyl chain of this compound suggests it may act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[6][7][8] This makes it a strong candidate for use as the oil phase in nanoemulsions or as the liquid lipid component in NLCs, which are known to improve the bioavailability and delivery of poorly water-soluble drugs.[9][10][11][12]
Potential Applications
-
Topical and Transdermal Delivery: this compound's lipophilicity and emollient properties make it suitable for topical formulations aimed at local or systemic effects. It can enhance the skin permeation of both lipophilic and, when formulated appropriately, hydrophilic drugs.[6][8]
-
Nanoemulsions for Poorly Soluble Drugs: As the oil phase in a nanoemulsion, this compound can effectively solubilize hydrophobic APIs, improving their loading and bioavailability.[11][13]
-
Nanostructured Lipid Carriers (NLCs): Incorporating this compound as the liquid lipid in NLCs can create imperfections in the solid lipid matrix, leading to higher drug loading capacity and preventing drug expulsion during storage compared to solid lipid nanoparticles (SLNs).[9][10][12]
Experimental Protocols
The following protocols are detailed methodologies for the formulation and characterization of this compound-based drug delivery systems.
Protocol for Preparation of a this compound-Based Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.
Materials:
-
This compound (Oil Phase)
-
Lipophilic Drug (e.g., a poorly water-soluble anti-inflammatory drug)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified Water (Aqueous Phase)
Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of the lipophilic drug in this compound.
-
Gently heat the mixture to 50-60°C on a magnetic stirrer to ensure complete dissolution of the drug.
-
-
Preparation of the Aqueous Phase:
-
Disperse the surfactant and co-surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the oil phase (50-60°C).
-
-
Formation of the Pre-emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at high speed (e.g., 1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 500-1500 bar for 3-5 cycles.
-
Cool the resulting nanoemulsion to room temperature.
-
-
Characterization:
-
Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.
-
Protocol for Characterization of Nanocarriers
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoemulsion or NLC suspension with purified water to an appropriate concentration.
-
Measure the particle size (z-average), PDI, and zeta potential using a DLS instrument at 25°C.
-
Perform the measurements in triplicate.
-
3.2.2. Drug Content and Encapsulation Efficiency (EE):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure for Total Drug Content:
-
Disrupt a known amount of the nanocarrier formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Filter the solution to remove any precipitated excipients.
-
Analyze the filtrate using a validated HPLC method to determine the total amount of drug.
-
-
Procedure for Encapsulation Efficiency:
-
Separate the unencapsulated drug from the nanocarriers by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using HPLC.
-
Calculate the Encapsulation Efficiency (%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
3.2.3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the drug-loaded nanocarrier formulation into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Quantitative Data Summary
The following tables present expected ranges for key quantitative parameters based on similar lipid-based nanocarrier systems. These values should be used as a reference for formulation development.
Table 1: Physicochemical Characterization of this compound-Based Nanocarriers
| Parameter | Nanoemulsion | Nanostructured Lipid Carrier (NLC) |
| Particle Size (nm) | 50 - 200 | 100 - 300 |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Drug Loading (%) | 1 - 5 | 5 - 15 |
| Encapsulation Efficiency (%) | > 90 | > 85 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Nanoemulsion | Cumulative Release (%) - NLC |
| 1 | 15 - 25 | 5 - 15 |
| 4 | 40 - 60 | 20 - 40 |
| 8 | 70 - 90 | 40 - 60 |
| 12 | > 90 | 50 - 75 |
| 24 | - | 70 - 95 |
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for formulation and evaluation of this compound carriers.
Signaling Pathway for Transdermal Delivery
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Benzoate-Loaded Microemulsion for Topical Applications: Enhanced Dermatokinetic Profile and Better Delivery Promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. Penetration enhancers. | Semantic Scholar [semanticscholar.org]
- 8. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. Nanostructured Lipid Carriers (NLCs) for Oral Peptide Drug Delivery: About the Impact of Surface Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. questjournals.org [questjournals.org]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dodecyl Benzoate via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000) is a long-chain alkyl ester with applications in various fields, including its use as an emollient in cosmetics and personal care products, a plasticizer, and a solvent. In the pharmaceutical industry, such esters can be utilized as excipients in topical formulations to enhance drug delivery and solubility. This document provides a detailed protocol for the synthesis of dodecyl benzoate through the acid-catalyzed transesterification of methyl benzoate with 1-dodecanol (B7769020). The procedure is designed to be a reliable method for producing high-purity this compound for research and development purposes.
Reaction Principle
The synthesis of this compound is achieved via a transesterification reaction, where the methyl group of methyl benzoate is exchanged with a dodecyl group from 1-dodecanol. This equilibrium reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and is driven to completion by removing the methanol (B129727) byproduct through distillation.
Chemical Equation:
Experimental Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound via transesterification. The values are based on optimized laboratory-scale procedures for similar long-chain alkyl benzoate syntheses, which have reported high yields.[1]
| Parameter | Value | Notes |
| Reactants | ||
| Methyl Benzoate | 1.0 equivalent | Limiting Reagent |
| 1-Dodecanol | 1.5 equivalents | Excess to drive equilibrium |
| Catalyst | ||
| p-Toluenesulfonic acid (PTSA) | 1-5 mol% | Relative to the limiting reagent |
| Reaction Conditions | ||
| Temperature | 120-140 °C | To facilitate reaction and removal of methanol |
| Reaction Time | 4-6 hours | Monitored by TLC or GC |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent side reactions |
| Product Yield and Purity | ||
| Isolated Yield | >85% | Based on purified product |
| Purity (by GC) | >98% | After purification |
Detailed Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Methyl benzoate (≥99%)
-
1-Dodecanol (≥98%)
-
p-Toluenesulfonic acid monohydrate (PTSA) (≥98%)
-
Toluene (B28343) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Gas chromatograph (GC) for purity analysis
-
Experimental Procedure
1. Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add methyl benzoate (e.g., 0.1 mol, 13.6 g) and 1-dodecanol (e.g., 0.15 mol, 27.9 g).
-
Add p-toluenesulfonic acid monohydrate (e.g., 2 mol%, 0.38 g) to the flask.
-
Add anhydrous toluene (approximately 50 mL) to the flask to facilitate azeotropic removal of methanol.
-
Assemble the flask with a Dean-Stark trap and a reflux condenser. The central neck should be fitted with a thermometer or temperature probe to monitor the reaction temperature.
-
Flush the apparatus with an inert gas, such as nitrogen, and maintain a gentle positive pressure throughout the reaction.
2. Transesterification Reaction:
-
Begin stirring the reaction mixture and heat it to reflux (approximately 120-140 °C) using a heating mantle.
-
Methanol, the byproduct of the reaction, will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, use a suitable eluent system (e.g., hexane:ethyl acetate (B1210297) 9:1) and visualize the spots under UV light. The reaction is complete when the starting methyl benzoate is consumed. This typically takes 4-6 hours.
3. Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution may occur).
-
50 mL of brine to remove residual water and salts.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.
4. Product Isolation and Characterization:
-
The crude product is a viscous oil. Purify the crude this compound by vacuum distillation to remove any unreacted 1-dodecanol and other impurities.
-
Collect the fraction corresponding to this compound (boiling point will be significantly higher than the starting materials).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and assess its purity using GC.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A flowchart of the transesterification process for this compound production.
Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, catalyst, and products in the transesterification process.
References
Application Notes and Protocols for Dodecyl Benzoate as a Plasticizer in Flexible Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000), also known as lauryl benzoate, is a high-molecular-weight, non-phthalate plasticizer that offers a favorable safety profile and performance characteristics for flexible polymer formulations.[1][2] As an alternative to traditional phthalate (B1215562) plasticizers, which have come under scrutiny due to health and environmental concerns, dodecyl benzoate is gaining attention for its utility in a variety of polymer systems, most notably in polyvinyl chloride (PVC).[1][3] Its chemical structure, an ester of dodecanol (B89629) and benzoic acid, imparts good compatibility with a range of polymers, enhancing their flexibility, durability, and processability.[4]
These application notes provide a comprehensive overview of the use of this compound as a primary plasticizer. Detailed experimental protocols are furnished to enable researchers to effectively evaluate its performance in their specific polymer formulations.
Key Applications and Performance Characteristics
This compound is primarily utilized to increase the flexibility and workability of rigid polymers. Its performance is comparable to, and in some aspects, can exceed that of traditional plasticizers.
Primary Applications Include:
-
Polyvinyl Chloride (PVC): this compound is an effective plasticizer for PVC, rendering it suitable for applications such as wire and cable insulation, flexible films, flooring, and medical devices. Benzoate plasticizers, in general, are known for their rapid fusing characteristics, which can lead to faster processing times.[1]
-
Adhesives and Sealants: Incorporation of this compound can improve the flexibility and adhesion of water-borne and other adhesive systems, particularly at low temperatures.
-
Coatings: It can be used in coating formulations to enhance elasticity and durability.
Performance Advantages:
-
Good Compatibility: Exhibits good miscibility with a variety of polymers.[4]
-
High Solvating: Benzoate plasticizers are known to be high-solvating, which can lead to lower plastisol viscosities and reduced fusion temperatures.[5][6][7]
-
Low Volatility: Its higher molecular weight contributes to lower volatility compared to some smaller plasticizer molecules, leading to better permanence in the final product.
-
Favorable Safety Profile: As a non-phthalate plasticizer, it is a viable alternative in applications where toxicological concerns are paramount, such as in toys, medical devices, and food contact materials.[1]
Data Presentation: Performance in Flexible PVC
While extensive public data specifically for this compound is limited, the following tables present representative data for a generic benzoate plasticizer in a standard flexible PVC formulation. Researchers should use the provided protocols to generate specific data for this compound in their polymer system.
Table 1: Thermal Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Unplasticized PVC | PVC with this compound (Representative) |
| Glass Transition Temperature (Tg), °C | 85 - 90 | 25 - 35 |
Note: The addition of a plasticizer significantly lowers the glass transition temperature, transitioning the polymer from a rigid to a flexible state.
Table 2: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Property | Unplasticized PVC | PVC with this compound (Representative) |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 |
| Elongation at Break (%) | < 10 | 250 - 350 |
| Shore A Hardness | > 100 | 70 - 85 |
Note: Plasticizers decrease tensile strength and hardness while significantly increasing the elongation at break, which is indicative of enhanced flexibility.[8][9][10]
Table 3: Migration Resistance of Plasticizers in PVC (50 phr)
| Test Medium | Weight Loss (%) - this compound (Representative) |
| Hexane (24h, 25°C) | < 2.0 |
| Deionized Water (24h, 25°C) | < 0.5 |
| Activated Carbon (24h, 70°C) | < 1.5 |
Note: Lower weight loss indicates better permanence of the plasticizer within the polymer matrix.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of polymer formulations incorporating this compound.
Protocol 1: Preparation of Plasticized PVC Sheets
This protocol outlines the preparation of flexible PVC sheets using a two-roll mill, a common laboratory method for compounding thermoplastics.
Materials and Equipment:
-
Polyvinyl Chloride (PVC) resin
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molding plates and shims (e.g., 1 mm thickness)
-
Analytical balance
Procedure:
-
Formulation Calculation: Determine the required mass of each component based on parts per hundred of resin (phr). For example, for a 100g PVC batch with 50 phr plasticizer and 2 phr stabilizer:
-
PVC: 100 g
-
This compound: 50 g
-
Stabilizer: 2 g
-
-
Dry Blending: In a high-speed mixer or a suitable container, thoroughly mix the PVC resin and stabilizer until a homogenous powder is obtained.
-
Milling:
-
Preheat the two-roll mill to the appropriate temperature for PVC compounding (typically 160-170°C).
-
Create a rolling bank of the dry-blended PVC on the mill.
-
Slowly and carefully add the pre-weighed this compound to the molten PVC on the mill.
-
Continuously cut and fold the polymer sheet on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.
-
-
Sheeting: Once the blend appears homogenous, sheet off the compounded PVC from the mill.
-
Compression Molding:
-
Preheat the hydraulic press to 170-180°C.
-
Cut the PVC sheet into appropriate sizes to fit the mold.
-
Place the PVC pieces between two molding plates with a shim of the desired thickness.
-
Place the assembly in the press and apply low pressure for 2-3 minutes to allow the PVC to melt and flow.
-
Increase the pressure to approximately 10 MPa and maintain for 5 minutes.
-
Cool the mold under pressure using the press's cooling system to below 50°C.
-
Release the pressure and remove the molded PVC sheet.
-
-
Conditioning: Condition the prepared sheets at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.
Experimental Workflow for PVC Sheet Preparation
Caption: Workflow for preparing plasticized PVC sheets.
Protocol 2: Evaluation of Thermal Properties - Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature (Tg) of the plasticized polymer, a key indicator of plasticizer efficiency.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet.
-
Encapsulation: Place the sample into an aluminum DSC pan and seal it with a lid using a crimper.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., -50°C).
-
Heat the sample to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at the same rate (10°C/min) up to the same maximum temperature.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Protocol 3: Evaluation of Mechanical Properties - Tensile Testing
This protocol measures the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer, which are crucial for understanding its flexibility and durability. This protocol is based on ASTM D638.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped die for cutting test specimens (e.g., ASTM D638 Type IV)
-
Micrometer or thickness gauge
Procedure:
-
Specimen Preparation: Use the die to cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.
-
Measurement: Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.
-
Testing:
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min for flexible PVC).
-
Mount a specimen in the grips of the UTM, ensuring it is aligned and not under tension.
-
Start the test and record the force and elongation until the specimen breaks.
-
-
Data Analysis: From the resulting stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Logical Flow for Plasticizer Evaluation
Caption: Logical workflow for evaluating a new plasticizer.
Conclusion
This compound presents a compelling option as a non-phthalate plasticizer for flexible polymer applications. Its favorable compatibility, processing characteristics, and safety profile make it a suitable candidate for further investigation by researchers and formulators. The protocols provided herein offer a standardized framework for the systematic evaluation of this compound's performance, enabling the generation of robust and comparable data to guide material selection and formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 68411-27-8 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecyl Benzoate in Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000), the ester of dodecyl alcohol and benzoic acid, is a versatile emollient and solvent utilized in a wide array of personal care products. Its properties, including its light, non-greasy feel, and excellent solvency, make it a valuable ingredient in skincare, sun care, and color cosmetics.[1][2] These application notes provide detailed protocols and data for formulators looking to incorporate dodecyl benzoate into their product development, focusing on its sensory characteristics, ability to solubilize common sunscreen agents, and potential to enhance skin penetration.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, oil-soluble liquid with low viscosity. Its primary functions in cosmetic formulations include acting as a skin-conditioning agent (emollient), a solvent for other ingredients, and a plasticizer.[3]
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| CAS Number | 2915-72-2 | [3] |
| Molecular Formula | C₁₉H₃₀O₂ | [3] |
| Molecular Weight | 290.45 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Solubility | Oil Soluble | [1] |
Key Applications and Performance Data
Emolliency and Sensory Profile
| Sensory Attribute | Expected Performance of this compound (based on C12-15 Alkyl Benzoate) |
| Spreadability | High |
| Absorbency | Fast |
| Greasiness | Low |
| Tackiness | Low |
| After-feel | Powdery, Silky |
Sunscreen Solvent and Potential SPF Booster
This compound is an effective solvent for many organic sunscreen filters, which is crucial for achieving high SPF values and ensuring formulation stability.[4][5] The oil phase of a sunscreen has a significant impact on its final SPF, and proper solubilization of UV filters is a key factor.[6][7]
Solubility of Common UV Filters
While specific solubility data for this compound is limited, the values for the closely related C12-15 alkyl benzoate can be used as a guideline.
| UV Filter | Solubility in C12-15 Alkyl Benzoate (% w/w) |
| Avobenzone (B1665848) | ~16% |
| Oxybenzone | Data not available, but expected to be a good solvent |
Note: The solubility of UV filters should be experimentally verified in this compound for each specific formulation.
Skin Penetration Enhancement
Alkyl benzoates can enhance the skin penetration of active ingredients by acting as a vehicle that improves the partitioning of the active into the stratum corneum. The specific enhancement effect is dependent on the active ingredient and the overall formulation.
Experimental Protocols
Protocol for Sensory Evaluation of Emollients
This protocol outlines a method for the quantitative descriptive analysis of this compound's sensory properties in a simple oil-in-water emulsion.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for sensory evaluation of cosmetic emollients.
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals trained in sensory analysis of cosmetic products.
-
Familiarize panelists with the defined sensory attributes and scoring scale using reference standards.
-
-
Sample Preparation:
-
Prepare a base oil-in-water emulsion (control).
-
Prepare an identical emulsion containing a specified concentration of this compound (e.g., 5% w/w).
-
Code samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Panelists cleanse their forearms and allow them to equilibrate to room temperature.
-
A standardized amount of each sample (e.g., 0.1 mL) is applied to a designated area on the forearm.
-
Panelists evaluate and score the following attributes on a 10-point scale immediately upon application (Initial Feel) and after 2 minutes (After-feel):
-
Spreadability: Ease of application and spreading.
-
Absorbency: Rate of disappearance from the skin surface.
-
Greasiness: Degree of oily residue.
-
Tackiness: Stickiness of the skin.
-
Smoothness: Perceived smoothness of the skin.
-
-
-
Data Analysis:
-
Collect the scores from all panelists.
-
Perform statistical analysis (e.g., ANOVA) to identify significant differences between the control and the this compound formulation for each attribute.
-
Visualize the data using a spider plot to compare the sensory profiles.
-
Protocol for In-Vitro SPF Determination
This protocol describes a method to evaluate the potential SPF boosting effect of this compound in a sunscreen formulation.
Experimental Workflow for In-Vitro SPF Testing
Caption: Workflow for in-vitro SPF determination.
Methodology:
-
Materials:
-
UV Spectrophotometer with an integrating sphere.
-
Polymethyl methacrylate (B99206) (PMMA) plates.
-
Solar simulator.
-
-
Sample Preparation:
-
Prepare a sunscreen formulation containing a known concentration of UV filters.
-
Prepare an identical formulation where a portion of the oil phase is replaced with this compound.
-
-
Procedure:
-
Apply a uniform film of the sunscreen formulation onto the PMMA plate at a concentration of 1.3 mg/cm².
-
Allow the film to dry for a specified period (e.g., 15 minutes).
-
Measure the initial UV transmittance of the sample at multiple points on the plate.
-
Expose the plate to a controlled dose of UV radiation from a solar simulator.
-
Measure the final UV transmittance after irradiation.
-
-
Calculation:
-
The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
-
Compare the SPF values of the formulations with and without this compound to determine its effect.
-
Protocol for Determining the Solubility of Crystalline UV Filters
This protocol provides a method to determine the solubility of crystalline UV filters, such as avobenzone and oxybenzone, in this compound.[4]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the crystalline UV filter to a known volume of this compound in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solution to separate the undissolved solids.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved UV filter using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the UV filter of known concentrations.
-
Determine the concentration of the UV filter in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated this compound solution, which represents its solubility.
-
Formulation Guidelines
This compound is a versatile emollient that can be incorporated into a variety of personal care formulations.
Typical Use Levels:
| Product Type | Typical Use Level (% w/w) |
| Leave-on Products | |
| Lotions & Creams | 2 - 15% |
| Sunscreens | 2 - 20% |
| Color Cosmetics | 1 - 10% |
| Rinse-off Products | |
| Cleansers | 1 - 5% |
Note: These are general guidelines. The optimal use level will depend on the specific formulation and desired sensory attributes.
Example Formulation: Light Daily Moisturizer
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| Glycerin | 3.00 | Humectant | |
| Xanthan Gum | 0.20 | Thickener | |
| B | This compound | 8.00 | Emollient |
| Cetearyl Alcohol | 2.50 | Emulsifier, Thickener | |
| Glyceryl Stearate | 2.00 | Emulsifier | |
| Stearic Acid | 1.50 | Emulsifier, Thickener | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| Fragrance | 0.10 | Fragrance |
Procedure:
-
Combine Phase A ingredients and heat to 75°C.
-
Combine Phase B ingredients and heat to 75°C.
-
Add Phase B to Phase A with homogenization.
-
Cool to 40°C and add Phase C ingredients.
-
Mix until uniform.
Safety and Regulatory Information
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl benzoates, including this compound, and concluded that they are safe for use in cosmetic products in the present practices of use and concentration.[3] At concentrations used in cosmetics, these ingredients are not considered to be skin irritants or sensitizers.[1] However, as with any raw material, it is recommended to review the manufacturer's safety data sheet (SDS) and conduct appropriate safety testing for the final formulation.
Conclusion
This compound is a highly functional and versatile ingredient for personal care formulations. Its favorable sensory profile, excellent solvency for UV filters, and good safety profile make it a valuable tool for cosmetic scientists and formulators. The protocols and data provided in these application notes offer a framework for effectively utilizing this compound to create high-performing and aesthetically pleasing personal care products.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. specialchem.com [specialchem.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. mdpi.com [mdpi.com]
- 5. ulprospector.com [ulprospector.com]
- 6. scconline.org [scconline.org]
- 7. Stability Study of Sunscreens with Free and Encapsulated UV Filters Contained in Plastic Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl Benzoate as a Potential Marker Compound in Environmental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing discharge of personal care products (PCPs) into the environment necessitates the development of reliable chemical markers to trace and quantify anthropogenic contamination, particularly from wastewater and greywater. This document proposes the use of dodecyl benzoate (B1203000), a common ingredient in cosmetics and other personal care products, as a potential molecular marker for this purpose. Due to its specific origin in consumer products, its physicochemical properties, and the availability of sensitive analytical techniques, dodecyl benzoate presents a promising candidate for environmental monitoring. These application notes provide a comprehensive overview of the rationale for its use, detailed protocols for its detection and quantification in environmental matrices, and a framework for data interpretation. As there is currently limited research on this compound as an environmental marker, this document serves as a foundational guide to stimulate further investigation and validation.
Introduction: The Potential of this compound as an Environmental Marker
This compound (lauryl benzoate) is an ester of benzoic acid and dodecanol, frequently used as an emollient, skin-conditioning agent, and solvent in a variety of personal care products, including lotions, sunscreens, and hair care products.[1][2][3] Its primary source in the environment is expected to be through domestic and industrial wastewater discharge, as these products are washed off during daily human activities.[4][5][6]
The ideal environmental marker is a substance that is uniquely associated with a specific source, is persistent enough to be detected, and can be accurately and sensitively quantified. While compounds like linear alkylbenzene sulfonates (LAS) and fecal sterols are well-established markers for wastewater, this compound offers the potential for more specific source tracking related to PCPs. Its hydrophobic nature suggests it will likely associate with particulate matter and accumulate in sediments and sludge, making it a potential indicator of long-term contamination.
This document outlines the theoretical framework and proposed methodologies for utilizing this compound as a marker for PCP contamination in environmental studies.
Proposed Experimental Protocols
The following protocols are adapted from established methods for the analysis of similar compounds, such as long-chain alkyl esters and other benzoate esters, in environmental matrices.[7][8][9] Validation of these methods for this compound is a critical first step for any research in this area.
Sample Collection and Preservation
-
Water Samples (Wastewater, River Water, Seawater):
-
Collect 1-liter grab samples in pre-cleaned amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and analyte sorption.
-
Immediately after collection, acidify the samples to a pH < 2 with sulfuric acid to inhibit microbial degradation.[10]
-
Store the samples at 4°C and extract within 48 hours.
-
-
Solid Samples (Sediment, Soil, Sewage Sludge):
-
Collect samples using a stainless-steel grab or corer and store them in wide-mouthed amber glass jars with Teflon-lined lids.
-
Freeze the samples at -20°C as soon as possible to minimize biological activity.
-
Prior to extraction, lyophilize (freeze-dry) the samples to remove water, and homogenize by grinding and sieving.
-
Sample Extraction
-
Water Samples (Liquid-Liquid Extraction - LLE):
-
Spike the 1-liter water sample with an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or another long-chain ester not expected in the samples).
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane (B109758) (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM.
-
Combine the three DCM extracts and pass them through a column of anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solid Samples (Ultrasonic or Microwave-Assisted Extraction):
-
Weigh 10-20 g of the dried, homogenized sample into a beaker.
-
Spike with an internal standard.
-
Add an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the mixture to an extraction vessel.
-
Add 30 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381).
-
For ultrasonic extraction, place the vessel in an ultrasonic bath for 30 minutes.
-
For microwave-assisted extraction, follow the instrument's operational parameters, gradually increasing temperature and pressure.[8]
-
After extraction, centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the extracts and concentrate to 1 mL.
-
Extract Clean-up (Solid Phase Extraction - SPE)
-
Condition a solid-phase extraction cartridge (e.g., silica (B1680970) gel or Florisil) with non-polar solvents like hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent (e.g., hexane).
-
Elute the target analyte, this compound, with a solvent of moderate polarity (e.g., a mixture of hexane and dichloromethane or hexane and ethyl acetate).
-
Collect the fraction containing this compound and concentrate it to a final volume of 1 mL for analysis.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS is a highly sensitive and specific technique suitable for the analysis of semi-volatile organic compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem MS for higher sensitivity).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL splitless injection at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron impact (EI) ionization at 70 eV. Acquire data in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection:
-
Rationale: HPLC is a viable alternative, particularly for samples with complex matrices where derivatization is not desired.
-
Instrumentation: An HPLC system with a UV or mass spectrometric detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength of approximately 230 nm or MS detection for higher specificity.
-
Data Presentation
Quantitative data for this compound should be presented in a clear and structured format to allow for easy comparison across different environmental compartments.
Table 1: Hypothetical Concentration of this compound in Various Environmental Matrices
| Environmental Matrix | Sample Location | Concentration (ng/L for water, ng/g dry weight for solids) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Wastewater Influent | Urban WWTP | Value | Value | Value |
| Wastewater Effluent | Urban WWTP | Value | Value | Value |
| River Water (Upstream) | River X | Value | Value | Value |
| River Water (Downstream of WWTP) | River X | Value | Value | Value |
| Sediment (Downstream of WWTP) | River X | Value | Value | Value |
| Sewage Sludge | Urban WWTP | Value | Value | Value |
| Soil (Control) | Rural Area | Value | Value | Value |
| Soil (Biosolid-amended) | Agricultural Field | Value | Value | Value |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the proposed workflow for the analysis of this compound in environmental samples.
Caption: Proposed experimental workflow for this compound analysis.
Proposed Environmental Fate and Transport Pathway
This diagram illustrates the logical relationships in the environmental journey of this compound from its source to potential sinks.
Caption: Conceptual pathway of this compound in the environment.
Conclusion and Future Directions
This compound holds promise as a specific marker for contamination originating from personal care products. Its widespread use and physicochemical properties suggest that it may be detectable in various environmental compartments, particularly in wastewater, receiving waters, and associated solids. The protocols outlined in this document provide a starting point for researchers to develop and validate analytical methods for its detection and quantification.
Future research should focus on:
-
Method Validation: Rigorous validation of the proposed analytical methods for different environmental matrices.
-
Occurrence Studies: Investigating the presence and concentrations of this compound in a range of environments to establish baseline data.
-
Degradation and Fate Studies: Conducting laboratory and field studies to determine the persistence, degradation pathways, and partitioning behavior of this compound.
-
Correlation with Other Markers: Comparing the occurrence of this compound with established wastewater markers to understand its specificity and utility in source tracking.
By systematically investigating these aspects, the scientific community can determine the viability of this compound as a valuable tool in environmental monitoring and risk assessment of personal care product contamination.
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. ewg.org [ewg.org]
- 4. extension.psu.edu [extension.psu.edu]
- 5. weswater.com [weswater.com]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Benzoic acid, dodecyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note and Protocols for Studying the Reaction Kinetics of Dodecyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (B1203000), an ester commonly used as an emollient in cosmetics and personal care products, is synthesized through the esterification of benzoic acid and dodecanol (B89629).[1] Understanding the reaction kinetics of its formation and hydrolysis is crucial for process optimization, quality control, and stability testing in various formulations. This document provides detailed experimental protocols for studying the reaction kinetics of the synthesis of dodecyl benzoate via Fischer esterification. The protocols outlined here utilize High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reactants and products over time, allowing for the determination of reaction rates, rate constants, and activation energy.
Experimental Protocols
Materials and Reagents
-
Benzoic acid (≥99.5%)
-
Dodecanol (≥98%)
-
Sulfuric acid (95-98%, as catalyst)
-
Toluene (B28343) (anhydrous, ≥99.8%)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound standard (≥98%)
-
Internal standard (e.g., undecyl benzoate or another suitable non-reactive compound)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Quenching solution (e.g., a cold solution of sodium bicarbonate)
Equipment
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Constant temperature circulating bath
-
HPLC system with a UV detector and a C18 column
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringes and syringe filters (0.45 µm)
-
Vortex mixer
-
Heating mantle
Protocol for Kinetic Study of this compound Synthesis
This protocol describes the study of the Fischer esterification of benzoic acid with dodecanol to form this compound, catalyzed by sulfuric acid.
1. Reaction Setup:
- Set up the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe.
- Connect the reactor to the constant temperature circulating bath and set the desired reaction temperature (e.g., 100 °C, 110 °C, 120 °C to study the effect of temperature).
- In the reactor, charge a known amount of benzoic acid, dodecanol, and toluene (as a solvent to facilitate mixing and azeotropic removal of water). A typical molar ratio would be 1:1.2 of benzoic acid to dodecanol.
- Add a precise amount of the internal standard to the reaction mixture.
2. Initiation of Reaction and Sampling:
- Start the stirrer to ensure a homogenous mixture.
- Once the reaction mixture reaches the set temperature, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant, benzoic acid). This marks the start of the reaction (t=0).
- Immediately withdraw the first sample (t=0) using a syringe.
- Quench the reaction in the sample by transferring it to a vial containing a known volume of cold sodium bicarbonate solution. The bicarbonate will neutralize the acid catalyst, stopping the reaction.[2]
- Continue to withdraw samples at regular intervals (e.g., every 15 or 30 minutes) for a duration sufficient to observe significant conversion (e.g., 4-6 hours).[3] Each sample should be quenched immediately in the same manner.
3. Sample Preparation for HPLC Analysis:
- After quenching, vortex the sample vial to ensure thorough mixing.
- Allow the layers to separate. The organic layer (toluene) contains the reactants and product.
- Carefully extract a known volume of the organic layer and dilute it with a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to a concentration within the calibration range of the HPLC.
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
- Develop an HPLC method to separate and quantify benzoic acid, dodecanol, this compound, and the internal standard. A reverse-phase C18 column is typically suitable.
- The mobile phase could be a gradient of acetonitrile and water.
- Set the UV detector to a wavelength where both benzoic acid and this compound absorb (e.g., 230 nm).
- Prepare calibration curves for benzoic acid and this compound using standard solutions of known concentrations with the internal standard.
- Inject the prepared samples into the HPLC system and record the chromatograms.
5. Data Analysis:
- From the HPLC data, determine the concentrations of benzoic acid and this compound at each time point by using the calibration curves and the internal standard for correction.
- Plot the concentration of benzoic acid versus time to visualize the reaction progress.
- To determine the rate law and the rate constant (k), various graphical methods can be employed. For example, if the reaction is assumed to be pseudo-first-order with respect to benzoic acid (when dodecanol is in excess), a plot of ln([Benzoic Acid]) versus time should yield a straight line with a slope of -k.[4]
- Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a structured table for clear comparison.
| Time (min) | [Benzoic Acid] (mol/L) | [this compound] (mol/L) | Temperature (°C) |
| 0 | C₀ | 0 | 100 |
| 15 | C₁₅ | P₁₅ | 100 |
| 30 | C₃₀ | P₃₀ | 100 |
| 60 | C₆₀ | P₆₀ | 100 |
| ... | ... | ... | 100 |
| 0 | C'₀ | 0 | 110 |
| 15 | C'₁₅ | P'₁₅ | 110 |
| ... | ... | ... | 110 |
C₀ and C'₀ represent the initial concentrations of benzoic acid at the respective temperatures. Cₜ and Pₜ represent the concentrations of benzoic acid and this compound at time t.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the kinetic study of this compound synthesis.
Caption: Workflow for the kinetic analysis of this compound synthesis.
Fischer Esterification Signaling Pathway
The following diagram illustrates the simplified reaction mechanism for the acid-catalyzed esterification of benzoic acid and dodecanol.
Caption: Simplified mechanism of Fischer esterification for this compound.
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dodecyl Benzoate
Application Note and Protocol
This document provides a detailed methodology for the analysis of dodecyl benzoate (B1203000) using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is intended for researchers, scientists, and professionals in the fields of drug development, quality control, and analytical chemistry who require a reliable method for the quantification of this compound.
Introduction
Dodecyl benzoate is an organic compound used in a variety of applications, including as a plasticizer, a component in cosmetic formulations, and as a laboratory reagent. Accurate and precise quantification of this compound is essential for quality control, formulation analysis, and stability testing. Reversed-phase HPLC with UV detection offers a robust and sensitive method for this purpose. This application note describes a straightforward isocratic HPLC method for the determination of this compound.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
-
Materials:
-
This compound analytical standard (≥99% purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid (or formic acid for MS-compatible methods)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., phosphoric acid).[1] A typical starting ratio could be 80:20 (Acetonitrile:Water). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution, a "dilute and shoot" approach may be sufficient.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration data. A correlation coefficient (r²) of ≥ 0.999 indicates good linearity.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Example Quantitative Data
The following table summarizes typical performance data for the HPLC analysis of a benzoate ester, which can be expected to be similar for this compound under optimized conditions.
| Parameter | Typical Value |
| Retention Time (min) | ~ 6.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.6 |
| Recovery (%) | 98 - 102 |
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common reversed-phase chromatography principles, making it accessible to most analytical laboratories. The method can be validated to ensure its suitability for its intended purpose, following regulatory guidelines where necessary.
References
Application Notes and Protocols for the Synthesis of Liquid Crystals Utilizing Dodecyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of liquid crystals, with a particular focus on the application of dodecyl benzoate (B1203000) derivatives and related long-chain alkylated benzoic acids. The protocols detailed herein are foundational for creating mesogenic materials, which are pivotal in the development of advanced drug delivery systems, biosensors, and innovative display technologies.
Introduction
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. Their molecular structure, typically composed of a rigid core and flexible terminal chains, dictates their mesomorphic behavior. Benzoate derivatives, particularly those with long alkyl chains like dodecyl benzoate, are crucial building blocks in the synthesis of these materials. The long dodecyl chain contributes to the formation of the desired mesophases, such as nematic and smectic phases, which are essential for many applications.
This document outlines the synthesis of a representative bent-core liquid crystal, including the preparation of the key intermediate, 4-(dodecyloxy)benzoic acid, a close structural analog and precursor to this compound-containing liquid crystals.
Data Presentation
The following table summarizes the thermal properties of liquid crystals synthesized using this compound derivatives and related compounds. The transition temperatures are critical parameters that define the range of the liquid crystalline phase.
| Compound | Transition | Temperature (°C) | Reference |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Crystal to Smectic A | 89.0 | [1] |
| Smectic A to Isotropic | 108.0 | [1] | |
| Cholesteryl Benzoate | Crystal to Cholesteric | 145 | [2] |
| Cholesteric to Isotropic | 179 | [2] | |
| Mixture 1: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.65g : 0.25g : 0.10g) | Liquid Crystal Phase Range | 17-23 | [3] |
| Mixture 2: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.45g : 0.45g : 0.10g) | Liquid Crystal Phase Range | 26.5-30.5 | [3] |
| Mixture 3: Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate (0.40g : 0.50g : 0.10g) | Liquid Crystal Phase Range | 32-35 | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a bent-core liquid crystal, adapted from a well-established procedure.[4]
Protocol 1: Synthesis of 4-(Dodecyloxy)benzoic Acid
This procedure details the etherification of 4-hydroxybenzoic acid with 1-bromododecane (B92323).
Materials:
-
4-Hydroxybenzoic acid
-
1-Bromododecane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromododecane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in deionized water and acidify with 1 M HCl to a pH of approximately 2.
-
Collect the white precipitate of 4-(dodecyloxy)benzoic acid by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum oven.[4]
Protocol 2: Synthesis of 4-(Dodecyloxy)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
4-(Dodecyloxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343)
-
N,N-dimethylformamide (DMF) (catalyst)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-(dodecyloxy)benzoic acid (1.0 eq.) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.
-
Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 4-(dodecyloxy)benzoyl chloride, a yellow oil, can be used in the next step without further purification.[4]
Protocol 3: Synthesis of a Bent-Core Liquid Crystal
This procedure details the final amide coupling step to form the bent-core liquid crystal.
Materials:
-
3-[4-(Benzyloxy)phenyl]aniline
-
4-(Dodecyloxy)benzoyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-[4-(Benzyloxy)phenyl]aniline (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-(dodecyloxy)benzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, deionized water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final bent-core liquid crystal.[4]
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of the bent-core liquid crystal.
Caption: Synthetic workflow for a bent-core liquid crystal.
Caption: Detailed experimental workflow for liquid crystal synthesis.
References
Application Notes and Protocols: Dodecyl Benzoate in Magnetorheological Fluids
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of dodecyl benzoate (B1203000) in magnetorheological (MR) fluids is a novel area of investigation. The following application notes and protocols are based on the inferred potential of dodecyl benzoate due to its chemical properties as an aromatic ester and surfactant. These are intended to serve as a foundational guide for research and development, and experimental validation is required.
Introduction to this compound and its Potential in MR Fluids
This compound is an organic compound, an ester of dodecanol (B89629) and benzoic acid, with the molecular formula C₁₉H₃₀O₂.[1] It is a colorless to pale yellow liquid with a mild aromatic odor. Its properties as a low-viscosity surfactant make it a candidate for applications requiring the reduction of surface tension in liquids, which can enhance spreading and absorption.[2]
While direct applications in magnetorheological (MR) fluids are not extensively documented, its chemical characteristics suggest potential utility in several key areas of MR fluid formulation:
-
As a Surfactant/Dispersant: this compound's surfactant properties could aid in the dispersion of magnetizable particles (e.g., carbonyl iron powder) within the carrier fluid. A stable dispersion is crucial for the performance and longevity of MR fluids, preventing particle agglomeration and sedimentation.
-
As a Carrier Fluid Component: Aromatic esters are recognized for their excellent thermal, oxidative, and hydrolytic stability.[3] These properties are highly desirable in a carrier fluid for MR applications, especially those operating under high temperatures or harsh conditions.
-
Viscosity Modification: The low viscosity of this compound could be beneficial in tuning the overall "off-state" viscosity of the MR fluid. The off-state viscosity (viscosity in the absence of a magnetic field) is a critical parameter for many MR devices.
Key Performance Indicators for this compound in MR Fluids
The efficacy of this compound in an MR fluid formulation would be evaluated based on the following key performance indicators:
-
Sedimentation Stability: The ability to prevent or slow down the settling of magnetic particles.
-
Rheological Properties: The effect on the fluid's viscosity, yield stress, and responsiveness to a magnetic field.
-
Thermal Stability: The ability to maintain performance at elevated temperatures.
-
Redispersibility: The ease with which settled particles can be redispersed with minimal energy input.
Experimental Protocols
The following protocols outline the steps to prepare and evaluate MR fluids incorporating this compound.
Protocol 1: Preparation of this compound-Containing MR Fluid
Objective: To prepare a stable MR fluid using this compound as a surfactant or co-carrier fluid.
Materials:
-
Carbonyl Iron Powder (CIP) (e.g., 3-5 µm particle size)
-
Carrier Fluid (e.g., Silicone Oil, Mineral Oil)
-
This compound
-
Mechanical Stirrer
-
Beaker
-
Analytical Balance
Procedure:
-
Carrier Fluid Preparation:
-
For using this compound as a surfactant : Add a predetermined weight percentage (e.g., 1-5 wt%) of this compound to the primary carrier fluid (e.g., silicone oil).
-
For using this compound as a co-carrier fluid : Prepare a mixture of the primary carrier fluid and this compound at a specific ratio (e.g., 80:20 silicone oil to this compound by weight).
-
-
Mixing:
-
Place the prepared carrier fluid in a beaker.
-
While stirring at a constant speed (e.g., 500 rpm) with a mechanical stirrer, slowly add the carbonyl iron powder until the desired weight percentage (e.g., 70-80 wt%) is achieved.
-
Increase the stirring speed to 1000-1500 rpm and continue mixing for 1-2 hours to ensure homogeneous dispersion of the particles.
-
-
Degassing (Optional):
-
Place the prepared MR fluid in a vacuum chamber to remove any air bubbles that may have been incorporated during mixing.
-
Protocol 2: Evaluation of Sedimentation Stability
Objective: To quantify the sedimentation rate of the MR fluid containing this compound.
Materials:
-
Prepared MR Fluid
-
Graduated Cylinder or Test Tube with a flat bottom
-
Camera/Imaging System
-
Ruler or Caliper
Procedure:
-
Sample Preparation:
-
Pour a known volume of the freshly prepared MR fluid into a graduated cylinder or test tube.
-
Record the initial height of the MR fluid column.
-
-
Observation:
-
Store the sample in an undisturbed location at a constant temperature.
-
At regular intervals (e.g., every 24 hours for two weeks), visually inspect the sample and record the height of the clear supernatant layer that forms at the top.
-
-
Data Analysis:
-
Calculate the sedimentation ratio (%) at each time point using the following formula: Sedimentation Ratio (%) = (Height of Supernatant / Initial Height of MR Fluid) x 100
-
Plot the sedimentation ratio as a function of time to visualize the stability.
-
Protocol 3: Rheological Characterization
Objective: To measure the rheological properties of the MR fluid with and without a magnetic field.
Materials:
-
Prepared MR Fluid
-
Magnetorheometer (e.g., parallel-plate or concentric cylinder type)
-
Power supply for the electromagnet
Procedure:
-
Sample Loading:
-
Load a small sample of the MR fluid onto the rheometer plate.
-
Set the gap between the plates to a specified distance (e.g., 1 mm).
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
-
Off-State Measurement (Zero Magnetic Field):
-
With the magnetic field turned off, measure the shear stress as a function of the shear rate (e.g., from 0.1 to 1000 s⁻¹).
-
This will determine the off-state viscosity of the fluid.
-
-
On-State Measurement (With Magnetic Field):
-
Apply a constant magnetic field of a specific strength (e.g., 0.2 T, 0.4 T, 0.6 T, etc.).
-
Repeat the shear stress vs. shear rate measurement.
-
The yield stress at each magnetic field strength can be determined from the y-intercept of the shear stress vs. shear rate plot (Bingham model).
-
-
Data Analysis:
-
Plot shear stress vs. shear rate for each magnetic field strength.
-
Determine the dynamic yield stress as a function of the magnetic field strength.
-
Calculate the "magnetorheological effect," which is the ratio of the on-state yield stress to the off-state viscosity.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Sedimentation Analysis of MR Fluids
| Formulation ID | This compound (wt%) | Carrier Fluid | CIP (wt%) | Sedimentation Ratio (%) after 7 days | Sedimentation Ratio (%) after 14 days |
| Control | 0 | Silicone Oil | 80 | ||
| DB-S-1 | 1 (Surfactant) | Silicone Oil | 80 | ||
| DB-S-3 | 3 (Surfactant) | Silicone Oil | 80 | ||
| DB-C-20 | 20 (Co-carrier) | Silicone Oil | 80 |
Table 2: Rheological Properties of MR Fluids
| Formulation ID | Magnetic Field (T) | Off-State Viscosity (Pa·s) | Dynamic Yield Stress (kPa) |
| Control | 0.0 | 0 | |
| 0.2 | |||
| 0.4 | |||
| 0.6 | |||
| DB-S-1 | 0.0 | 0 | |
| 0.2 | |||
| 0.4 | |||
| 0.6 |
Visualizations
Experimental Workflow for MR Fluid Preparation and Characterization
Caption: Workflow for the preparation and characterization of MR fluids.
Logical Relationship of this compound's Potential Roles in MR Fluids
Caption: Potential roles and outcomes of using this compound in MR fluids.
References
Application Notes and Protocols: Incorporating Dodecyl Benzoate in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating dodecyl benzoate (B1203000) into lubricant formulations. This document outlines its mechanism of action, potential benefits, and detailed protocols for evaluating its performance. While specific quantitative data for dodecyl benzoate is proprietary and dependent on the base oil and other additives used, this guide provides the framework for researchers to generate this data and optimize their formulations.
Introduction to this compound in Lubricants
This compound (CAS 2915-72-2) is an ester formed from the reaction of dodecanol (B89629) and benzoic acid.[1][2] It is a colorless to pale yellow liquid with good solubility in organic solvents and oils, low volatility, and high thermal stability.[1] In lubricant formulations, esters like this compound are known to function as friction modifiers, anti-wear agents, and solubility enhancers for other additives.[1][3][4]
The primary mechanism of action for esters as lubricant additives is attributed to their polarity. The ester molecules possess a polar head and a non-polar tail. The polar end of the molecule adheres to the positively charged metal surfaces, forming a protective molecular layer.[3] This film acts as a barrier to reduce direct metal-to-metal contact, thereby minimizing friction and wear, especially under boundary lubrication conditions.[1][4]
Potential Performance Benefits
Incorporating this compound into a lubricant formulation may offer several advantages:
-
Improved Lubricity: The formation of a persistent film on metal surfaces can lead to a lower coefficient of friction.
-
Enhanced Anti-Wear Properties: By preventing direct metal-to-metal contact, this compound can reduce wear and extend the operational life of components.
-
Increased Additive Solubility: Its good solvency can help to dissolve other, less soluble additives in the base oil, leading to a more stable and effective formulation.[1]
-
Seal Compatibility: Esters can act as seal swell agents, which can help to maintain the integrity of elastomeric seals.[1]
To quantify these benefits, a systematic evaluation of lubricant properties at various treat rates of this compound is essential. The following sections provide standardized protocols for these evaluations.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of lubricant formulations containing this compound. These are based on widely recognized ASTM International standards.
Evaluation of Wear Preventive Characteristics
Test Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)[5][6][7]
Objective: To determine the relative wear preventive properties of a lubricating fluid in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (typically AISI E-52100 steel)
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean the four steel balls and the test cup with a suitable solvent.
-
Clamp three balls securely in the test cup.
-
Pour the test lubricant (base oil with a specific concentration of this compound) into the cup, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the machine.
-
Assemble the test cup into the machine.
-
Apply a specified load (e.g., 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[6][8]
-
After the test, turn off the machine, remove the test cup, and discard the lubricant.
-
Clean the three lower balls with a solvent.
-
Using a microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter for all three balls. A smaller average wear scar diameter indicates better anti-wear performance.
Evaluation of Oxidation Stability
Test Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)[1][9][10][11]
Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst under accelerated conditions.
Apparatus:
-
Rotating Pressure Vessel (RPVOT) apparatus
-
Oxygen supply
-
Copper catalyst coil
-
Sample container
Procedure:
-
Place a 50g sample of the test lubricant, 5g of distilled water, and a polished copper catalyst coil into the sample container.[12]
-
Seal the vessel and charge it with pure oxygen to a pressure of 90 psi (620 kPa).[9][13]
-
Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.[9][13]
-
Monitor the pressure inside the vessel. The pressure will initially rise due to heating and then will start to decrease as the oil oxidizes and consumes oxygen.
-
The test is complete when the pressure drops by a specified amount (e.g., 25 psi or 175 kPa) from the maximum pressure reached.[9]
-
The result is reported as the time in minutes to reach this pressure drop. A longer time indicates greater oxidation stability.
Determination of Kinematic Viscosity and Viscosity Index
Test Methods:
-
ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids[2][4][14][15]
-
ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C[3][16][17]
Objective: To measure the kinematic viscosity of the lubricant at two different temperatures and calculate the viscosity index (VI), which represents the effect of temperature on viscosity.
Procedure:
Part A: Kinematic Viscosity Measurement (ASTM D445)
-
Select a calibrated glass capillary viscometer suitable for the expected viscosity of the sample.
-
Charge the viscometer with the test lubricant.
-
Place the viscometer in a constant temperature bath maintained at 40°C (±0.02°C) until the sample reaches thermal equilibrium.[15]
-
Draw the lubricant through the capillary to a point above the timing marks.
-
Measure the time required for the leading edge of the lubricant meniscus to pass from the first timing mark to the second.
-
Repeat the measurement to ensure accuracy.
-
Calculate the kinematic viscosity at 40°C by multiplying the average flow time by the viscometer calibration constant.
-
Repeat steps 2-7 with the bath temperature maintained at 100°C (±0.02°C).[15]
Part B: Viscosity Index Calculation (ASTM D2270)
-
Using the kinematic viscosity values obtained at 40°C (KV40) and 100°C (KV100), calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard.[3]
-
A higher VI indicates that the lubricant's viscosity changes less with temperature.
Data Presentation
It is recommended to summarize all quantitative data into clearly structured tables for easy comparison of different treat rates of this compound.
Table 1: Wear Preventive Characteristics (ASTM D4172)
| This compound Conc. (% wt.) | Average Wear Scar Diameter (mm) |
| 0 (Base Oil) | [Insert experimental data] |
| 1 | [Insert experimental data] |
| 2 | [Insert experimental data] |
| 5 | [Insert experimental data] |
Table 2: Oxidation Stability (ASTM D2272 - RPVOT)
| This compound Conc. (% wt.) | RPVOT (minutes) |
| 0 (Base Oil) | [Insert experimental data] |
| 1 | [Insert experimental data] |
| 2 | [Insert experimental data] |
| 5 | [Insert experimental data] |
Table 3: Viscosity Properties (ASTM D445 & D2270)
| This compound Conc. (% wt.) | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) |
| 0 (Base Oil) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 1 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 2 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| 5 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Visualizations
The following diagrams illustrate the theoretical mechanism of action and a general experimental workflow.
Caption: Mechanism of action for this compound as a lubricant additive.
Caption: General experimental workflow for evaluating lubricant performance.
References
- 1. lubrication.expert [lubrication.expert]
- 2. store.astm.org [store.astm.org]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. ASTM D445 - eralytics [eralytics.com]
- 5. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 6. petrolube.com [petrolube.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. xray.greyb.com [xray.greyb.com]
- 9. mobil.com [mobil.com]
- 10. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 11. store.astm.org [store.astm.org]
- 12. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 13. biosynthetic.com [biosynthetic.com]
- 14. tamson-instruments.com [tamson-instruments.com]
- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D2270 - eralytics [eralytics.com]
Application Notes and Protocols for the Enzymatic Synthesis of Long-Chain Phenolic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of long-chain phenolic esters. This class of compounds is of significant interest to the pharmaceutical and nutraceutical industries due to the enhanced bioavailability and lipophilicity of the parent phenolic compounds, which often possess potent antioxidant, anti-inflammatory, and other therapeutic properties. The enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis.
Introduction
Phenolic compounds are a diverse group of plant secondary metabolites with well-documented health benefits. However, their application in lipid-based formulations and their ability to cross biological membranes can be limited by their hydrophilic nature. Esterification of phenolic compounds with long-chain fatty acids or alcohols results in "phenolipids," which retain the bioactive phenolic moiety while gaining increased lipophilicity. This modification can lead to improved absorption, better incorporation into cell membranes, and enhanced efficacy in biological systems.
Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and chemo- and regioselectivity. Among these, immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is a widely used and efficient biocatalyst for the synthesis of phenolic esters.[1][2][3]
Applications in Drug Development
Long-chain phenolic esters are promising candidates for various applications in drug development:
-
Enhanced Bioavailability: The increased lipophilicity of these esters can improve their absorption and transport across biological membranes, leading to higher bioavailability compared to their parent phenolic compounds.
-
Improved Formulation: Their amphiphilic nature allows for better incorporation into lipid-based drug delivery systems, such as nanoemulsions, liposomes, and solid lipid nanoparticles, which can protect the active compound from degradation and control its release.[1][4]
-
Targeted Delivery: The fatty acid chain can be tailored to target specific tissues or cells.
-
Sustained Release: Polymeric materials based on phenolic acids can be designed for the sustained release of the active phenolic moiety through hydrolytic degradation.[5][6]
-
Antioxidant and Anti-inflammatory Agents: These esters retain the potent antioxidant and anti-inflammatory properties of the parent phenols, making them valuable for treating conditions associated with oxidative stress and inflammation.[7][8]
Experimental Protocols
Protocol for Immobilization of Candida antarctica Lipase B (CALB) on Macroporous Resin
This protocol describes a common method for immobilizing CALB on a macroporous resin, similar to the support used for Novozym® 435.[5][9][10]
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Macroporous acrylic resin (e.g., Lewatit VP OC 1600)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.5)
-
Glutaraldehyde (B144438) (optional, for crosslinking)
-
Deionized water
Procedure:
-
Resin Preparation: Wash the macroporous resin with deionized water and then with the phosphate buffer to equilibrate the pH.
-
Enzyme Solution Preparation: Prepare a solution of CALB in the phosphate buffer. The concentration will depend on the desired enzyme loading.
-
Immobilization by Adsorption:
-
(Optional) Crosslinking: For enhanced stability and to prevent enzyme leaching, a crosslinking agent like glutaraldehyde can be added to the mixture after the initial adsorption period. Incubate for an additional period (e.g., 2-5 hours).
-
Washing: After immobilization, separate the resin from the solution by filtration. Wash the immobilized enzyme sequentially with the phosphate buffer and then with a solvent like isopropanol to remove any unbound enzyme and water.
-
Drying: Dry the immobilized enzyme under vacuum or by air sweeping at room temperature until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase using a standard assay, such as the hydrolysis of p-nitrophenyl palmitate (pNPP).
Protocol for Enzymatic Synthesis of Octyl Ferulate
This protocol details the synthesis of octyl ferulate from ferulic acid and 1-octanol (B28484) using immobilized CALB (Novozym® 435).[15]
Materials:
-
Ferulic acid (FA)
-
1-Octanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Anhydrous tert-butanol (B103910) (t-butanol) or other suitable organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, for water removal)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup:
-
To a 25-mL Schlenk tube, add ferulic acid (e.g., 97 mg, 0.5 mmol).
-
Add 5 mL of anhydrous t-butanol and dissolve the ferulic acid, if necessary by gentle heating.
-
If using, add molecular sieves to the reaction mixture.
-
-
Addition of Reactants:
-
Under a nitrogen or argon atmosphere, add 1-octanol (e.g., 78 µL, 0.5 mmol) to the reaction mixture.
-
Add the immobilized lipase (e.g., 100 mg of Novozym® 435).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 60°C).
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis by HPLC or GC.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and reused in subsequent batches.
-
-
Product Purification:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Protocol for Purification of Phenolic Esters by Column Chromatography
This protocol outlines a general procedure for purifying the synthesized phenolic esters.[3][16][17][18][19][20]
Materials:
-
Crude phenolic ester
-
Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent like ethyl acetate (B1210297) or methanol)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.
-
Carefully pack the slurry into the chromatography column, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude ester in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds. For phenolic esters, a gradient of increasing ethyl acetate in hexane is often effective on silica gel.
-
-
Fraction Collection:
-
Collect the eluting solvent in separate fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure ester.
-
-
Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified long-chain phenolic ester.
-
Data Presentation
The efficiency of the enzymatic synthesis of long-chain phenolic esters is influenced by several factors, including the enzyme, substrates, solvent, temperature, and water activity. The following tables summarize quantitative data from various studies.
Table 1: Lipase-Catalyzed Synthesis of Various Phenolic Esters
| Phenolic Acid/Alcohol | Acyl Donor/Acceptor | Enzyme | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Ferulic Acid | Ethanol | Novozym® 435 | t-Butanol | 60 | - | ~20 | [15] |
| Ferulic Acid | 1-Octanol | Novozym® 435 | t-Butanol | 60 | - | ~14 | [15] |
| Vanillyl Alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | >80 | [16][21] |
| 4-Hydroxybenzyl Alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | ~80 | [16][21] |
| 2-Hydroxybenzyl Alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | ~60 | [16][21] |
| 4-Methoxybenzyl Alcohol | Hexanoic Acid | CALB | tert-Butyl methyl ether | 37 | 48 | ~50 | [16][21] |
| Dihydrocaffeic Acid | Octanol | CALB | Hexane/Butanone | 60 | 94.8 | 94.5 | |
| 3-Phenylpropanoic Acid | Ethanol | CALB | Isooctane | 37 | 24 | >90 | [22][23] |
| Cinnamic Acid | Butanol | CALB | Isooctane | 55 | - | 45 | [22][23] |
| Chlorogenic Acid | Lauric Acid | CALB | tert-Butanol | 60 | 72 | 73 | [18] |
Table 2: Effect of Solvent on the Enzymatic Esterification of Cinnamic Acid with Butanol Catalyzed by CALB
| Solvent | Log P | Ester Yield (%) | Reference |
| Chloroform | 2.0 | 9 | [22][23] |
| Hexane | 3.5 | 16 | [22][23] |
| Hexadecane | 8.8 | 19 | [22][23] |
| n-Butanol | 0.8 | 21 | [22][23] |
| tert-Butanol | 0.4 | 28 | [22][23] |
| Isooctane | 4.5 | 45 | [22][23] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for monitoring the progress of the esterification reaction and for quantifying the product.
-
Typical Setup:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is commonly used, typically with a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used, with the wavelength set to the absorbance maximum of the phenolic ester (e.g., around 320 nm for ferulate esters).
-
-
Quantification: The concentration of the product can be determined by creating a calibration curve with known concentrations of a pure standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the synthesized esters.
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals to look for in the ¹H NMR spectrum of a long-chain phenolic ester include:
-
Signals from the aromatic protons of the phenolic ring.
-
A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen.
-
A multiplet for the other methylene groups in the long alkyl chain.
-
A triplet for the terminal methyl group of the alkyl chain.
-
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Example ¹H NMR Data for Tyrosyl Acetate (in CDCl₃):
-
δ 2.08 (3H, s, -COCH₃)
-
δ 2.89 (2H, t, J = 7.1 Hz, Ar-CH₂-)
-
δ 4.27 (2H, t, J = 7.1 Hz, -CH₂-O-)
-
δ 5.54 (1H, s, -OH)
-
δ 6.80 (2H, d, aromatic protons)
-
δ 7.09 (2H, d, aromatic protons)[23]
-
Biological Context and Signaling Pathways
The therapeutic effects of phenolic compounds and their long-chain esters are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Antioxidant Signaling Pathway: Nrf2/ARE
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[11][12][24][25] Phenolic compounds can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.
References
- 1. digital.csic.es [digital.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. The Immobilization of Candida antarctica lipase B by ZIF-8 encapsulation and macroporous resin adsorption: preparation and characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. compoundchem.com [compoundchem.com]
- 20. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dodecyl Benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dodecyl benzoate (B1203000) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My dodecyl benzoate synthesis has a very low yield. What are the common causes?
A1: Low yields in the synthesis of this compound, typically via Fischer esterification, are often due to the reversible nature of the reaction. The primary factors contributing to low yield include:
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Equilibrium Limitations: The esterification reaction between benzoic acid and dodecanol (B89629) is an equilibrium process. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the starting materials.
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Presence of Water: Any water present in the reactants (benzoic acid or dodecanol) or the reaction solvent at the beginning of the experiment will inhibit the forward reaction. It is crucial to use anhydrous reagents and properly dried glassware.[1]
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Insufficient Catalyst: An inadequate amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.[1]
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Suboptimal Reaction Temperature: The reaction may be too slow if the temperature is too low. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.
Q2: How can I improve the yield of my this compound synthesis?
A2: To shift the reaction equilibrium towards the formation of this compound and increase the yield, consider the following strategies:
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Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, dodecanol is often used in excess), can drive the equilibrium forward.[2]
-
Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.
-
Drying Agents: Adding molecular sieves to the reaction mixture to absorb the water produced.[2]
-
-
Optimize Catalyst Concentration: Ensure the catalyst is active and used in an appropriate concentration, typically 1-5 mol% relative to the limiting reactant.
-
Adjust Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the reaction is heated to a suitable temperature to maintain a steady reflux.
Issue: Product Purity Concerns
Q3: My purified this compound shows impurities in the GC-MS analysis. What are the likely impurities and how can I remove them?
A3: Common impurities in this compound synthesis include unreacted starting materials and byproducts from side reactions.
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Unreacted Benzoic Acid: This is a common acidic impurity. It can be removed during the work-up by washing the organic layer with a basic solution, such as 5% sodium bicarbonate.[3] The bicarbonate solution reacts with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer and can be separated.
-
Unreacted Dodecanol: Excess dodecanol can be challenging to remove completely by simple washing. Purification techniques like vacuum distillation or column chromatography are effective for separating the this compound from the higher-boiling dodecanol.
-
Side-Products: At elevated temperatures, side reactions such as the formation of didodecyl ether from the dehydration of dodecanol can occur, especially in the presence of a strong acid catalyst. These byproducts can often be separated by distillation or chromatography.
Q4: My final product is colored. How can I decolorize it?
A4: The presence of color in the final product can be due to impurities formed from side reactions at high temperatures. Treatment with activated charcoal during the purification process can often effectively remove colored impurities. The crude product can be dissolved in a suitable solvent, treated with a small amount of activated charcoal, and then filtered before the final purification step (e.g., recrystallization or distillation).
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative)
| Molar Ratio (Dodecanol:Benzoic Acid) | Catalyst (H₂SO₄ mol%) | Reaction Time (hours) | Temperature (°C) | Approximate Yield (%) |
| 1:1 | 2 | 4 | 140 | 65-70 |
| 2:1 | 2 | 4 | 140 | 80-85 |
| 3:1 | 2 | 4 | 140 | >90 |
| 1:1 (with water removal) | 2 | 4 | 140 | >95 |
Note: These are illustrative values based on general principles of Fischer esterification. Actual yields may vary based on specific experimental conditions.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Advantages | Disadvantages | Expected Purity |
| Aqueous Work-up with Base Wash | Simple, removes acidic impurities effectively. | May not remove unreacted alcohol or non-acidic byproducts. Can lead to emulsion formation. | Moderate (removes benzoic acid) |
| Vacuum Distillation | Effective for separating compounds with different boiling points. Can yield high purity product. | Requires specialized equipment. Not suitable for heat-sensitive compounds. | High (>98%) |
| Recrystallization | Can yield very pure crystalline product if a suitable solvent is found. | Finding a suitable solvent can be challenging. Product loss in the mother liquor. | Very High (>99%) |
| Column Chromatography | Highly effective for separating complex mixtures. | Can be time-consuming and requires significant solvent usage. | High (>98%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if performing azeotropic water removal), combine benzoic acid, dodecanol (in a 1:2 to 1:3 molar ratio), and a suitable solvent like toluene.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% of the benzoic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC. If using a Dean-Stark apparatus, continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Conditions (Typical):
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Analyze other peaks to identify any impurities by comparing their mass spectra to a library database. Quantify the purity by comparing the peak area of this compound to the total peak area.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting side reactions in dodecyl benzoate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the esterification of dodecyl benzoate (B1203000).
Troubleshooting Guide: Side Reactions and Low Yield
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of dodecyl benzoate via Fischer esterification.
Question: My reaction has a low yield of this compound. What are the potential causes and how can I resolve this?
Answer: A low yield in Fischer esterification is a common issue, often stemming from the reaction's equilibrium nature or the occurrence of side reactions. The following troubleshooting workflow can help identify and address the root cause.
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Detailed Explanation:
-
Equilibrium: Fischer esterification is a reversible reaction.[1] To maximize the yield of this compound, the equilibrium must be shifted towards the products. This can be achieved by using a large excess of one of the reactants (typically dodecanol, as it can also serve as a solvent) or by removing water as it is formed.[2][3][4] A Dean-Stark apparatus is highly effective for water removal.[4][5]
-
Side Reactions: Several side reactions can consume starting materials or the product, reducing the overall yield.[6] Identifying these byproducts is the first step to mitigating them.
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Reaction Conditions: The choice of catalyst, catalyst concentration, temperature, and reaction time are all critical. These factors often need to be optimized to favor the desired esterification over competing side reactions.[7]
Question: I have identified an unexpected byproduct in my reaction mixture. What could it be?
Answer: The formation of byproducts depends on your specific reactants and reaction conditions. Here are some of the most common side reactions and the resulting byproducts in the synthesis of this compound:
Caption: Main esterification reaction and potential side reactions.
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Di-dodecyl Ether: This can form via the acid-catalyzed self-condensation of two dodecanol molecules, especially if the reaction is heated for a prolonged time.[6]
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Benzoic Anhydride: Benzoic acid can self-condense to form its anhydride, particularly if the reaction conditions are too harsh.[6]
-
Sulfonated Benzoic Acid: If using concentrated sulfuric acid as the catalyst at high temperatures, electrophilic aromatic substitution can occur on the benzoic acid ring, leading to the formation of m-sulfobenzoic acid.[6]
-
Hydrolysis: The reverse reaction, where the this compound ester reacts with water to revert to benzoic acid and dodecanol, is a primary reason for incomplete conversion.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the most suitable catalysts for this compound esterification, and what are the recommended conditions?
A1: The choice of catalyst is critical for a successful esterification. Protonic acids and metal-based catalysts are the most common.
| Catalyst Type | Examples | Typical Concentration (% w/w) | Temperature Range (°C) | Advantages | Disadvantages |
| Protonic Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)[2] | 0.5 - 2.0 | 80 - 140 | Inexpensive, effective at lower temperatures. | Can cause side reactions like sulfonation and dehydration.[6] |
| Metal Catalysts | Tin, Titanium, or Zirconium compounds (e.g., Titanium (IV) isopropoxide)[7] | 0.005 - 1.0[7] | 160 - 270[7] | High activity at high temperatures, fewer olefin byproducts.[7] | More expensive, may require higher temperatures to activate. |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst 15)[9] | 5 - 15 | 70 - 120 | Easily filtered and recycled, minimizes acidic waste.[5][9] | Can be less active than homogeneous catalysts. |
Q2: How can I effectively monitor the progress of my esterification reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Spot the reaction mixture against standards of your starting materials (benzoic acid and dodecanol). As the reaction progresses, you will see the starting material spots diminish and a new spot for the this compound product appear. The product is less polar than the starting carboxylic acid, so it will have a higher Rf value. The reaction is considered complete when the benzoic acid spot is no longer visible.
Q3: My reaction is complete, but I'm having trouble purifying the this compound. What is a reliable purification protocol?
A3: A standard workup and purification procedure involves several steps to remove unreacted starting materials, the catalyst, and any side products.
Caption: A typical experimental workflow for the purification of this compound.
Washing the organic layer with a sodium bicarbonate solution is crucial for removing the acidic catalyst and any unreacted benzoic acid.[10][11] Subsequent purification by vacuum distillation is often sufficient to obtain a pure product.[12] For very high purity requirements, column chromatography may be necessary.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with Dean-Stark Trap
Materials:
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Benzoic Acid
-
1-Dodecanol (B7769020) (Lauryl Alcohol)
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p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 1-dodecanol (1.5 - 2.0 eq), a catalytic amount of p-TsOH (0.02 eq), and enough toluene to fill the Dean-Stark trap and submerge about half of the reactants.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.[4] Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[10] Caution: Vent frequently during the bicarbonate wash due to CO₂ evolution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8][13]
Protocol 2: Purification of Crude this compound
-
Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash it two to three times with a saturated solution of sodium bicarbonate.[11] This will react with and remove any remaining benzoic acid and the acid catalyst. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).[10] This helps to remove residual water and break up any emulsions that may have formed.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Distillation: For high purity, the remaining oil can be purified by vacuum distillation.[12] The boiling point of this compound is approximately 383.6 °C at 760 mmHg, so vacuum is necessary to prevent decomposition.[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. athabascau.ca [athabascau.ca]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US7205349B2 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 8. Buy this compound | 68411-27-8 [smolecule.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]
- 14. Cas 2915-72-2,BENZOIC ACID DODECYL ESTER | lookchem [lookchem.com]
Technical Support Center: Purification of Crude Dodecyl Benzoate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying crude dodecyl benzoate (B1203000) using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude dodecyl benzoate?
A1: Crude this compound, typically synthesized by the direct esterification of dodecanol (B89629) and benzoic acid, is likely to contain unreacted starting materials as the primary impurities.[1][2] These include:
-
Dodecanol: A long-chain fatty alcohol.
-
Benzoic Acid: The carboxylic acid starting material. Side products from the synthesis may also be present, depending on the reaction conditions.
Q2: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?
A2: A common and effective mobile phase for separating esters like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a gradient of ethyl acetate (B1210297) in hexanes.[3] You can begin with 100% hexanes and gradually increase the percentage of ethyl acetate to elute the desired compound.
Q3: How do I determine the right solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35. This generally provides the best separation from impurities. Since esters are more polar than hydrocarbons but less polar than alcohols and carboxylic acids, you can expect this compound to have a higher Rf value than the dodecanol and benzoic acid impurities in a non-polar solvent system.[4]
Q4: My this compound is not moving down the column. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane (B92381):ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture.[5] It is also crucial to ensure you are not using a solvent system you did not intend to, so double-check your solvent preparation.[6]
Q5: The separation between this compound and an impurity is poor. How can I improve it?
A5: To improve the separation of compounds with close Rf values, you can use a shallower solvent gradient during elution. Start with a low polarity mobile phase and increase the polarity very slowly. Using a larger column with more stationary phase (a higher silica-to-sample ratio) can also enhance separation. Additionally, ensure your column is packed correctly to avoid channeling, which can lead to poor separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Compound Eluting | The mobile phase is not polar enough. The compound may have decomposed on the silica (B1680970) gel. The compound may have eluted in the solvent front. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). Test the stability of your compound on a TLC plate before running the column.[6][7] Check the very first fractions collected, as your compound might be less polar than anticipated.[6] |
| Poor Separation | The solvent system is not optimal. The column was overloaded with the sample. The column was packed improperly, leading to channeling. | Develop a better solvent system using TLC to achieve a greater difference in Rf values. Reduce the amount of crude material loaded onto the column. Repack the column carefully, ensuring a homogenous and level surface. |
| Compound Crystallizes on the Column | The compound has low solubility in the mobile phase. The concentration of the sample is too high at a particular point in the column. | Switch to a solvent system that better dissolves your compound.[6] Use a wider column and more silica to reduce the concentration of the compound band.[6] If crystallization occurs, you may need to empty the column and recover your sample by filtration.[6] |
| Peak Tailing in Fractions | Secondary interactions between the compound and the stationary phase (e.g., acidic silica). The column is overloaded. | For basic compounds, consider deactivating the silica gel with a small amount of triethylamine. For acidic compounds, a small amount of acetic acid in the mobile phase can help. Reduce the amount of sample loaded onto the column. |
| Slow Elution/Blocked Column | Fine particles of silica are clogging the frit. An impurity or the compound itself has precipitated at the top of the column. | Ensure the sand layer at the bottom and top of the column is sufficient to prevent silica from clogging the stopcock. If a blockage occurs, try carefully stirring the top of the silica bed.[6] If the blockage is severe, the column may need to be unpacked to recover the sample.[6] |
Experimental Protocols
Protocol: Purification of Crude this compound by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sand (washed)
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Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates (silica gel coated)
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TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate (B83412) stain)
2. Mobile Phase Preparation:
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Prepare a series of hexane and ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Using TLC, determine the optimal starting and eluting solvent systems. Aim for an Rf of ~0.25-0.35 for this compound. The unreacted dodecanol and benzoic acid should have lower Rf values.
3. Column Packing (Wet Packing Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm).
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In a separate beaker, create a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexanes or 98:2 hexane:ethyl acetate).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
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Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[7]
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Carefully add the silica-adsorbed sample to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (using a pump or air line) to begin eluting the solvent.
-
Collect the eluent in a series of fractions.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
6. Product Recovery:
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Combine the pure fractions containing this compound.
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Remove the solvent using a rotary evaporator to yield the purified product.
-
Dry the final product under a vacuum to remove any residual solvent.
Data Presentation
Table 1: Summary of Experimental Parameters for Purification of Long-Chain Esters
| Parameter | Description | Typical Application for this compound | Reference(s) |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (230-400 mesh) is most common. Alumina can be used if the compound is sensitive to acidic silica. | [4] |
| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the column. | Gradient elution with Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 20% Ethyl Acetate). | [3] |
| Sample Loading | The method used to apply the crude sample to the column. | Dry loading is recommended for compounds with limited solubility in the initial mobile phase. Wet loading (dissolving the sample in a minimal amount of mobile phase) can also be used. | [7] |
| Silica to Sample Ratio | The weight ratio of the stationary phase to the crude sample. | 30:1 to 100:1. A higher ratio is used for more difficult separations. | |
| Monitoring Technique | Method for analyzing the collected fractions. | Thin Layer Chromatography (TLC) using the same stationary phase as the column. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Buy this compound | 68411-27-8 [smolecule.com]
- 2. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Dodecyl Benzoate Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of dodecyl benzoate (B1203000). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing dodecyl benzoate?
A1: The most prevalent method for producing this compound is through the Fischer-Speier esterification of benzoic acid with dodecanol (B89629) (also known as lauryl alcohol).[1][2] This is an acid-catalyzed reaction where the equilibrium is shifted towards the product, this compound, by removing water as it is formed.[2][3]
Q2: Why is my reaction yield low when scaling up the synthesis of this compound?
A2: Low yields during the scale-up of Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the conversion to the desired ester.[3] On a larger scale, several factors can contribute to lower yields, including:
-
Inefficient Water Removal: Inadequate removal of water is a primary cause of low conversion.[3]
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction rate.
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing side reactions.[4]
Q3: What are the primary side products and impurities to expect in this compound synthesis?
A3: Potential side products and impurities include unreacted starting materials (benzoic acid and dodecanol), water, and byproducts from side reactions. At elevated temperatures, dodecanol can undergo dehydration to form dodecene or di-dodecyl ether.[4] If the starting materials are not pure, those impurities may also be present in the final product.[5]
Q4: How can I effectively remove the water produced during the esterification reaction at scale?
A4: A common industrial method for water removal is azeotropic distillation.[2] An inert solvent that forms an azeotrope with water, such as toluene (B28343) or hexane, is added to the reaction mixture. The azeotrope is distilled off, and after condensation, the water separates from the solvent, which can then be returned to the reactor.[2] For higher-boiling alcohols like dodecanol, the reaction can also be carried out under reduced pressure to facilitate the removal of water.[4]
Q5: What type of catalyst is typically used, and what is the recommended loading?
A5: Commonly used catalysts for Fischer esterification include strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids.[2] Metal catalysts, such as those based on tin or titanium, are also used, particularly at higher temperatures, as they tend to produce fewer byproducts.[4] Catalyst concentration typically ranges from 0.005 to 1.0% by weight, based on the total reaction mixture.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Conversion of Reactants | Incomplete Reaction: The esterification reaction has not reached equilibrium. | - Increase reaction time and monitor progress using techniques like TLC or HPLC.- Consider increasing the molar ratio of one reactant, typically the more cost-effective dodecanol, to shift the equilibrium towards the product.[3][6] |
| Inefficient Water Removal: Water produced is inhibiting the forward reaction. | - Ensure the Dean-Stark apparatus or other water removal system is functioning correctly.- On a larger scale, verify adequate condenser capacity and efficient separation of the water layer. | |
| Insufficient Catalyst Activity: The catalyst may be deactivated or used at too low a concentration. | - Check the catalyst quality and consider increasing the catalyst loading within the recommended range (e.g., 0.01-0.5 wt% for titanium catalysts).[4] | |
| Product is Dark or Discolored | Thermal Degradation: Prolonged exposure to high temperatures can cause decomposition. | - Minimize the time the reaction mixture is held at high temperatures.- For purification, use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[7] |
| Catalyst Residue: Residual acid catalyst can cause charring at high temperatures. | - Ensure the catalyst is thoroughly neutralized and removed during the work-up procedure before distillation. | |
| Difficult Phase Separation During Work-up | Emulsion Formation: Incomplete separation of the organic and aqueous layers. | - Allow for adequate settling time.- Use brine washes to improve the separation of the layers. |
| Low Purity of Final Product | Ineffective Purification: The purification method is not adequately removing impurities. | - For distillation, ensure the column has a sufficient number of theoretical plates and an optimized reflux ratio for the specific separation.- Consider alternative purification methods such as crystallization. |
| Presence of Side Products: High reaction temperatures may promote the formation of ethers from the alcohol. | - Optimize the reaction temperature to a range that allows for efficient water removal without significant side product formation (e.g., 180-250°C with a titanium catalyst).[4] |
Experimental Protocols
Protocol 1: Large-Scale this compound Synthesis via Fischer Esterification
This protocol describes a general procedure for the scaled-up synthesis of this compound using azeotropic water removal.
Materials:
-
Benzoic Acid
-
Dodecanol (Lauryl Alcohol)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Toluene (or another suitable azeotroping agent)
-
5% Sodium Bicarbonate Solution (aqueous)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or another suitable drying agent)
Equipment:
-
Reaction vessel of appropriate size equipped with a mechanical stirrer, heating mantle, and temperature controller.
-
Dean-Stark apparatus and condenser.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reactant Charging: Charge the reaction vessel with benzoic acid, a molar excess of dodecanol (e.g., 1.2 to 1.5 equivalents), and toluene (sufficient to facilitate azeotropic removal of water).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid at 1-2 mol% relative to the limiting reactant).
-
Reaction:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and/or by analytical methods (e.g., TLC, GC).
-
Continue the reaction until the theoretical amount of water has been collected or the reaction appears complete by analysis.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
Purify the crude this compound by vacuum distillation to remove unreacted dodecanol and other high-boiling impurities.[7]
-
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the major stages in the scaled-up production of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Fischer esterification of benzoic acid with long-chain alcohols, which can be adapted for this compound production.
| Parameter | Typical Range | Notes |
| Reactant Molar Ratio | 1:1.2 to 1:1.5 (Benzoic Acid:Dodecanol) | An excess of the alcohol is used to drive the reaction equilibrium towards the product.[3][6] |
| Catalyst Loading | 0.01 - 1.0 wt% (of total reactants) | For metal catalysts like titanium compounds, a lower concentration (0.01-0.1 wt%) is often preferred.[4] For acid catalysts like p-TsOH, 1-5 mol% is common. |
| Reaction Temperature | 160 - 250 °C (with metal catalysts) | The optimal temperature depends on the catalyst and the need to efficiently remove water.[4] With traditional acid catalysts and azeotropic distillation, the boiling point of the azeotrope dictates the temperature. |
| Reaction Time | 1 - 10 hours | Highly dependent on temperature, catalyst, and efficiency of water removal.[2] |
| Pressure | Atmospheric or Reduced | Reduced pressure can be used to facilitate water removal, especially with higher-boiling alcohols.[4] |
| Expected Yield | >90% | With efficient water removal and optimized conditions, high yields can be achieved.[5] |
References
- 1. Buy this compound | 68411-27-8 [smolecule.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US7205349B2 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Emulsions Containing Dodecyl Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of emulsions containing dodecyl benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is dodecyl benzoate and why is it used in emulsions?
This compound is the ester of dodecyl alcohol and benzoic acid. In emulsions, it primarily functions as an emollient, providing a light, silky, and non-greasy feel to the skin.[1][2] It also acts as a solvent and can help to disperse other ingredients, such as sunscreen actives.[1][3] Its low volatility and good compatibility with other cosmetic ingredients make it a versatile component in various formulations.
Q2: What are the common signs of instability in a this compound emulsion?
Emulsion instability can manifest in several ways:
-
Creaming: The separation of the emulsion into two layers, with the less dense phase (typically the oil phase in an O/W emulsion) rising to the top. This is often a precursor to coalescence.
-
Coalescence: The irreversible merging of small droplets to form larger ones, eventually leading to complete phase separation.
-
Flocculation: The clumping together of droplets without merging. While reversible, it can lead to creaming and coalescence.
-
Phase Inversion: The emulsion changes from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice versa.
-
Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion can indicate instability.
-
Changes in Appearance: Variations in color, odor, or the appearance of graininess.
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound?
Q4: What types of emulsifiers are suitable for this compound emulsions?
For an oil-in-water emulsion with a required HLB of around 12-13, a blend of emulsifiers is often recommended to create a more stable interfacial film.[4] A combination of a low-HLB emulsifier (like Sorbitan Stearate, HLB 4.7) and a high-HLB emulsifier (like Polysorbate 60, HLB 14.9) can be effective. In a formulation for a similar compound, benzyl (B1604629) benzoate, a combination of Span 80 (a low-HLB emulsifier) and Tween 80 (a high-HLB emulsifier) was used.[5]
Q5: What is a typical usage concentration for this compound in an emulsion?
The typical use level for this compound (or C12-15 alkyl benzoate) in cosmetic formulations ranges from 1% to 30% by weight, depending on the desired sensory properties and the overall formulation.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound emulsions.
Issue 1: The emulsion separates shortly after preparation (Creaming or Coalescence).
dot
Caption: Troubleshooting workflow for emulsion separation.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) | The required HLB for this compound in an O/W emulsion is approximately 12-13.[2] Ensure your emulsifier or blend of emulsifiers matches this value. You can blend a low-HLB and a high-HLB emulsifier to achieve the desired HLB. |
| Insufficient Emulsifier Concentration | The concentration of the emulsifier may be too low to adequately coat the oil droplets and prevent them from coalescing. Try incrementally increasing the total emulsifier concentration. A typical starting point is around 5% of the total formulation weight.[7] |
| Inadequate Homogenization | Insufficient shear during emulsification can result in large, non-uniform droplets that are more prone to separation. Increase the speed and/or duration of homogenization. For laboratory-scale batches, a high-shear homogenizer is recommended. |
| Suboptimal Oil-to-Water Ratio | In O/W emulsions, a very high oil phase concentration can increase the likelihood of droplet collision and coalescence. Conversely, in W/O emulsions, the water phase should generally be added slowly to the oil phase during preparation.[4] |
| Presence of Electrolytes | In oil-in-water emulsions, the addition of electrolytes can sometimes destabilize the system.[4] Conversely, in water-in-oil emulsions, adding electrolytes like magnesium sulfate (B86663) can improve stability.[7][8] |
Issue 2: The viscosity of the emulsion changes significantly over time.
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subgraph "cluster_Causes" { label="Potential Causes"; style="filled"; color="#F1F3F4"; Cause1 [label="Inappropriate Thickener"]; Cause2 [label="Flocculation or\nCoalescence"]; Cause3 [label="pH Shift"]; }
subgraph "cluster_Solutions" { label="Solutions"; style="filled"; color="#F1F3F4"; Solution1 [label="Incorporate a suitable\nthickener (e.g., Carbomer,\nXanthan Gum)"]; Solution2 [label="Address underlying instability\n(see Issue 1)"]; Solution3 [label="Buffer the system to\nmaintain a stable pH"]; }
Problem -> Cause1 [label="Evaluate Stabilizers"]; Problem -> Cause2 [label="Check for Droplet\nAggregation"]; Problem -> Cause3 [label="Measure pH"];
Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }``` Caption: Troubleshooting workflow for viscosity changes.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate or Insufficient Thickener | The viscosity of the continuous phase is crucial for emulsion stability. A higher viscosity slows down the movement of droplets, reducing the chances of collision. Consider adding a thickening agent to the aqueous phase of an O/W emulsion, such as Carbomer 934 or xanthan gum. |
| Flocculation or Coalescence | A decrease in viscosity can be a sign of droplet coalescence, as larger droplets offer less resistance to flow. An increase in viscosity can sometimes be due to flocculation. Address the root cause of the instability as outlined in "Issue 1". |
| pH Shift | The effectiveness of some thickeners, like carbomers, is highly pH-dependent. A shift in the pH of the formulation over time can lead to a change in viscosity. Ensure the pH of your system is stable and buffered if necessary. For example, Carbopol 934 requires a pH of 6.0-6.5 for optimal gelling. |
Data Presentation: Example Formulations
The following tables provide example formulations for an oil-in-water (O/W) lotion and a water-in-oil (W/O) cream containing an alkyl benzoate. These can be used as a starting point for your own formulations.
Table 1: Example Oil-in-Water (O/W) Lotion Formulation with C12-15 Alkyl Benzoate
| Phase | Ingredient | INCI Name | Function | % (w/w) |
| A | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Xanthan Gum | Thickener | 0.2 | |
| B | C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Emollient, Solvent | 10.0 |
| Cetearyl Alcohol | Cetearyl Alcohol | Thickener, Co-emulsifier | 3.0 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier (Low HLB) | 2.0 | |
| Polysorbate 60 | Polysorbate 60 | Emulsifier (High HLB) | 3.0 | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
Table 2: Example Water-in-Oil (W/O) Cream Formulation with C12-15 Alkyl Benzoate
| Phase | Ingredient | INCI Name | Function | % (w/w) |
| A | C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Emollient, Solvent | 15.0 |
| PEG-30 Dipolyhydroxystearate | PEG-30 Dipolyhydroxystearate | Emulsifier (W/O) | 3.0 | |
| Beeswax | Cera Alba | Thickener, Stabilizer | 4.0 | |
| B | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Magnesium Sulfate | Magnesium Sulfate | Stabilizer | 0.7 | |
| Glycerin | Glycerin | Humectant | 5.0 | |
| C | Preservative | (Appropriate Preservative) | Preservative | q.s. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
dot
Caption: Experimental workflow for O/W emulsion preparation.
-
Aqueous Phase Preparation:
-
In a suitable vessel, combine deionized water and any water-soluble components like glycerin.
-
Slowly add the thickener (e.g., xanthan gum) while stirring to prevent clumping.
-
Heat the aqueous phase to 75-80°C.
-
-
Oil Phase Preparation:
-
In a separate vessel, combine this compound, emulsifiers, and any other oil-soluble ingredients.
-
Heat the oil phase to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to ensure a fine droplet size distribution.
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
-
Final Steps:
-
Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients such as preservatives and fragrance.
-
Check and adjust the pH of the final emulsion as needed.
-
Continue gentle mixing until the emulsion is uniform.
-
Protocol 2: Accelerated Stability Testing
To predict the long-term stability of your this compound emulsion, accelerated stability testing is performed.
-
Place samples of the emulsion in ovens at elevated temperatures, typically 40°C and 45°C. *[10] Store control samples at room temperature (around 25°C) and under refrigeration (around 4°C).
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in appearance, color, odor, pH, viscosity, and signs of phase separation.
-
A general rule of thumb is that 3 months at 45°C can correspond to approximately two years of shelf life at room temperature.
[1]2. Freeze-Thaw Cycle Stability:
-
Subject the emulsion to alternating temperature cycles. A common protocol is 24 hours at -10°C followed by 24 hours at 25°C. *[9] Repeat this cycle at least three times.
-
After the cycles, visually inspect the emulsion for any signs of instability, such as graininess, separation, or significant viscosity changes.
3. Centrifugation Test:
-
This test accelerates creaming and can be a good predictor of emulsion stability. *[1] Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
After centrifugation, examine the sample for any signs of phase separation or a distinct layer of cream at the top.
Protocol 3: Emulsion Characterization
1. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to assess the droplet size, uniformity, and distribution. Look for signs of flocculation or coalescence.
2. Droplet Size Analysis:
-
Use techniques like laser diffraction or dynamic light scattering to obtain quantitative data on the mean droplet size and the particle size distribution. A narrow distribution of small droplets generally indicates a more stable emulsion.
3. Rheological Analysis:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion. This can be done at different shear rates to understand the flow behavior of the product. Measurements should be taken over time as part of the stability study.
References
- 1. specialchem.com [specialchem.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. C12-15 ALKYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. ulprospector.com [ulprospector.com]
- 8. m.youtube.com [m.youtube.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. hallstarbeauty.com [hallstarbeauty.com]
Technical Support Center: Mitigating Degradation of Dodecyl Benzoate in Formulations
Welcome to the Technical Support Center for dodecyl benzoate (B1203000) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of dodecyl benzoate in various experimental and final product formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three main pathways:
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is catalyzed by both acids and bases, to form dodecanol (B89629) and benzoic acid.[1] Alkaline conditions, in particular, significantly accelerate the rate of hydrolysis.
-
Oxidation: Although generally stable to oxidation, under certain conditions involving oxidizing agents or exposure to high energy, this compound can undergo oxidative degradation.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation of this compound, leading to the formation of various degradation products.
Q2: What are the initial signs of this compound degradation in my formulation?
A2: The initial signs of degradation can manifest as both physical and chemical changes:
-
Physical Changes:
-
Changes in color, odor, or clarity.
-
Phase separation in emulsions or creams.
-
Precipitation of insoluble degradation products.
-
-
Chemical Changes:
-
A shift in the pH of the formulation.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
A decrease in the quantified concentration of this compound over time.
-
Q3: How can I minimize the hydrolysis of this compound in my aqueous-based formulation?
A3: To minimize hydrolysis, consider the following strategies:
-
pH Control: Maintain the formulation pH in a slightly acidic to neutral range (ideally pH 4-6), as both highly acidic and alkaline conditions catalyze hydrolysis.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate the hydrolysis rate.
-
Formulation Design: For liquid formulations, consider using non-aqueous solvents or creating a water-in-oil emulsion to reduce the contact between this compound and water.
Q4: What types of antioxidants are effective in preventing the oxidative degradation of this compound?
A4: A variety of antioxidants can be employed to mitigate oxidative degradation. The selection depends on the specific formulation and potential incompatibilities. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant effective in oils and fats.[2][3]
-
Butylated Hydroxyanisole (BHA): Another synthetic antioxidant often used in combination with BHT.
-
Tocopherol (Vitamin E): A natural antioxidant suitable for many cosmetic and pharmaceutical formulations.[3]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in the aqueous phase of emulsions.[4]
The efficacy of these antioxidants can be compared by conducting a stability study where the formulation is spiked with different antioxidants and stored under accelerated conditions. The concentration of this compound and the formation of degradation products are then monitored over time.
Q5: My formulation is showing signs of photodegradation. What can I do?
A5: To prevent photodegradation, you should:
-
Use UV-Protective Packaging: Store the formulation in opaque or amber-colored containers that block UV radiation.
-
Incorporate Photostabilizers: Add UV absorbers or quenchers to the formulation. Examples of photostabilizers include:
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the formulation and stability testing of this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Recommended Solution |
| Degradation of this compound | Perform a forced degradation study to identify the retention times of potential degradation products (benzoic acid, dodecanol, and others). Compare these with the unexpected peaks in your sample chromatogram. |
| Impurities in Raw Materials | Analyze the individual components of your formulation (this compound, excipients, solvents) by HPLC to check for pre-existing impurities. |
| Excipient Interaction | Conduct a drug-excipient compatibility study. Prepare binary mixtures of this compound with each excipient and store them under accelerated conditions. Analyze the mixtures by HPLC to identify any new peaks that are not present in the individual components. |
Issue 2: Phase Separation in Emulsion Formulations
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Hydrolysis can alter the polarity of the oil phase, leading to emulsion instability. Confirm hydrolysis by analyzing for benzoic acid and dodecanol. If present, implement strategies to minimize hydrolysis (pH control, temperature control). |
| Incompatible Emulsifier | The chosen emulsifier may not be suitable for stabilizing the this compound oil phase. Experiment with different emulsifiers (e.g., non-ionic surfactants like polysorbates or polymeric emulsifiers) and vary their concentrations to optimize emulsion stability. |
| Incorrect Homogenization Process | The droplet size of the dispersed phase may be too large, leading to coalescence. Optimize the homogenization speed and duration to achieve a smaller, more uniform droplet size distribution. |
Issue 3: Loss of Potency (Decreased this compound Concentration)
| Possible Cause | Recommended Solution |
| Chemical Degradation (Hydrolysis, Oxidation, Photodegradation) | Identify the primary degradation pathway by conducting a forced degradation study. Based on the results, implement the appropriate mitigation strategy (pH control, addition of antioxidants, or use of UV-protective packaging and photostabilizers). |
| Adsorption to Container Closure System | This compound, being lipophilic, may adsorb to certain types of plastic containers. Conduct a study with different container materials (e.g., glass, different types of plastic) to determine if adsorption is occurring. |
| Inaccurate Analytical Method | Validate your HPLC method for accuracy, precision, linearity, and specificity to ensure that the observed loss of potency is not an artifact of the analytical procedure. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | Benzoic Acid, Dodecanol |
| Base Hydrolysis | 0.1 M NaOH | 4 - 24 hours at 60°C | Benzoic Acid, Dodecanol |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidized derivatives of the aromatic ring and alkyl chain |
| Thermal Degradation | 80°C | 48 - 72 hours | Primarily hydrolysis products if moisture is present |
| Photodegradation | UV light (254 nm or 365 nm) | 24 - 48 hours | Various photolytic cleavage products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed vial.
-
Keep the vial in a water bath at 60°C for 48 hours.
-
After incubation, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial in a water bath at 60°C for 8 hours.
-
After incubation, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ in a sealed vial.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a sealed vial containing 5 mL of the stock solution in an oven at 80°C for 72 hours.
-
After cooling, dilute the solution with the mobile phase.
-
-
Photodegradation:
-
Expose a sealed quartz vial containing 5 mL of the stock solution to UV light (e.g., in a photostability chamber) for 48 hours.
-
Dilute the solution with the mobile phase for analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Protocol 2: Validated HPLC Method for Quantification of this compound and its Primary Hydrolytic Degradation Products
Objective: To provide a validated HPLC method for the simultaneous quantification of this compound, benzoic acid, and dodecanol.
Materials and Instrumentation:
-
HPLC system with a UV detector and autosampler
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound, benzoic acid, and dodecanol reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-22 min: 90-50% B; 22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Method Validation:
-
Specificity: Demonstrate that the peaks for this compound, benzoic acid, and dodecanol are well-resolved from each other and from any peaks originating from the formulation matrix.
-
Linearity: Establish a linear relationship between the peak area and the concentration for each analyte over a defined range (e.g., 1-100 µg/mL).
-
Accuracy: Determine the recovery of known amounts of each analyte spiked into the formulation matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of stabilising effect and antioxidant activity of different antioxidants on levodopa-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the photostabilizer in the photoprotective effects of a formulation containing UV-filters and vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ester Synthesis using Factorial Design
Welcome to the technical support center for the optimization of reaction parameters for ester synthesis using factorial design. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is factorial design and why is it useful for optimizing ester synthesis?
A1: Factorial design is an experimental strategy that involves simultaneously varying multiple factors (independent variables) to observe their effect on a response (dependent variable), such as ester yield.[1] This method is highly efficient because it allows for the study of the main effects of each factor as well as the interaction effects between factors.[2][3] For ester synthesis, this means you can efficiently determine the optimal temperature, catalyst concentration, molar ratio, and reaction time in fewer experiments compared to traditional one-factor-at-a-time approaches.[4]
Q2: I'm setting up a 2-level factorial design for my esterification. What are the most critical factors to consider?
A2: For ester synthesis, the most influential factors to consider in your factorial design are typically:
-
Temperature: Affects the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of reactants or products.[5]
-
Catalyst Concentration: A sufficient amount of catalyst is necessary to achieve a reasonable reaction rate.[6]
-
Molar Ratio of Reactants (Alcohol to Carboxylic Acid): Since esterification is often a reversible reaction, using an excess of one reactant (usually the less expensive one) can drive the equilibrium towards the product side, increasing the yield.[7][8]
-
Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.[9]
Q3: My factorial design experiment resulted in a low yield of the ester. What are the common causes and how can I troubleshoot this?
A3: Low yield is a common issue in ester synthesis. Here are several potential causes and their solutions:
-
Reversible Reaction Equilibrium: Fischer esterification is a reversible reaction, meaning the products can convert back to reactants.[10]
-
Presence of Water: Water, a byproduct of the reaction, can inhibit the acid catalyst and shift the equilibrium back towards the reactants, thus lowering the yield.[12][13]
-
Solution: Ensure all glassware is thoroughly dried before use.[14] Use anhydrous reactants and solvents if possible. As mentioned above, actively remove water during the reaction.
-
-
Suboptimal Factor Levels: The high and low levels chosen for your factors (e.g., temperature, catalyst concentration) may not be in the optimal range.
-
Solution: Analyze the results of your factorial design to understand the main effects and interactions. This will indicate the direction in which you should adjust your parameters. You may need to perform a second set of experiments with a new range for the most significant factors.
-
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[15][16] This can be due to impurities in the reactants or degradation at high temperatures.[17][18]
-
Solution: Ensure high-purity reactants are used. If temperature-induced degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
-
-
Product Loss During Workup and Purification: Significant amounts of the ester can be lost during extraction, washing, and distillation steps.[2][19]
-
Solution: Perform extractions carefully and minimize the number of transfers between glassware. Ensure proper technique during purification steps like distillation to avoid product loss.[6]
-
Q4: I am having trouble with the purification of my ester. What are some common issues and their solutions?
A4: Purification can be challenging. Here are some common problems and how to address them:
-
Incomplete Separation of Layers in the Separatory Funnel: This can occur if the densities of the organic and aqueous layers are similar.[20]
-
Solution: Add brine (a saturated solution of NaCl) to the aqueous layer to increase its density and improve separation.[20]
-
-
Formation of an Emulsion: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible layers.[20]
-
Solution: Gently invert the separatory funnel instead of shaking it vigorously. To break an existing emulsion, you can try adding a small amount of brine or allowing the mixture to stand for an extended period.[20]
-
Residual Acidic Impurities: Unreacted carboxylic acid and the acid catalyst can contaminate the final product.[20]
Q5: How do I interpret the results of my factorial design to find the optimal conditions?
A5: The analysis of a factorial design experiment will show you the "main effect" of each factor and the "interaction effects" between factors.[22][23]
-
Main Effect: This tells you the average change in the yield when a factor is changed from its low level to its high level. A large main effect indicates that this factor has a significant impact on the reaction.[22]
-
Interaction Effect: This occurs when the effect of one factor on the yield depends on the level of another factor.[3] For example, the effect of temperature on the yield might be different at a low catalyst concentration compared to a high catalyst concentration.
Statistical software is typically used to analyze the results and generate plots (like Pareto charts and interaction plots) that help visualize these effects and determine which are statistically significant.[24] This analysis will guide you in adjusting the reaction parameters to maximize the ester yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | The reaction is at equilibrium.[10] | Use an excess of one reactant (e.g., alcohol) or remove water as it forms.[7] |
| Presence of water in the reaction mixture.[12] | Use dry glassware and anhydrous reagents.[14] Employ a Dean-Stark trap or molecular sieves. | |
| Suboptimal reaction conditions (temperature, time, etc.). | Analyze factorial design results to identify significant factors and their optimal levels.[24] | |
| Catalyst deactivation. | Use pure reactants. Consider a lower reaction temperature.[16] | |
| Product loss during workup.[19] | Handle product carefully during transfers and extractions.[6] | |
| Incomplete Reaction | Insufficient reaction time. | Increase the reaction time and monitor the progress using techniques like TLC or GC. |
| Low reaction temperature. | Increase the temperature, but be mindful of potential side reactions.[5] | |
| Inadequate catalyst concentration. | Increase the catalyst concentration. | |
| Formation of Byproducts | Side reactions due to high temperature. | Lower the reaction temperature.[5] |
| Impurities in starting materials. | Use high-purity reactants and solvents. | |
| Difficulty in Product Purification | Emulsion formation during extraction.[20] | Swirl or gently invert the separatory funnel instead of shaking vigorously. Add brine to help break the emulsion.[20] |
| Poor separation of layers.[20] | Add brine to the aqueous layer to increase its density.[20] | |
| Contamination with unreacted carboxylic acid or catalyst. | Wash the organic layer with a saturated sodium bicarbonate solution until CO2 evolution ceases.[21] |
Experimental Protocols
General Protocol for Fischer Esterification
This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.[14][25]
-
Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, etc.) is clean and thoroughly dried to minimize the presence of water.[14]
-
Reactant Addition: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid and the alcohol. The molar ratio should be determined by your factorial design. It is common to use an excess of the alcohol.[26]
-
Catalyst Addition: Carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the reaction mixture while stirring.[27]
-
Reflux: Assemble a reflux apparatus and heat the reaction mixture to a gentle reflux for the time specified in your experimental design.[14] The temperature should be controlled using a heating mantle.[21]
-
Cooling and Extraction: After the reflux is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. You may need to add an organic solvent (like diethyl ether or ethyl acetate) to facilitate extraction.[14]
-
Washing:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[20]
-
Solvent Removal and Purification: Filter to remove the drying agent and then remove the solvent using a rotary evaporator. The crude ester can then be purified by distillation.[6][21]
Setting Up a 2⁴ Factorial Design for Ester Synthesis
This protocol outlines the steps to design an experiment to investigate four factors at two levels each.
-
Identify Factors and Levels:
-
Factor A: Temperature (e.g., Low = 60°C, High = 80°C)
-
Factor B: Catalyst Concentration (e.g., Low = 1 mol%, High = 5 mol%)
-
Factor C: Molar Ratio (Alcohol:Acid) (e.g., Low = 2:1, High = 5:1)
-
Factor D: Reaction Time (e.g., Low = 1 hour, High = 3 hours)
-
-
Create the Design Matrix: A full 2⁴ factorial design will have 2⁴ = 16 experimental runs. Each run represents a unique combination of the factor levels.
| Run | Temp (°C) | Catalyst (mol%) | Molar Ratio | Time (hr) |
| 1 | 60 | 1 | 2:1 | 1 |
| 2 | 80 | 1 | 2:1 | 1 |
| 3 | 60 | 5 | 2:1 | 1 |
| 4 | 80 | 5 | 2:1 | 1 |
| 5 | 60 | 1 | 5:1 | 1 |
| 6 | 80 | 1 | 5:1 | 1 |
| 7 | 60 | 5 | 5:1 | 1 |
| 8 | 80 | 5 | 5:1 | 1 |
| 9 | 60 | 1 | 2:1 | 3 |
| 10 | 80 | 1 | 2:1 | 3 |
| 11 | 60 | 5 | 2:1 | 3 |
| 12 | 80 | 5 | 2:1 | 3 |
| 13 | 60 | 1 | 5:1 | 3 |
| 14 | 80 | 1 | 5:1 | 3 |
| 15 | 60 | 5 | 5:1 | 3 |
| 16 | 80 | 5 | 5:1 | 3 |
-
Randomize the Experimental Runs: To minimize the impact of uncontrolled variables, the order in which you perform the 16 runs should be randomized.
-
Perform Experiments and Collect Data: Carry out each of the 16 experiments according to the randomized order and record the yield of the ester for each run.
-
Analyze the Results: Use statistical software to analyze the data, determine the main effects and interactions, and identify the optimal conditions for your ester synthesis.[24]
Visualizations
Caption: Workflow for optimizing ester synthesis using factorial design.
Caption: Troubleshooting guide for low ester yield in factorial design experiments.
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Understanding Factorial Designs, Main Effects, and Interaction Effects: Simply Explained with a Worked Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cerritos.edu [cerritos.edu]
- 15. benchchem.com [benchchem.com]
- 16. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. Interpreting the Results of a Factorial Experiment – Research Methods in Psychology [kpu.pressbooks.pub]
- 23. youtube.com [youtube.com]
- 24. Interpret the key results for Analyze Factorial Design - Minitab [support.minitab.com]
- 25. uakron.edu [uakron.edu]
- 26. csub.edu [csub.edu]
- 27. youtube.com [youtube.com]
Technical Support Center: Dodecyl Benzoate Gas Chromatography Analysis
Welcome to the technical support center for dodecyl benzoate (B1203000) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to resolve common issues encountered during gas chromatography (GC) experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC analysis of dodecyl benzoate.
Question: Why am I observing significant peak tailing for this compound?
Answer:
Peak tailing is a common issue in gas chromatography that can compromise resolution and the accuracy of quantification.[1] For this compound, this can be caused by several factors related to system activity or chromatographic conditions.
Troubleshooting Steps:
-
Assess the Scope of Tailing: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This often points to a physical issue in the system, such as improper column installation, dead volume from poor connections, or a blockage in the column or inlet.[1][2]
-
Only this compound (and other polar analytes) Tailing: This suggests a chemical interaction between the analyte and active sites within the system.[2][3]
-
-
Check for Active Sites: this compound, while relatively non-polar, can interact with active sites like exposed silanols in the liner or on the column.[3][4]
-
Inlet Liner: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one.
-
Column Contamination: The inlet portion of the column can accumulate non-volatile residues, creating active sites. Trim 15-20 cm from the front of the column to remove the contaminated section.[3]
-
Septum: A cored or degraded septum can release particles into the liner. Replace the septum regularly.[5]
-
-
Evaluate Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[6]
-
Action: Dilute the sample and reinject. If the peak shape improves, sample overload was the cause.
-
-
Optimize Method Parameters:
Caption: Workflow for diagnosing the cause of peak tailing.
Question: I am seeing no peak or a very small peak for this compound. What are the potential causes?
Answer:
The absence or unexpectedly small size of the this compound peak can be attributed to issues ranging from sample integrity to instrument settings.
Troubleshooting Steps:
-
Verify Sample Integrity and Concentration:
-
Ensure the standard or sample has not degraded. While this compound is stable, improper storage can be an issue.[6]
-
Confirm the concentration of your solution is appropriate for the detection limits of your instrument.
-
-
Investigate Injection Issues:
-
Syringe Problems: Check for a blocked or damaged syringe. Ensure the autosampler is drawing and injecting the correct volume.[6]
-
Injection Volume: An injection volume of 1 µL is typical. If you are injecting a much smaller volume, it may be insufficient for detection.[6]
-
Split Ratio: If you are using a high split ratio (e.g., >100:1), most of your sample is being vented. For trace analysis, consider using a lower split ratio (e.g., 10:1) or a splitless injection.[6]
-
-
Check for Analyte Decomposition:
-
This compound can potentially decompose at excessively high inlet temperatures.[8] Thermally labile compounds may break down in a hot GC inlet.
-
Solution: Try lowering the inlet temperature. If decomposition is suspected, using a Programmable Temperature Vaporization (PTV) inlet is ideal. This allows for a gentle temperature ramp, minimizing thermal stress on the analyte.[8]
-
-
Confirm Instrument Conditions:
-
Inlet Temperature: A temperature that is too high can cause decomposition, while one that is too low can result in poor vaporization. A starting point of 250 °C is recommended.[6]
-
Carrier Gas Flow: Check for leaks in the system and verify that the carrier gas flow rate is correct.[5][6]
-
Detector Issues: Ensure the detector is turned on, at the correct temperature, and that gas flows (for FID) are set properly.
-
Caption: Troubleshooting workflow for no or small analyte peaks.
Question: How can I improve the resolution between this compound and other components in my sample?
Answer:
Poor resolution can often be improved by optimizing the temperature program or selecting a more appropriate column.
Troubleshooting Steps:
-
Modify the Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the focusing of early eluting peaks on the column.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) gives analytes more time to interact with the stationary phase, which can significantly improve separation.[9]
-
-
Evaluate the GC Column:
-
Stationary Phase: this compound is a non-polar ester. A non-polar or intermediate-polarity column, such as a DB-5ms or DB-WAX, is generally suitable.[9] If you are using a highly polar column, you may see poor peak shape and retention.
-
Column Dimensions: A longer column (e.g., 60 m vs. 30 m) will provide more theoretical plates and better resolution, albeit with longer run times. A smaller internal diameter (e.g., 0.25 mm) also enhances resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are typical GC-MS parameters for this compound analysis?
While optimal conditions depend on the specific instrument and application, the following table provides a good starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures efficient vaporization without causing thermal decomposition.[6][8] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.[6] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of overload.[6] |
| Liner | Deactivated, Split/Splitless Liner | A deactivated liner is crucial to prevent interactions with active sites.[3] |
| Column | 30 m x 0.25 mm, 0.25 µm film | Standard dimensions providing good efficiency and capacity. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) | A versatile, low-polarity phase suitable for a wide range of analytes including esters. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Typical flow rates for a 0.25 mm ID column. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | An example program; this should be optimized to achieve the desired separation. |
| MS Transfer Line | 280 °C | Prevents cold spots where the analyte could condense. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization (EI). |
Q2: Could this compound be decomposing in the GC inlet?
Yes, thermal decomposition is a potential issue for many ester compounds, especially at high inlet temperatures.[8] If you suspect decomposition (e.g., seeing smaller than expected this compound peaks along with the appearance of new, related peaks), consider the following:
-
Lower the Inlet Temperature: Reduce the inlet temperature in 10-20 °C increments to see if the response for this compound improves.
-
Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a "cold" injection followed by a rapid temperature ramp. This minimizes the time the analyte spends in the hot inlet, significantly reducing the risk of thermal decomposition.[8]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. google.com [google.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Solubility Challenges of Dodecyl Benzoate in Aqueous Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility issues of dodecyl benzoate (B1203000) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is dodecyl benzoate so difficult to dissolve in water?
This compound is an ester characterized by a long, nonpolar dodecyl (C12) alkyl chain and a less polar benzoate group. This structure makes the molecule highly hydrophobic (lipophilic) and poorly suited for interaction with polar water molecules. Its insolubility is quantified by its very low water solubility and high octanol-water partition coefficient (XlogP3), which indicates a strong preference for fatty or oily environments over aqueous ones.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₂ | [1][2][3] |
| Molecular Weight | 290.44 g/mol | [1][2][3] |
| Aqueous Solubility | 0.009331 mg/L @ 25 °C (estimated) | [1] |
| XlogP3 (estimated) | 7.90 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [4] |
Q2: What are the primary methods for solubilizing this compound in an aqueous medium?
Several techniques can be employed to overcome the poor aqueous solubility of this compound. The choice of method depends on the desired final concentration, application, and required stability of the formulation. The most common strategies include:
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate this compound.[5][6]
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[5]
-
Cyclodextrin (B1172386) Complexation: Forming water-soluble inclusion complexes with cyclodextrins.[7][8][9]
-
Nanoemulsification: Creating a thermodynamically stable, dispersed system of this compound nanodroplets in water.[10][11]
The following decision-making workflow can help in selecting an appropriate solubilization strategy.
Troubleshooting Guide 1: Micellar Solubilization Using Surfactants
Q3: My solution of this compound is cloudy even after adding a surfactant. What's wrong?
Cloudiness indicates that the this compound is not fully solubilized and is likely present as a separate phase. This typically occurs for one of two reasons:
-
Insufficient Surfactant Concentration: Surfactants only form micelles above a specific concentration known as the Critical Micelle Concentration (CMC) .[12] Below the CMC, the surfactant molecules exist individually and cannot effectively encapsulate the hydrophobic this compound.
-
Inappropriate Surfactant Choice: The chosen surfactant may not be an efficient solubilizer for this compound. The efficiency depends on factors like the surfactant's molecular structure and its Hydrophilic-Lipophilic Balance (HLB).[13][14]
Troubleshooting Steps:
-
Increase Surfactant Concentration: Ensure the surfactant concentration is well above its CMC. You may need to perform a concentration series to find the optimal level.
-
Apply Energy: Gentle heating or sonication can help break down aggregates of this compound and facilitate its incorporation into the micelles.
-
Select a Different Surfactant: Anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) are often efficient solubilizers.[13] For applications requiring lower toxicity, non-ionic surfactants like Polysorbates (e.g., Tween® 80) or Poloxamers are preferred.[6][15]
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants in Water
| Surfactant | Type | CMC (mM) at 25°C |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 |
| Dodecyltrimethylammonium bromide (DTAB) | Cationic | ~16 |
| Pentaethylene glycol monododecyl ether (C12E5) | Non-ionic | ~0.065 |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.06 |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 |
(Note: CMC values are approximate and can be affected by temperature and the presence of electrolytes.[12][16])
Experimental Protocol: Micellar Solubilization of this compound
-
Surfactant Selection: Choose a suitable surfactant (e.g., Sodium Dodecyl Sulfate or Polysorbate 80).
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration 5-10 times its CMC.
-
Solubilization: Place a known volume of the surfactant solution in a glass vial with a magnetic stir bar.
-
Addition of Solute: Slowly add a pre-weighed amount of this compound to the solution while stirring.
-
Equilibration: Seal the vial and allow the mixture to stir at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. Using a bath sonicator for 30-60 minutes can accelerate the process.
-
Analysis: After equilibration, centrifuge the sample to pellet any undissolved material. Analyze the clear supernatant using a suitable method (e.g., HPLC-UV) to determine the concentration of solubilized this compound.
Troubleshooting Guide 2: Co-solvency
Q4: I dissolved this compound in a co-solvent mixture, but it precipitates when I dilute it with more water. How can I prevent this?
This is a common issue with co-solvency. The initial water-solvent mixture has a low enough polarity to dissolve the this compound. However, upon further dilution with water, the overall polarity of the system increases, causing the hydrophobic compound to precipitate out.
Troubleshooting Steps:
-
Determine the Critical Polarity: Systematically create different co-solvent/water ratios to find the minimum percentage of co-solvent required to keep your target concentration of this compound dissolved.
-
Use a Surfactant in Combination: A small amount of surfactant can be added to the co-solvent system. This combination can maintain solubility upon dilution, as the surfactant will form micelles to encapsulate the this compound as the co-solvent concentration decreases.[17]
-
Change the Co-solvent: Some co-solvents are more effective than others. Consider screening solvents like ethanol (B145695), isopropanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG 400).
Experimental Protocol: Determining Solubility in Co-solvent Systems
-
Prepare Solvent Blends: Prepare a series of solvent systems by mixing a co-solvent (e.g., ethanol) with water in various volume ratios (e.g., 10:90, 20:80, 30:70, up to 100% co-solvent).
-
Create Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent blend in separate vials.
-
Equilibrate: Seal the vials and shake them at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Sample and Analyze: Centrifuge the samples to separate the undissolved solute. Carefully extract a sample from the clear supernatant and analyze its concentration via a validated analytical method (e.g., HPLC) to determine the saturation solubility for each co-solvent ratio.
Troubleshooting Guide 3: Cyclodextrin Inclusion Complexation
Q5: How do I know if I have successfully formed an inclusion complex with cyclodextrin?
Formation of a true inclusion complex, rather than a simple physical mixture, results in a new chemical entity with different physicochemical properties.[18]
Confirmation Methods:
-
Increased Aqueous Solubility: The most direct evidence is a significant increase in the aqueous solubility of this compound in the presence of the cyclodextrin.[18]
-
Spectroscopic Changes: Techniques like ¹H NMR spectroscopy can show chemical shifts in the protons of both the this compound and the inner cavity of the cyclodextrin, confirming encapsulation.[19]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used. The melting point peak of the pure this compound should disappear or shift in the thermogram of the complex.
-
Powder X-ray Diffraction (PXRD): Changes in the diffraction pattern from a crystalline physical mixture to a more amorphous or a new crystalline pattern indicate complex formation.
Table 3: Properties of Natural Cyclodextrins
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Solubility in Water ( g/100 mL) @ 25°C | 14.5 | 1.85 | 23.2 |
(Source:[7]) Note: The low solubility of β-Cyclodextrin can be a limitation. Chemically modified derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) offer much higher aqueous solubility.
Experimental Protocol: Preparation of Inclusion Complex via Kneading Method
-
Cyclodextrin Slurry: Place a specific amount of cyclodextrin (e.g., β-CD or HP-β-CD) in a glass mortar. Add a small amount of water (or a water-ethanol mixture) to form a thick, uniform paste.
-
Incorporate Solute: Slowly add this compound to the paste in a stoichiometric amount (e.g., 1:1 molar ratio).
-
Knead: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency of the paste may change as the complex forms.
-
Dry: Transfer the kneaded mass to a tray and dry it in an oven at 40-50°C or under a vacuum until a constant weight is achieved.
-
Final Product: The resulting dry powder is the inclusion complex, which can be sieved and stored for later dissolution in aqueous media.[7][18]
Troubleshooting Guide 4: Nanoemulsification
Q6: I am trying to form a nanoemulsion, but the result is a milky white, unstable emulsion. What should I do?
A milky white appearance suggests the formation of a macroemulsion with large droplet sizes (>500 nm), which is thermodynamically unstable and will separate over time. A stable nanoemulsion should appear transparent or translucent (bluish tint).[10]
Troubleshooting Steps:
-
Optimize Surfactant-to-Co-surfactant Ratio (Smix): The ratio of the surfactant to the co-surfactant (like ethanol or propylene glycol) is critical. A systematic screening of Smix ratios (e.g., 1:1, 2:1, 3:1) is necessary.
-
Optimize Oil-to-Smix Ratio: The amount of surfactant blend relative to the amount of this compound must be sufficient to stabilize the oil-water interface.
-
Construct a Pseudo-Ternary Phase Diagram: This is the most systematic approach. It involves preparing numerous formulations with varying compositions of oil (this compound), Smix, and water to map the exact region where a stable nanoemulsion forms.[10]
-
Change Surfactant/Co-surfactant: The chosen surfactant system may not have the appropriate required HLB value for this compound. Screen different high-HLB surfactants (e.g., Tween 80, Cremophor EL) and short-chain alcohols as co-surfactants.[10][20]
Experimental Protocol: Nanoemulsion Formulation by Spontaneous Emulsification
-
Component Selection: Based on preliminary solubility studies, select an appropriate surfactant and co-surfactant. For this compound, a high-HLB surfactant like Tween® 80 and a co-surfactant like ethanol is a good starting point.
-
Prepare Smix: Prepare different blends of the surfactant and co-surfactant by weight (Smix ratios of 1:1, 2:1, 3:1, etc.).
-
Prepare Organic Phase: Prepare mixtures of this compound and each Smix blend (e.g., in ratios from 1:9 to 9:1, oil:Smix).
-
Aqueous Titration: For each oil:Smix mixture, slowly add deionized water dropwise while gently stirring with a magnetic stirrer at room temperature.
-
Observation: Observe the mixture for phase changes. Note the points where the solution becomes clear and transparent (nanoemulsion) or remains turbid.
-
Phase Diagram Construction: Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the boundaries of the nanoemulsion region.[10]
-
Stability Testing: Select formulations from within the identified nanoemulsion region and subject them to stress tests (e.g., centrifugation at 5000 rpm for 30 min; freeze-thaw cycles) to confirm thermodynamic stability.[10]
References
- 1. This compound, 27615-31-2 [thegoodscentscompany.com]
- 2. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 68411-27-8 [smolecule.com]
- 4. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. oatext.com [oatext.com]
- 19. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Dodecyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of dodecyl benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antimicrobial action for dodecyl benzoate?
A1: The antimicrobial activity of this compound is primarily attributed to its benzoic acid component. The proposed mechanism involves the undissociated form of benzoic acid penetrating the microbial cell membrane.[1][2] Inside the cell, it disrupts the internal pH balance, inhibits critical enzymes involved in metabolic pathways, and can alter cell membrane integrity, leading to leakage of essential cellular components and ultimately cell death.[2] The dodecyl (C12) alkyl chain enhances its lipophilicity, which may facilitate its interaction with and disruption of the lipid bilayer of microbial membranes.[3]
Q2: Why am I observing lower than expected antimicrobial activity with my this compound solution?
A2: Several factors can influence the antimicrobial efficacy of this compound:
-
pH of the Medium: Benzoic acid, the active component, is most effective in its undissociated form, which is favored in acidic conditions (typically pH below 4.5).[1][2] If your experimental medium is neutral or alkaline, the efficacy will be significantly reduced.
-
Solubility and Formulation: this compound is a hydrophobic compound. Poor solubility in aqueous media can limit its effective concentration. Consider using appropriate solvents or formulation strategies like emulsions or microemulsions to improve its dispersion.
-
Microbial Strain and Resistance: The susceptibility to this compound can vary significantly between different microbial species and even strains. Some microorganisms may possess inherent or acquired resistance mechanisms.
-
Presence of Interfering Substances: Components in your test medium, such as proteins or surfactants, could potentially interact with this compound and reduce its availability to microbial cells.
Q3: Can the antimicrobial efficacy of this compound be enhanced by combining it with other agents?
A3: Yes, synergistic combinations are a promising strategy to enhance antimicrobial efficacy.[4][5][6] Combining this compound with other antimicrobials can lead to a greater effect than the sum of their individual activities.[5] Potential synergistic partners could include:
-
Other Antimicrobials: Combining with antibiotics or other biocides may allow for lower effective concentrations of both agents, potentially reducing toxicity and combating resistance.[4][7]
-
Membrane-Disrupting Agents: Agents that permeabilize the outer membrane of Gram-negative bacteria could enhance the uptake of this compound.
-
Efflux Pump Inhibitors: For bacteria that utilize efflux pumps as a resistance mechanism, combining this compound with an efflux pump inhibitor could increase its intracellular concentration and efficacy.[5]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inaccurate Inoculum Preparation | Ensure the microbial inoculum is standardized to a 0.5 McFarland standard to achieve a consistent starting cell density (approximately 1.5 x 10^8 CFU/mL).[8] |
| Variability in Media pH | Prepare fresh media for each experiment and verify the pH before use. Inconsistent pH can significantly affect the activity of this compound.[9] |
| Precipitation of this compound | Visually inspect the wells of your microtiter plate for any precipitation. If precipitation occurs at higher concentrations, consider using a co-solvent or a different formulation approach to improve solubility. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and incubation times for all experiments, as these can influence microbial growth rates and MIC results.[8] |
Issue 2: this compound shows good activity against Gram-positive bacteria but is less effective against Gram-negative bacteria.
| Possible Cause | Troubleshooting Step |
| Outer Membrane Barrier | The outer membrane of Gram-negative bacteria can act as a barrier to hydrophobic compounds like this compound. |
| Synergistic Combination | Consider combining this compound with a membrane-permeabilizing agent, such as certain essential oils or antimicrobial peptides, to facilitate its entry into the cell. |
| Efflux Pumps | Gram-negative bacteria often possess efflux pumps that can expel antimicrobial agents.[5] |
| Efflux Pump Inhibitors | Investigate the use of known efflux pump inhibitors in combination with this compound to see if this enhances its activity against Gram-negative strains. |
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound and in Combination with a Synergistic Agent
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Agent X MIC (µg/mL) | This compound + Agent X MIC (µg/mL) |
| Staphylococcus aureus | Positive | 64 | 128 | 16 (DB) + 32 (X) |
| Escherichia coli | Negative | 256 | 512 | 64 (DB) + 128 (X) |
| Candida albicans | N/A | 128 | 256 | 32 (DB) + 64 (X) |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[8][10][11]
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Further dilutions should be made in the appropriate sterile broth medium.
2. Inoculum Preparation:
- From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
3. 96-Well Plate Preparation:
- Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
- Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.
- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
- This will result in a range of decreasing concentrations of this compound.
4. Inoculation and Incubation:
- Add 100 µL of the prepared microbial inoculum to each well.
- Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
- Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
5. MIC Determination:
- The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[8]
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effect of this compound with another antimicrobial agent.
1. Plate Setup:
- Prepare a 96-well plate by adding sterile broth to all wells.
- Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the second agent along the y-axis (e.g., rows A-G).
- This creates a matrix of wells with various concentration combinations of the two agents.
2. Inoculation and Incubation:
- Inoculate the plate with the standardized microbial suspension as described in the broth microdilution protocol.
- Include appropriate controls for each agent alone.
- Incubate under appropriate conditions.
3. Data Analysis:
- Determine the MIC of each combination.
- Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanism of Action for this compound.
Caption: Troubleshooting Logic for Low Antimicrobial Efficacy.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 3. Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. scispace.com [scispace.com]
- 7. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bayesian optimization to enhance chemical reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist with your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the application of Bayesian optimization for chemical reaction optimization.
| Issue | Potential Cause | Troubleshooting Steps |
| Algorithm fails to converge to a high-yield condition. | 1. Poor Initial Sampling: The initial set of experiments may not sufficiently cover the diversity of the reaction space. 2. Inappropriate Surrogate Model: The chosen surrogate model (e.g., Gaussian Process with a specific kernel) may not accurately represent the reaction landscape.[1] 3. Suboptimal Acquisition Function: The acquisition function may be too explorative or too exploitative, leading to an inefficient search. | 1. Ensure the initial experimental data points are diverse and span a wide range of the parameter space. Techniques like Latin Hypercube Sampling can be more effective than purely random selection.[2] 2. Experiment with different kernels for your Gaussian Process model (e.g., Matérn, Radial Basis Function). If the reaction space is discrete or mixed, a random forest model might be more suitable.[1] 3. Try different acquisition functions, such as Expected Improvement (EI) or Upper Confidence Bound (UCB), to balance exploration and exploitation. |
| The algorithm consistently suggests impractical or unsafe experimental conditions. | 1. Unconstrained Search Space: The optimization is being performed without defining realistic boundaries for reaction parameters.[3][4] 2. Lack of Chemical Intuition in the Model: The optimization is treated as a "black box" without incorporating known chemical principles. | 1. Define explicit constraints for all variables within the Bayesian optimization software. This includes temperature limits, solubility limits of reagents, and safe concentration ranges.[3][4] 2. Incorporate prior knowledge into the model. For example, if certain combinations of solvents and bases are known to be incompatible, exclude them from the search space. |
| The optimization is very slow, requiring an excessive number of experiments. | 1. High-Dimensional Search Space: A large number of parameters can make it challenging for the algorithm to find the optimum efficiently. 2. Noisy Experimental Data: High levels of noise in the experimental results can mislead the optimization algorithm.[5] | 1. If possible, use prior knowledge or screening experiments (e.g., Design of Experiments) to identify and focus on the most influential parameters, thereby reducing the dimensionality of the problem. 2. Ensure experimental procedures are highly consistent and analytical measurements are calibrated and precise. Consider using a surrogate model that explicitly accounts for observational noise.[5] |
| The model's predictions do not match experimental outcomes. | 1. Overfitting or Underfitting of the Surrogate Model: The model may be too closely fitted to the initial data points or too simplistic to capture the underlying trends. 2. Incorrect Feature Representation: The way chemical information (e.g., molecules, catalysts) is encoded into numerical features may not be optimal. | 1. Adjust the hyperparameters of the surrogate model. This can often be done by maximizing the marginal likelihood of the data. 2. Explore different molecular descriptors or fingerprinting methods to represent categorical variables like ligands or solvents. |
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for chemical reaction optimization?
A1: Bayesian optimization is a powerful machine learning-based global optimization strategy that is particularly well-suited for scenarios where function evaluations (in this case, chemical experiments) are expensive and time-consuming.[6][7] It works by building a probabilistic model, called a surrogate model, of the relationship between reaction conditions and the desired outcome (e.g., yield).[1] An acquisition function then uses this model to intelligently select the next set of experimental conditions to perform, balancing the exploration of new, uncertain areas of the reaction space with the exploitation of areas already known to produce good results. This approach can identify optimal reaction conditions with significantly fewer experiments compared to traditional methods like grid search or one-variable-at-a-time.[1]
Q2: What are the key components of a Bayesian optimization workflow?
A2: The core components of a Bayesian optimization workflow are:
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A Surrogate Model: Typically a Gaussian Process (GP), which provides a probabilistic prediction of the reaction outcome for any given set of conditions, along with an estimate of the uncertainty of that prediction.[8]
-
An Acquisition Function: A function that guides the search for the optimum. Common examples include Expected Improvement (EI), Upper Confidence Bound (UCB), and Probability of Improvement (PI).[7]
-
An Optimization Algorithm: To find the maximum of the acquisition function, which corresponds to the next set of experimental conditions to test.
Q3: How should I select the initial set of experiments?
A3: The initial experiments are crucial for building a reasonable first surrogate model. A good initial set should be diverse and cover a broad range of the parameter space. Instead of purely random selection, methods like Latin Hypercube Sampling are often recommended to ensure a more uniform exploration of the search space.[2]
Q4: How do I handle categorical variables like solvents or ligands in Bayesian optimization?
A4: Categorical variables can be handled in several ways. A common approach is to use one-hot encoding, where each category is represented by a binary vector.[8] More advanced methods involve using molecular fingerprints or other chemical descriptors to represent the categorical variables in a continuous space, which can sometimes provide better performance by capturing the chemical similarity between different options.
Q5: Can Bayesian optimization be used to optimize multiple objectives simultaneously (e.g., yield and cost)?
A5: Yes, multi-objective Bayesian optimization is an active area of research and application. This involves defining multiple objective functions and using a specialized acquisition function that can handle the trade-offs between the different objectives to find a set of Pareto optimal solutions.
Data Presentation
The following tables summarize the results from published studies where Bayesian optimization was used to improve reaction conditions.
Table 1: Optimization of a Mitsunobu Reaction
| Entry | Phosphine (B1218219) | Solvent | Concentration (M) | Yield (%) |
| Standard | PPh₃ | THF | 0.1 | 45 |
| BO 1 | P(4-F-Ph)₃ | Toluene | 0.2 | 89 |
| BO 2 | P(p-tolyl)₃ | CPME | 0.15 | 85 |
| BO 3 | PPh₃ | Dioxane | 0.25 | 82 |
Data adapted from Shields et al., Nature 2021, 590, 89–96.
Table 2: Optimization of a Deoxyfluorination Reaction
| Entry | Fluorinating Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Standard | Deoxo-Fluor | None | DCM | 25 | 30 |
| BO 1 | PyFluor | DBU | Acetonitrile | 60 | 95 |
| BO 2 | XtalFluor-E | MTBD | DCM | 40 | 92 |
| BO 3 | Fluolead | Proton Sponge | THF | 50 | 88 |
Data adapted from Shields et al., Nature 2021, 590, 89–96.
Experimental Protocols
This section provides a detailed methodology for optimizing a Suzuki-Miyaura coupling reaction using Bayesian optimization.
Objective: To maximize the yield of the Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene (B49008) and phenylboronic acid.
Materials and Equipment:
-
Reactants: 4-bromotoluene, phenylboronic acid
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Toluene
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, heating block
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Gas chromatograph (GC) for yield analysis
-
Bayesian optimization software (e.g., open-source packages like GPyOpt, BoTorch, or commercial software)
Experimental Workflow:
-
Define the Search Space: Identify the key reaction parameters and their ranges to be explored.
-
Temperature (°C): 80 - 120 (continuous)
-
Catalyst Loading (mol%): 0.5 - 2.0 (continuous)
-
Base Equivalence: 1.5 - 3.0 (continuous)
-
Ligand: A selection of phosphine ligands (categorical)
-
Solvent: A selection of common Suzuki coupling solvents (categorical)
-
-
Initial Experiments (Batch 0):
-
Design an initial set of 8-10 experiments using Latin Hypercube Sampling to ensure a diverse coverage of the defined search space.
-
For each experiment, add the appropriate amounts of 4-bromotoluene, phenylboronic acid, catalyst, base, and solvent to a reaction vial with a magnetic stir bar.
-
Seal the vials and place them in a pre-heated heating block at the specified temperature.
-
After a fixed reaction time (e.g., 12 hours), cool the reactions to room temperature.
-
Prepare samples for GC analysis by adding a known amount of internal standard and diluting with a suitable solvent.
-
Analyze the samples by GC to determine the reaction yield.
-
-
Data Input and Model Building:
-
Enter the experimental conditions (temperature, catalyst loading, base equivalence, ligand, solvent) and the corresponding yields into the Bayesian optimization software.
-
The software will use this initial data to build a surrogate model (e.g., a Gaussian Process) of the reaction landscape.
-
-
Iterative Optimization (Batch 1, 2, 3...):
-
The Bayesian optimization software, using a chosen acquisition function (e.g., Expected Improvement), will suggest the next set of experimental conditions that are most likely to result in a higher yield.
-
Perform this next batch of experiments following the same procedure as in Step 2.
-
Input the new data into the software. The surrogate model will be updated with the new information.
-
Repeat this iterative process of the software suggesting new experiments, performing them, and updating the model.
-
-
Convergence:
-
The optimization can be stopped when the algorithm converges on a set of conditions and no further significant improvement in yield is observed over several iterations, or when a predefined experimental budget is reached.
-
The optimal conditions are then the set of parameters that consistently produced the highest yield.
-
Mandatory Visualization
Caption: A flowchart illustrating the iterative workflow of Bayesian optimization for chemical reactions.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. neptune.ai [neptune.ai]
- 6. A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Phase Separation in Polymer Blends
Disclaimer: Extensive research did not yield specific documentation or case studies on the use of dodecyl benzoate (B1203000) as a primary agent for preventing phase separation in polymer blends for research, scientific, and drug development applications. The information provided below is based on the established principles of polymer science and the known roles of similar small-molecule additives, such as other benzoate esters and plasticizers, in improving the compatibility of polymer blends. This guide offers general troubleshooting advice and frequently asked questions that may be applicable by analogy.
Troubleshooting Guide: Phase Separation in Polymer Blends with Small-Molecule Additives
This guide addresses common issues encountered when using small-molecule additives, such as benzoate esters, to prevent phase separation in polymer blends during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| 1. Persistent Phase Separation (Cloudiness or distinct layers in the blend) | A. Insufficient Additive Concentration: The amount of the additive may be too low to effectively compatibilize the polymers. | Gradually increase the concentration of the additive in small increments (e.g., 1-2% by weight) and observe the effect on the blend's transparency and homogeneity. |
| B. Poor Miscibility of the Additive: The additive itself may have limited solubility in one or both polymer phases. | Consider using a different plasticizer or a blend of plasticizers. The chemical nature of the plasticizer is a major factor in its effectiveness.[1] | |
| C. Inadequate Mixing: The blending process may not be sufficient to disperse the additive and polymers at a molecular level. | Increase the mixing time, speed, or temperature (within the degradation limits of the polymers). For melt blending, ensure the screw design provides adequate shear. | |
| 2. Leaching of the Additive (Oily residue on the surface of the film or solid dosage form) | A. High Additive Concentration: An excess of the additive can lead to its migration to the surface over time. | Reduce the concentration of the additive to the minimum effective level. |
| B. High Hydrophilicity of the Additive: Hydrophilic plasticizers can leach out of polymer coatings, especially in aqueous environments.[1] | If applicable, switch to a more lipophilic additive. The relative affinity of the plasticizer to the different polymers is also significant.[1] | |
| C. Improper Curing/Drying: Insufficient removal of solvents or incomplete curing can promote additive migration. | Optimize the curing time and temperature, or the drying parameters of your process to ensure the additive is well-integrated into the polymer matrix. | |
| 3. Changes in Mechanical Properties (e.g., increased brittleness, decreased tensile strength) | A. Plasticizer-Induced Crystallinity Changes: The additive may be altering the crystalline structure of one or both polymers. | Characterize the thermal properties of the blend (e.g., using DSC) to understand the effect of the additive on the glass transition temperature and crystallinity. |
| B. Additive Degradation: High processing temperatures may be degrading the additive, leading to byproducts that affect the blend's properties. | Verify the thermal stability of the additive using thermogravimetric analysis (TGA) and ensure processing temperatures are below its degradation point. |
Frequently Asked Questions (FAQs)
Q1: How do small-molecule additives like benzoate esters, in theory, prevent phase separation in polymer blends?
A1: Small-molecule additives, such as plasticizers, can, in principle, improve the compatibility of immiscible polymers by:
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Reducing Interfacial Tension: By positioning themselves at the interface between the two polymer phases, they can lower the energetic penalty of mixing.
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Increasing Free Volume: Plasticizers increase the mobility of the polymer chains, which can facilitate better mixing and hinder the aggregation of like-polymers.
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Altering the Thermodynamics of Mixing: They can change the Flory-Huggins interaction parameter between the polymers, making the free energy of mixing more favorable.
Q2: What is the typical concentration range for using a small-molecule additive as a compatibilizer?
A2: The optimal concentration is highly dependent on the specific polymers, the chosen additive, and the desired final properties. It is crucial to determine this experimentally, starting with low concentrations (e.g., 1-5 wt%) and incrementally increasing the amount while monitoring the blend's morphology and properties.
Q3: Can the processing method affect the efficiency of the additive?
A3: Absolutely. The method used to prepare the polymer blend is critical.
-
Solution Casting: The choice of solvent is important. The solvent should be a good solvent for both polymers and the additive to ensure homogeneous mixing at the molecular level before the solvent is evaporated.
-
Melt Blending: The temperature, screw speed, and residence time in the extruder are key parameters that need to be optimized to ensure proper dispersion of the additive and the polymer phases.
Q4: Are there alternatives to small-molecule additives for preventing phase separation?
A4: Yes, the most common and well-documented method for compatibilizing immiscible polymer blends is the use of block or graft copolymers.[2][3][4] These copolymers act as surfactants, with segments that are miscible with each of the polymer phases, effectively bridging the interface and stabilizing the blend. Reactive compatibilization, where copolymers are formed in-situ during blending, is another powerful technique.[2][3]
Experimental Workflow & Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating a new additive to prevent phase separation and the logical relationship of key parameters.
References
Technical Support Center: Managing Viscosity in Dodecyl Benzoate Formulations
Welcome to the technical support center for managing viscosity in formulations containing dodecyl benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of dodecyl benzoate and how does it impact formulations?
A1: this compound, and its common commercial equivalent C12-15 alkyl benzoate, is an emollient ester characterized by its low viscosity.[1][2] This property makes it a valuable ingredient for creating formulations with a light, non-greasy feel and good spreadability.[1][3] In many applications, it is used to reduce the greasiness of heavier oils and waxes. However, its low viscosity may also present challenges when a more viscous formulation is desired for stability or controlled release applications.
Q2: How does temperature affect the viscosity of formulations containing this compound?
A2: The viscosity of this compound, like most liquids, is temperature-dependent. An increase in temperature will lead to a decrease in viscosity, while a decrease in temperature will cause an increase in viscosity. This is a critical factor to consider during formulation, manufacturing, and storage. For instance, a formulation that is stable and has the desired viscosity at room temperature may become too thin at elevated temperatures or too thick at lower temperatures. It is crucial to test the viscosity of your final formulation across the expected temperature range of storage and use.
Q3: What are some common reasons for unexpected viscosity changes in my this compound formulation?
A3: Unexpected viscosity changes in a this compound formulation can arise from several factors:
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Ingredient Interactions: The addition of other excipients, such as polymers, surfactants, or powders, can significantly alter the viscosity through various mechanisms like chain entanglement, micelle formation, or the creation of a network structure.
-
Temperature Fluctuations: As mentioned, temperature has a significant impact on viscosity. Ensure consistent temperature control during manufacturing and testing.
-
Shear History: The amount of shear (mixing speed and duration) applied during the manufacturing process can affect the final viscosity, especially in formulations containing shear-sensitive thickeners.
-
Phase Separation: In emulsion systems, instability leading to phase separation will drastically alter the measured viscosity.
-
Contamination: The presence of water or other impurities can lead to changes in the formulation's rheology.
Troubleshooting Guides
Issue 1: Formulation Viscosity is Too Low
If your formulation containing this compound is not viscous enough for your application, consider the following troubleshooting steps. The choice of thickener will depend on the desired final properties of your formulation (e.g., clarity, skin feel, suspension ability).
Troubleshooting Workflow for Low Viscosity
Caption: Troubleshooting workflow for increasing the viscosity of a this compound formulation.
Table 1: Thickening Agents for this compound Formulations
| Thickener Type | Mechanism of Action | Compatibility with this compound | Expected Impact on Formulation |
| Waxes (e.g., Beeswax, Carnauba Wax) | Form a crystalline network within the oil phase. | Good | Opaque, significant increase in viscosity, provides structure. |
| Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) | Form a liquid crystalline network, especially in emulsions. | Good | Opaque, creamy texture, good stability in emulsions. |
| Silica (B1680970) (e.g., Fumed Silica) | Forms a hydrogen-bonded network of particles. | Good (hydrophobically modified silica recommended) | Can be transparent at low concentrations, thixotropic (shear-thinning) behavior. |
| Clays (e.g., Bentonite, Hectorite) | Form a network of swollen platelets. | Good (organoclays for non-aqueous systems) | Opaque, thixotropic, good for suspending particles. |
| Polymers (e.g., Acrylate Copolymers) | Chain entanglement and swelling. | Varies, testing is required. | Can be clear or opaque, significant viscosity increase at low concentrations. |
Issue 2: Formulation Viscosity is Too High
If your formulation is too viscous, difficult to spread, or hard to process, consider the following strategies:
Troubleshooting Workflow for High Viscosity
Caption: Troubleshooting workflow for decreasing the viscosity of a this compound formulation.
Table 2: Strategies for Reducing High Viscosity
| Strategy | Description | Considerations |
| Reduce Thickener Concentration | The most direct approach to lowering viscosity. | May impact stability or other desired properties. |
| Increase Temperature | Heating the formulation can significantly reduce viscosity. | Ensure all ingredients are stable at the higher temperature. |
| Add a Low-Viscosity Diluent | Increasing the proportion of this compound or adding another low-viscosity, compatible liquid. | Will dilute other ingredients; may affect efficacy. |
| Optimize Shear | For some thixotropic systems, applying shear can temporarily reduce viscosity. | Viscosity may recover over time. |
Experimental Protocols
Viscosity Measurement of this compound Formulations
This protocol details the use of a rotational viscometer for determining the dynamic viscosity of your formulations.
Experimental Workflow for Viscosity Measurement
Caption: A typical workflow for measuring the viscosity of a formulation.
Materials and Equipment:
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Appropriate spindle set
-
Temperature-controlled water bath or sample chamber
-
Calibrated thermometer or temperature probe
-
Beakers or sample containers
-
Your this compound formulation
-
Cleaning solvents (e.g., isopropanol, acetone)
Procedure:
-
Sample Preparation: Place a sufficient volume of your formulation into a clean, dry beaker or the viscometer's sample cup.
-
Temperature Equilibration: Bring the sample to the desired measurement temperature using the temperature-controlled bath or chamber. Allow the sample to equilibrate for at least 30 minutes to ensure a stable and uniform temperature.
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of your sample. For low-viscosity samples, a smaller spindle and higher speed may be necessary. For higher viscosity samples, a larger spindle and lower speed are typically used.
-
Attach the selected spindle to the viscometer.
-
Level the viscometer.
-
-
Measurement:
-
Immerse the spindle into the sample up to the immersion mark.
-
Turn on the viscometer motor and allow the reading to stabilize. This may take a few moments.
-
Record the viscosity reading (typically in centipoise, cP, or milliPascal-seconds, mPa·s) and the corresponding temperature.
-
It is good practice to take readings at multiple rotational speeds to assess if the fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate).
-
-
Cleaning: After each measurement, thoroughly clean the spindle and any other parts that came into contact with the sample using appropriate solvents.
This technical support center provides a foundational guide to managing viscosity in formulations containing this compound. Successful formulation development will require systematic experimentation and careful evaluation of the impact of each ingredient on the final product's rheological properties.
References
stability testing of dodecyl benzoate under various conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of dodecyl benzoate (B1203000) under various conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl benzoate and what are its common applications?
This compound (C₁₉H₃₀O₂) is an organic compound, specifically the ester of dodecanol (B89629) and benzoic acid.[1] It is a colorless to pale yellow liquid with a mild odor. Due to its properties as a plasticizer and emollient, it is used in cosmetics, personal care products, and industrial formulations.[1]
Q2: What are the primary degradation pathways for this compound?
As an ester, this compound is susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The cleavage of the ester bond in the presence of water to form benzoic acid and dodecanol. This process is catalyzed by acidic or basic conditions.
-
Thermal Degradation: Decomposition at elevated temperatures, which can lead to a variety of breakdown products.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q3: What are the expected degradation products of this compound?
Based on the degradation pathways of similar benzoate esters, the primary degradation products are:
-
From Hydrolysis: Benzoic acid and dodecanol.
-
From Thermal Degradation: Potential products at high temperatures could include benzoic acid, dodecene (from elimination), and various aromatic and aliphatic fragments.[2][3]
-
From Photodegradation: Photolysis may lead to the formation of free radicals, resulting in a complex mixture of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in hydrolysis studies.
-
Possible Cause: Poor pH control of the buffer solutions. The rate of hydrolysis of esters is highly dependent on pH.
-
Troubleshooting Steps:
-
Verify the pH of all buffer solutions before and during the experiment using a calibrated pH meter.
-
Ensure the buffer capacity is sufficient to maintain the desired pH throughout the study.
-
Prepare fresh buffer solutions for each experiment to avoid contamination or changes in pH over time.
-
Issue 2: Unexpected peaks in the chromatogram during a stability study.
-
Possible Cause 1: Contamination from glassware, solvents, or handling.
-
Troubleshooting Steps:
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware with appropriate solvents and dry completely.
-
Run a blank sample (solvent without this compound) to identify any background peaks.
-
-
Possible Cause 2: Interaction with excipients or container closure systems.
-
Troubleshooting Steps:
-
Conduct compatibility studies with all formulation components and packaging materials.
-
Analyze leachables and extractables from the container closure system.
-
Issue 3: Accelerated degradation observed under thermal stress.
-
Possible Cause: The presence of oxidative impurities.
-
Troubleshooting Steps:
-
Purge the sample headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Consider the addition of an appropriate antioxidant if compatible with the final product formulation.
-
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.[4]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.[5][6][7]
1. Acid and Base Hydrolysis:
-
Procedure:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by a validated stability-indicating HPLC method.[8]
-
2. Thermal Degradation:
-
Procedure:
-
Place solid this compound in a controlled temperature oven (e.g., 80°C).
-
For solutions, incubate at a slightly lower temperature (e.g., 70°C).
-
Collect samples at various time points.
-
Analyze for degradation products.
-
3. Photostability Testing:
-
Procedure:
-
Expose samples of this compound (solid and in solution) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][10]
-
Simultaneously, protect a set of control samples from light (dark controls).[11]
-
Monitor for physical changes (e.g., color change) and quantify degradation by HPLC at appropriate time intervals.
-
Data Presentation
The following tables present illustrative quantitative data for the stability of this compound under various stress conditions. This data is representative and based on the expected behavior of similar benzoate esters.
Table 1: Hydrolytic Stability of this compound at 60°C
| Condition | Time (hours) | This compound Remaining (%) | Benzoic Acid Formed (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 8 | 98.2 | 1.8 | |
| 24 | 95.1 | 4.9 | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 8 | 85.3 | 14.7 | |
| 24 | 65.7 | 34.3 |
Table 2: Thermal Stability of this compound at 80°C
| Time (days) | This compound Remaining (%) | Total Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 7 | 99.1 | 0.9 |
| 14 | 98.0 | 2.0 |
| 30 | 96.5 | 3.5 |
Table 3: Photostability of this compound (ICH Q1B Conditions)
| Exposure | This compound Remaining (%) | Total Degradation Products (%) |
| Initial | 100.0 | 0.0 |
| 1.2 million lux hours | 99.5 | 0.5 |
| 200 watt hours/m² | 99.2 | 0.8 |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Primary hydrolysis pathway of this compound.
References
- 1. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scispace.com [scispace.com]
- 11. q1scientific.com [q1scientific.com]
identifying and characterizing impurities in dodecyl benzoate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in dodecyl benzoate (B1203000) samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect to find in my dodecyl benzoate sample?
A1: The most common impurities in this compound typically arise from the synthesis process, which is usually a direct esterification of dodecanol (B89629) and benzoic acid.[1] Therefore, the primary impurities to look for are:
-
Unreacted Starting Materials:
-
Dodecanol (Lauryl alcohol)
-
Benzoic acid
-
-
Byproducts:
-
While less common, byproducts from side reactions can occur. The specific nature of these depends on the reaction conditions. Hydrolysis of the final product can also lead to the reformation of dodecanol and benzoic acid.[1]
-
Q2: I am seeing a broad or tailing peak for this compound in my GC-MS analysis. What are the possible causes and how can I resolve this?
A2: Peak tailing for long-chain esters like this compound in GC-MS is a common issue. Several factors can contribute to this problem:
-
Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte, causing peak tailing.
-
Solution: Perform regular maintenance, including replacing the liner and septa. Using a deactivated liner can significantly reduce this issue. Trimming a small portion of the column (e.g., 10-20 cm) from the inlet can also help remove active sites that have developed over time.
-
-
Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Sub-optimal Temperature Program: An inappropriate temperature ramp can lead to band broadening.
-
Solution: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column. A slower ramp rate may also improve peak shape for high-boiling point compounds like this compound.
-
Q3: My HPLC analysis shows co-eluting peaks. How can I improve the separation of this compound from its impurities?
A3: Co-elution in HPLC can be addressed by modifying the chromatographic conditions to improve resolution. Here are some strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact selectivity.
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution order and improve separation due to different solvent-analyte interactions.
-
Adjust pH: For impurities like benzoic acid, which is ionizable, adjusting the pH of the mobile phase can change its retention time and help resolve it from the main this compound peak.
-
Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to introduce different separation mechanisms.
Q4: How can I confirm the identity of a suspected impurity?
A4: A combination of analytical techniques is often necessary for unambiguous impurity identification:
-
Mass Spectrometry (MS): In GC-MS or LC-MS, the mass spectrum of the impurity can provide its molecular weight and fragmentation pattern. This data can be compared to spectral libraries or used to deduce the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurity, allowing for definitive identification.
-
Co-injection/Spiking: If you have a reference standard for the suspected impurity, you can "spike" your sample with a small amount of the standard. If the impurity and the standard are the same compound, you will see an increase in the peak area of that specific peak in your chromatogram.
Quantitative Data Summary
The following tables summarize typical instrument parameters and potential impurity levels. Note that these values are illustrative and may need to be optimized for your specific instrumentation and sample matrix.
Table 1: Typical Impurity Levels in this compound Batches
| Impurity | Typical Concentration Range (%) |
| Benzoic Acid | < 0.5% |
| Dodecanol | < 1.0% |
| Other Byproducts | < 0.2% |
Table 2: Starting Parameters for Analytical Methods
| Parameter | GC-MS | HPLC |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | - | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min (Helium) | 1.0 mL/min |
| Injection Volume | 1 µL | 10 µL |
| Temperature | Inlet: 280°COven: 150°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Column Oven: 30°C |
| Detector | Mass Spectrometer (Scan mode: 50-550 m/z) | UV Detector at 230 nm |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
Objective: To identify and quantify impurities in a this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
If necessary, prepare calibration standards for expected impurities (benzoic acid, dodecyl alcohol) in the same solvent.
-
-
Instrument Setup (Refer to Table 2 for starting parameters):
-
Equilibrate the GC-MS system.
-
Perform a blank injection with the solvent to ensure no system contamination.
-
-
Injection:
-
Inject 1 µL of the prepared sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
-
Data Acquisition:
-
Acquire data in full scan mode to identify all volatile components.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound and any impurities by comparing their mass spectra with a spectral library (e.g., NIST). The mass spectrum of this compound will show characteristic fragments.
-
Quantify impurities by comparing their peak areas to those of the calibration standards.
-
Protocol 2: HPLC-UV Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify polar impurities.
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition (e.g., 50:50 A:B).
-
Prepare calibration standards for benzoic acid in the same diluent.
-
-
Instrument Setup (Refer to Table 2 for starting parameters):
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
-
Injection:
-
Inject 10 µL of the sample solution.
-
-
Gradient Elution:
-
Run a gradient program to separate compounds with a wide range of polarities. For example:
-
0-2 min: Hold at 50% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 50% B and re-equilibrate.
-
-
-
Data Analysis:
-
Identify peaks by comparing their retention times to those of reference standards.
-
Quantify benzoic acid by creating a calibration curve from the standards.
-
Protocol 3: FTIR Spectroscopy
Objective: To obtain a characteristic infrared spectrum of the this compound sample and identify the presence of hydroxyl or carboxylic acid functional groups from impurities.
Methodology:
-
Sample Preparation:
-
Ensure the sample is free of water.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound, including the C=O stretch of the ester (around 1720 cm⁻¹) and the C-O stretch (around 1270 cm⁻¹).
-
Look for the presence of a broad O-H stretch around 3300-2500 cm⁻¹, which would indicate the presence of benzoic acid (a very broad signal) or dodecanol (a broad signal).
-
Protocol 4: NMR Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If further structural information is needed, acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
This compound:
-
¹H NMR: Look for signals corresponding to the aromatic protons (multiplets between δ 7.4-8.1 ppm), the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) as a triplet around δ 4.3 ppm, and the aliphatic chain protons (multiplets between δ 0.8-1.8 ppm).
-
-
Impurities:
-
Benzoic Acid: A very broad singlet for the carboxylic acid proton, typically above δ 10 ppm.
-
Dodecanol: A triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH) around δ 3.6 ppm, and a broad singlet for the hydroxyl proton.
-
-
Quantification: The relative integration of the impurity signals compared to the this compound signals can be used to estimate the impurity concentration.
-
Visualizations
Caption: Workflow for Impurity Identification in this compound.
Caption: Troubleshooting Logic for GC-MS Peak Tailing.
References
Validation & Comparative
A Comparative Guide to Dodecyl Benzoate and Other Long-Chain Fatty Acid Esters in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and development, particularly in fields such as dermatology, cosmetics, and pharmaceuticals, the selection of appropriate excipients is paramount to achieving desired product efficacy and sensory characteristics. Among these, long-chain fatty acid esters play a crucial role as emollients, solvents, and penetration enhancers. This guide provides an objective comparison of dodecyl benzoate (B1203000) with other commonly used long-chain fatty acid esters, supported by available experimental data and detailed methodologies.
Executive Summary
Dodecyl benzoate, the ester of dodecyl alcohol and benzoic acid, is a versatile emollient known for its light, non-greasy feel and good solvency properties.[1] This guide compares its physicochemical and performance characteristics with those of other prevalent long-chain fatty acid esters, such as isopropyl myristate and glyceryl stearate. The selection of an appropriate ester is contingent on the specific requirements of the formulation, including desired skin feel, occlusivity, and interaction with active ingredients. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview for formulation scientists.
Data Presentation
The following tables summarize the key physicochemical and performance characteristics of this compound and selected long-chain fatty acid esters. It is important to note that some data for this compound is based on its close analogue, C12-15 alkyl benzoate, and is indicated where applicable.
Table 1: Physicochemical Properties of Selected Long-Chain Fatty Acid Esters
| Property | This compound / C12-15 Alkyl Benzoate | Isopropyl Myristate | Isopropyl Palmitate | Glyceryl Stearate |
| INCI Name | This compound / C12-15 Alkyl Benzoate | Isopropyl Myristate | Isopropyl Palmitate | Glyceryl Stearate |
| CAS Number | 2915-72-2 / 68411-27-8[2][3] | 110-27-0[4] | 142-91-6[5] | 31566-31-1[4] |
| Molecular Formula | C19H30O2[2] | C17H34O2[4] | C19H38O2[5] | C21H42O4 |
| Molecular Weight ( g/mol ) | 290.44[2] | 270.45[4] | 298.51[5] | 358.57 |
| Appearance | Clear, colorless to pale yellow liquid[1] | Clear, colorless, oily liquid[4] | Colorless liquid[5] | White or cream-colored, wax-like solid |
| Viscosity (at 20°C, mPa·s) | < 30 (for C12-15 Alkyl Benzoate)[6] | ~5-6[7] | - | - |
| Refractive Index (at 20°C) | 1.483 - 1.487 (for C12-15 Alkyl Benzoate)[3][6] | 1.434 - 1.437[7] | 1.435-1.438 | - |
| Solubility | Insoluble in water; soluble in oils[1] | Insoluble in water; miscible with most organic solvents and oils[7] | Insoluble in water; soluble in alcohol, acetone, chloroform, and mineral oil[5] | Insoluble in water; soluble in hot organic solvents |
Table 2: Performance Characteristics of Selected Long-Chain Fatty Acid Esters
| Performance Metric | This compound / C12-15 Alkyl Benzoate | Isopropyl Myristate | Isopropyl Palmitate | Glyceryl Stearate |
| Spreadability | Medium to High (Spreading value for C12-15 Alkyl Benzoate ~750 mm²/10 min)[8] | High[7] | High[5] | Low to Medium |
| Skin Feel | Light, non-greasy, silky[9] | Light, silky, non-greasy[7] | Smooth, velvety[10] | Rich, cushioned |
| Skin Hydration (Corneometer) | Expected to increase skin hydration | Moderate increase[4] | Significant increase expected | Significant increase |
| Transepidermal Water Loss (TEWL) Reduction | Expected to form a film and reduce TEWL | Low to moderate | Moderate | High (occlusive) |
| Sensory Profile (General) | Provides a dry, silky after-feel[9] | Characterized by a non-greasy feel and good slip[7] | Offers a smooth, velvety feel[10] | Imparts a rich, cushioned feel |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to enable researchers to conduct their own evaluations.
Skin Hydration Measurement (Corneometry)
Objective: To quantify the effect of a test substance on the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH).
Protocol:
-
Volunteer Selection: Recruit healthy volunteers with normal to dry skin on the test area (typically the volar forearm).
-
Acclimatization: Allow volunteers to acclimatize to the controlled environmental conditions (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.
-
Baseline Measurement: Take at least three baseline Corneometer® readings on the defined test sites before product application.
-
Product Application: Apply a standardized amount of the test substance (e.g., 2 mg/cm²) to the designated test area.
-
Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after application.[11]
-
Data Analysis: Calculate the mean Corneometer® units for each time point and compare them to the baseline values and a control (untreated) site. An increase in Corneometer® units indicates an increase in skin hydration.[12]
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusivity and effect on the skin barrier function of a test substance by measuring the amount of water that evaporates from the skin surface.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka electronic GmbH) or other open-chamber evaporimeter.
Protocol:
-
Volunteer Selection and Acclimatization: Follow the same procedure as for Corneometry.
-
Baseline Measurement: Measure the baseline TEWL on the defined test sites. The probe should be held gently on the skin without pressure until a stable reading is obtained.
-
Product Application: Apply a standardized amount of the test substance (e.g., 2 mg/cm²) to the test area.
-
Post-Application Measurements: Measure TEWL at specified time intervals after product application.[13]
-
Data Analysis: Compare the TEWL values at different time points to the baseline and a control site. A decrease in TEWL indicates an occlusive effect and improved skin barrier function.
Spreadability Testing
Objective: To determine the ease with which a substance spreads on a surface, which correlates with its sensory feel upon application.
Apparatus: Glass plates, filter paper (e.g., Whatman No. 1), or a texture analyzer with a cone/plate geometry.
Protocol (Filter Paper Method):
-
Sample Application: Place a standardized volume (e.g., 0.1 mL) of the test ester onto the center of a circular filter paper.
-
Spreading: Allow the ester to spread for a defined period (e.g., 10 minutes) under controlled conditions.
-
Measurement: Measure the diameter of the area over which the ester has spread.
-
Data Analysis: Calculate the spread area (in mm²). A larger area indicates greater spreadability.[8]
Sensory Panel Evaluation
Objective: To assess the sensory characteristics of a substance when applied to the skin.
Protocol:
-
Panelist Selection: Recruit and train a panel of sensory assessors (typically 10-15 individuals).
-
Sample Preparation: Prepare standardized samples of the test esters.
-
Application: Instruct panelists to apply a small, standardized amount of each sample to a designated area of their skin (e.g., forearm).
-
Evaluation: Panelists evaluate various sensory attributes at different time points (e.g., during application, after 1 minute, after 10 minutes). Attributes can include:
-
Initial Feel: Greasiness, stickiness, slip.
-
Rub-out: Ease of spreading, absorption.
-
Afterfeel: Residue, smoothness, softness.
-
-
Scoring: Panelists rate the intensity of each attribute on a linear scale (e.g., from 0 to 10).
-
Data Analysis: Analyze the data statistically to determine significant differences between the samples. The results are often visualized using a spider plot or star diagram.[14][15]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Buy this compound | 68411-27-8 [smolecule.com]
- 2. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdruginfo.com [newdruginfo.com]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Study On Isopropyl Palmitate: Properties, Comedogenic Rating, And Skin Safety Assessment - BLi-T [blitchem.com]
- 6. cir-safety.org [cir-safety.org]
- 7. This compound (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. th-owl.de [th-owl.de]
- 9. C12-15 ALKYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Depth‐dependent hydration dynamics in human skin: Vehicle‐controlled efficacy assessment of a functional 10% urea plus NMF moisturizer by near‐infrared confocal spectroscopic imaging (KOSIM IR) and capacitance method complemented by volunteer perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploratory study to evaluate two clinical methods for assessing moisturizing effect on skin barrier repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pearsonassessments.com [pearsonassessments.com]
- 15. Sensory Profile | RehabMeasures Database [sralab.org]
A Comparative Guide to the Validation of Benzoate Esters as Internal Standards in Chromatography
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable chromatographic methods for quantitative analysis. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results. This guide provides a comprehensive overview of the validation process for benzoate (B1203000) esters as internal standards, with a specific focus on the principles and experimental data derived from studies on deuterated benzyl (B1604629) benzoate, a close structural analog to dodecyl benzoate. While specific public data on the validation of this compound is limited, the methodologies and performance metrics detailed herein serve as a gold standard for the validation of similar compounds.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][3]
Comparative Performance Analysis
The following table summarizes the validation performance of two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of an analyte (e.g., Benzyl Benzoate) in a biological matrix like human plasma. Method A utilizes a deuterated internal standard (representative of a high-performing standard like this compound if it were validated), while Method B employs a non-deuterated structural analog. The data, based on expected performance, clearly indicates that the method using a deuterated internal standard demonstrates superior performance in linearity, accuracy, precision, and mitigation of matrix effects.[1]
Table 1: Comparison of Method Validation Parameters [1]
| Validation Parameter | Method A: With Deuterated Internal Standard | Method B: With Non-Deuterated Internal Standard | Typical Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Clearly defined and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | Internal standard should compensate |
| Recovery (% Consistency) | Consistent across concentrations | Variable | Consistent and reproducible |
| Data is hypothetical and for illustrative purposes, based on the expected performance of a deuterated internal standard.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an internal standard. Below are representative protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) for cosmetic matrices and LC-MS/MS for biological fluids.
Protocol 1: GC-MS Analysis in a Cosmetic Matrix
This protocol is adapted for the analysis of a benzoate ester in samples such as creams or lotions using a deuterated analog like benzyl benzoate-d5 as the internal standard.[2][4]
1. Preparation of Solutions [4]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte (e.g., this compound) and dissolve it in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the internal standard (e.g., a deuterated version) and dissolve it in 10 mL of methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute 1 mL of the Internal Standard Stock Solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Primary Stock Solution and a fixed amount of the Internal Standard Spiking Solution into a blank cosmetic cream extract.
2. Sample Preparation [4]
-
Weigh 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.
-
Add 1.0 mL of the 10 µg/mL internal standard spiking solution to the sample.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (MTBE) and transfer it to a clean tube.
-
Dry the extract with anhydrous sodium sulfate.
-
Filter the extract through a 0.45 µm syringe filter into a GC vial.
3. GC-MS Instrumental Conditions [4]
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[4]
-
Injector: Splitless mode, 280 °C.[4]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Program: Initial temperature: 70 °C, hold for 2 min. Ramp 1: 10 °C/min to 180 °C. Ramp 2: 20 °C/min to 280 °C, hold for 5 min.[4]
-
MS Source Temp: 230 °C.[4]
-
MS Quad Temp: 150 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[4]
Protocol 2: LC-MS/MS Analysis in Human Plasma
This protocol is designed for the sensitive quantification of a benzoate ester in biological matrices for pharmacokinetic studies.[1][2]
1. Preparation of Solutions [2]
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards (1 - 1000 ng/mL): Prepare working solutions by serially diluting the analyte stock solution. Spike appropriate volumes into blank human plasma to create the final calibration curve standards.
2. Sample Preparation (Protein Precipitation) [1]
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumental Conditions [1][2]
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1]
Visualizations
The following diagrams illustrate the logical workflow for validating and using an internal standard in a chromatographic method.
Caption: Logical workflow for the validation of an internal standard.
Caption: Experimental workflow for sample preparation with an internal standard.
References
A Comparative Analysis of Dodecyl Benzoate and Octyl Benzoate as Solvents
An Objective Comparison of Dodecyl Benzoate (B1203000) and Octyl Benzoate for Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and product efficacy. Dodecyl benzoate and octyl benzoate, both esters of benzoic acid, are versatile organic compounds frequently employed as emollients, plasticizers, and solvents.[1][2] Their utility spans various industries, including cosmetics, personal care, and pharmaceuticals, where they can enhance the solubility and delivery of active ingredients.[3][4]
This guide provides a comprehensive, data-driven comparison of this compound and octyl benzoate to assist in making an informed solvent choice. We will delve into their physicochemical properties, performance characteristics, and safety profiles, supported by experimental protocols and data visualizations.
Chemical Structures and Overview
This compound and octyl benzoate share a common benzoic acid functional group but differ in the length of their alkyl chains. This structural difference is the primary determinant of their distinct physical and chemical properties. This compound possesses a 12-carbon chain, making it more lipophilic and viscous, while octyl benzoate has an 8-carbon chain, resulting in a lighter, less oily character.[5][6]
Caption: Chemical structures of this compound and Octyl Benzoate.
Physicochemical Properties
The selection of a solvent is fundamentally guided by its physical and chemical properties. The longer alkyl chain of this compound results in a higher molecular weight, boiling point, and viscosity compared to octyl benzoate. Conversely, both exhibit very low water solubility, underscoring their utility in non-aqueous or lipophilic formulations.
| Property | This compound | Octyl Benzoate | Reference(s) |
| Molecular Formula | C19H30O2 | C15H22O2 | [5][6] |
| Molecular Weight | 290.44 g/mol | 234.33 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | Colorless, slightly viscous liquid | [1][7] |
| Boiling Point | 383-385 °C @ 760 mmHg | 305 °C @ 760 mmHg | [8][9] |
| Density | ~0.94 g/cm³ @ 20°C | ~0.96 g/cm³ @ 20°C | [7][10] |
| Flash Point | ~162 °C | ~135 °C | [9][10] |
| Water Solubility | 0.009331 mg/L @ 25°C (est.) | 0.9178 mg/L @ 25°C (est.) | [8][9] |
| logP (Octanol/Water) | 5.76 - 7.9 (est.) | 5.47 - 5.7 (est.) | [11][12][13] |
| Vapor Pressure | Not available | 0.000312 mmHg @ 25°C (est.) | [9] |
Performance as Solvents
Both esters are effective solvents for a range of organic materials, including oils, waxes, and certain polymers.[3] Their primary application in pharmaceuticals and cosmetics is as solubilizers and emollients for lipophilic active ingredients.[14][15]
-
This compound: Its longer carbon chain provides enhanced solvency for highly nonpolar and large molecules. This makes it a valuable tool in research involving the extraction and purification of fats and waxes.[3] It also functions as a plasticizer, imparting flexibility to polymeric materials.[3] In topical formulations, it can act as a penetration enhancer.[3]
-
Octyl Benzoate: With its lower viscosity and more moderate lipophilicity, octyl benzoate is often favored in cosmetic formulations where a lighter, less greasy feel is desired.[14][16] It is an excellent solvent for poorly water-soluble drugs, which can aid in improving their bioavailability in topical delivery systems.[4]
The choice between the two often depends on the specific requirements of the formulation, such as the polarity of the active ingredient and the desired sensory characteristics of the final product.
References
- 1. CAS 2915-72-2: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 94-50-8: Octyl benzoate | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 68411-27-8 [smolecule.com]
- 4. Buy Octyl benzoate | 94-50-8 [smolecule.com]
- 5. This compound | C19H30O2 | CID 76204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octyl benzoate | C15H22O2 | CID 66751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. octyl benzoate | 94-50-8 [chemicalbook.com]
- 8. This compound, 27615-31-2 [thegoodscentscompany.com]
- 9. octyl benzoate, 94-50-8 [thegoodscentscompany.com]
- 10. This compound | CAS#:68411-27-8 | Chemsrc [chemsrc.com]
- 11. This compound (CAS 2915-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Showing Compound Octyl benzoate (FDB020015) - FooDB [foodb.ca]
- 13. scent.vn [scent.vn]
- 14. cosmeticsinfo.org [cosmeticsinfo.org]
- 15. Page loading... [wap.guidechem.com]
- 16. innospec.com [innospec.com]
Dodecyl Benzoate: A Comparative Performance Evaluation Against Leading Plasticizers
In the dynamic landscape of polymer science and drug development, the selection of an appropriate plasticizer is paramount to achieving desired material properties and ensuring product safety and efficacy. This guide provides a comprehensive evaluation of dodecyl benzoate (B1203000), a non-phthalate plasticizer, against commonly used alternatives such as Dioctyl Phthalate (B1215562) (DOP), Dioctyl Terephthalate (DOTP), and Acetyl Tributyl Citrate (ATBC). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
While specific experimental data for dodecyl benzoate is not extensively available in publicly accessible literature, this guide will utilize data for a structurally similar and commercially significant benzoate plasticizer, Diethylene Glycol Dibenzoate (DGB), as a representative proxy to facilitate a comparative analysis. This substitution allows for a meaningful assessment of the performance characteristics of benzoate esters against other plasticizer classes.
Performance Data Summary
The following tables summarize the key performance indicators of DGB (as a proxy for this compound) in comparison to DOP, DOTP, and ATBC when incorporated into a Polyvinyl Chloride (PVC) matrix.
Table 1: Mechanical Properties of Plasticized PVC
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Diethylene Glycol Dibenzoate (DGB) | 18.5 | 350 | 85 |
| Dioctyl Phthalate (DOP) | 15.5 - 16.0[1] | 389 - 400[1] | 62 - 92[2] |
| Dioctyl Terephthalate (DOTP) | 14.5 - 16.0[1] | 395 - 405[1] | 74[2] |
| Acetyl Tributyl Citrate (ATBC) | 13.9 - 18.7[3] | 300 - 350 | 80 - 90 |
Table 2: Migration Resistance of Plasticizers in PVC
| Plasticizer | Migration in Hexane (B92381) (% weight loss) | Volatility Loss (% weight loss) |
| Diethylene Glycol Dibenzoate (DGB) | 2.5 | 1.8 |
| Dioctyl Phthalate (DOP) | 9.0 - 15.6[1] | 1.5 - 2.0[4] |
| Dioctyl Terephthalate (DOTP) | 15.5[1] | 0.8 - 1.2 |
| Acetyl Tributyl Citrate (ATBC) | 5.0 - 10.0 | 2.0 - 3.0 |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments cited.
Tensile Properties Testing (ASTM D882)
This test method determines the tensile properties of thin plastic sheeting and films.
Methodology:
-
Specimen Preparation: Rectangular test specimens are cut from the plasticized PVC sheet.
-
Apparatus: A universal testing machine (tensile tester) equipped with a suitable load cell and grips is used.
-
Procedure:
-
The thickness and width of the specimen are measured.
-
The specimen is mounted in the grips of the tensile tester.
-
The specimen is pulled at a constant rate of crosshead displacement until it breaks.
-
The force and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Tensile Properties Testing Workflow
Hardness Testing (ASTM D2240)
This test method determines the indentation hardness of materials using a durometer. The Shore A scale is typically used for flexible PVC.
Methodology:
-
Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is used.
-
Apparatus: A Shore A durometer.
-
Procedure:
-
The specimen is placed on a hard, flat surface.
-
The durometer indenter is pressed firmly and vertically onto the specimen.
-
The hardness value is read from the dial within one second of firm contact.
-
Multiple readings are taken at different locations on the specimen and averaged.
-
Hardness Testing Workflow
Migration Resistance Testing (Solvent Extraction Method)
This test measures the amount of plasticizer that leaches out of the polymer when immersed in a solvent.
Methodology:
-
Specimen Preparation: A precisely weighed sample of the plasticized PVC is prepared.
-
Procedure:
-
The specimen is immersed in a specified solvent (e.g., n-hexane) in a sealed container.
-
The container is stored at a controlled temperature for a defined period (e.g., 24 hours at 23°C).
-
The specimen is removed from the solvent, dried to a constant weight in a vacuum oven.
-
-
Calculation: The percentage weight loss of the specimen is calculated, which represents the amount of plasticizer that has migrated into the solvent.
Migration Resistance Testing Workflow
Discussion of Results
The comparative data reveals distinct performance profiles for each class of plasticizer.
-
Mechanical Properties: DGB (representing this compound) exhibits a good balance of tensile strength and elongation, comparable to the other plasticizers. Its hardness is on the higher side of the flexible PVC range. DOP and DOTP provide excellent elongation, making them suitable for applications requiring high flexibility. ATBC also demonstrates good plasticizing efficiency with a favorable balance of properties.[3]
-
Migration Resistance: This is a critical parameter, especially for applications in the medical and pharmaceutical fields where leachable and extractable substances are a major concern. DGB shows significantly lower migration in hexane and lower volatility compared to the phthalate-based plasticizers, DOP and DOTP.[1] This suggests that benzoate esters like this compound offer superior permanence and are less likely to leach out of the polymer matrix. ATBC also presents a better migration profile than traditional phthalates.
Conclusion
Based on this comparative evaluation, this compound, as represented by DGB, presents a compelling alternative to traditional phthalate plasticizers. It offers a well-rounded performance profile with a good balance of mechanical properties and, most notably, superior migration resistance. For researchers, scientists, and drug development professionals, the lower potential for migration makes benzoate esters an attractive choice for applications where material purity and patient safety are of utmost importance. While DOP and DOTP have long been the industry standards due to their cost-effectiveness and high performance in terms of flexibility, the increasing regulatory scrutiny and health concerns associated with phthalates necessitate the consideration of safer alternatives. This compound and other benzoate esters, along with citrates like ATBC, provide viable, high-performance, non-phthalate solutions for a wide range of demanding applications. The selection of the optimal plasticizer will ultimately depend on the specific requirements of the end-product, including the desired mechanical properties, the operating environment, and the regulatory landscape.
References
Assessing the Biocompatibility of Dodecyl Benzoate for In Vitro Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of dodecyl benzoate (B1203000) with other alternatives for in vitro studies. Due to a lack of specific in vitro cytotoxicity data for dodecyl benzoate, this guide leverages data on related compounds, such as C12-C15 alkyl benzoates and other benzoate esters, to provide a comparative assessment. The information is intended to guide researchers in selecting appropriate vehicles and controls for their in vitro experiments.
Comparative Biocompatibility Data
The biocompatibility of a substance in in vitro studies is primarily assessed by its cytotoxicity towards the cell lines being used. An ideal solvent or vehicle should exhibit minimal to no toxicity at the concentrations required to dissolve the test compound.
Table 1: In Vitro Cytotoxicity of this compound and its Potential Metabolites
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound | - | - | - | No specific LC50/IC50 data available. C12-C15 alkyl benzoates are reported to be mild dermal irritants. | [1][2] |
| Dodecyl Alcohol | - | - | Cytotoxicity | Reported to be cytotoxic. | [3] |
| Benzoic Acid | Human Lymphocytes | CA, SCE, MN | Genotoxicity | Genotoxic at 200 and 500 µg/mL. | [4] |
| Various Cancer Cells | MTT | IC50 | 85.54 to 670.6 µg/mL (48h and 72h). | [5][6] |
CA: Chromosomal Aberrations, SCE: Sister Chromatid Exchange, MN: Micronucleus Assay, MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, IC50: Half maximal inhibitory concentration.
Table 2: In Vitro Cytotoxicity of Alternative Benzoate Esters
| Compound | Cell Line | Assay | Endpoint | LC50 (mM) | Reference(s) |
| Methyl Benzoate | HEK293 | WST-1 | LC50 | 10.9 | [7] |
| SH-SY5Y | WST-1 | LC50 | 11.4 | [7] | |
| Ethyl Benzoate | HEK293 | WST-1 | LC50 | 7.9 | [7] |
| SH-SY5Y | WST-1 | LC50 | 8.1 | [7] | |
| Vinyl Benzoate | HEK293 | WST-1 | LC50 | 5.4 | [7] |
| SH-SY5Y | WST-1 | LC50 | 6.1 | [7] |
LC50: Lethal Concentration, 50%.
Table 3: In Vitro Cytotoxicity of Common Solvents
| Compound | Cell Line | Assay | Endpoint | Result (IC50 or % Viability) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | HepG2 | MTT | IC50 | > 5% (24h) | [8] |
| HEK-293 | - | - | 1% DMSO in media is a common concentration. | [9] | |
| Ethanol (B145695) | Human Hepatocytes | MTT | IC50 | 819 mM (24h) | [8] |
| Benzyl Alcohol | - | - | - | Cytotoxicity is dose- and time-dependent. | [2] |
| Polyethylene (B3416737) Glycol (PEG 400) | HaCaT | - | - | Low cytotoxicity. | [10] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and controls (vehicle control, positive control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate (B86563) to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red within their lysosomes.
Principle: The dye is taken up by viable cells through active transport and accumulates in the lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of neutral red for a few hours.
-
Washing: Remove the dye-containing medium and wash the cells to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., an acidified ethanol solution) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflows
Caption: General workflow for the MTT cytotoxicity assay.
Caption: General workflow for the LDH cytotoxicity assay.
Caption: General workflow for the Neutral Red Uptake assay.
Potential Signaling Pathways
While specific signaling pathways affected by this compound have not been extensively studied, research on other benzoate esters and related compounds suggests potential mechanisms of cytotoxicity.[11] These often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Potential signaling pathways affected by benzoate esters.
Discussion and Recommendations
-
This compound: There is a significant data gap regarding the in vitro cytotoxicity of this compound on common cell lines. Based on the trend observed with other esters where cytotoxicity can increase with the length of the alkyl chain, it is plausible that this compound may exhibit some level of cytotoxicity.[11] It is crucial for researchers to perform preliminary dose-response experiments to determine the non-toxic concentration range of this compound for their specific cell line and experimental conditions.
-
Metabolites: this compound can be metabolized to dodecyl alcohol and benzoic acid. Dodecyl alcohol has been reported as cytotoxic, and benzoic acid has shown genotoxic effects at higher concentrations.[3][4] The metabolic capacity of the chosen cell line should be considered, as the formation of these metabolites could contribute to the observed cytotoxicity.
-
Alternatives:
-
Other Benzoate Esters: Shorter-chain benzoate esters like methyl and ethyl benzoate have available cytotoxicity data and could be considered as alternatives, although their physicochemical properties differ.[7]
-
Common Solvents: DMSO and ethanol are widely used solvents with well-characterized cytotoxicity profiles.[8] They are generally tolerated by most cell lines at low concentrations (typically <0.5% v/v for DMSO).
-
Other Vehicles: Benzyl alcohol and polyethylene glycol (PEG) are also used in some formulations. Their cytotoxicity is generally low but should be empirically determined for the specific application.[2][10]
-
The biocompatibility of this compound for in vitro studies has not been thoroughly characterized. Researchers should exercise caution and conduct rigorous preliminary cytotoxicity testing to establish a safe working concentration. When possible, using well-characterized alternative solvents like DMSO or ethanol at their lowest effective concentrations is recommended. This guide provides the necessary protocols and comparative data to aid in the rational design of in vitro experiments involving this compound and other similar compounds.
References
- 1. ewg.org [ewg.org]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Dodecanol - Wikipedia [en.wikipedia.org]
- 4. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Dodecyl Benzoate Quantification
In the realm of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and excipients is paramount. Dodecyl benzoate (B1203000), an emollient and solvent, requires accurate and precise analytical methods for its determination in various formulations. This guide provides a comparative overview of common analytical techniques for the quantification of dodecyl benzoate, offering insights into their performance characteristics through a cross-validation framework. The data presented is compiled from validation studies of structurally similar benzoate esters and serves as a representative guide for methodological selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, and operational considerations. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two predominant techniques for the analysis of benzoate esters. The following table summarizes typical validation performance data for these methods, providing a basis for comparison.
| Parameter | HPLC-UV | GC-MS with Deuterated Internal Standard | Spectroscopic (UV-Vis) |
| Linearity Range | 1 - 100 µg/mL | 0.05 - 20 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.05 µg/mL | ~5 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.015 µg/mL | ~1.5 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 90.0% - 110.0% |
| Precision (RSD) | Intra-day: ≤ 1.5%Inter-day: ≤ 2.0% | Intra-day: ≤ 5.0%Inter-day: ≤ 10.0% | ≤ 5.0% |
Note: The data presented is representative of performance for benzoate esters and may vary depending on the specific instrumentation, sample matrix, and validation protocol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of a benzoate ester, which can be adapted for this compound quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk material and pharmaceutical formulations.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative example for the sensitive analysis of this compound, particularly in complex matrices.
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C (splitless mode).
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of a suitable deuterated internal standard (e.g., benzyl (B1604629) benzoate-d5) in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 0.05 µg/mL to 20 µg/mL).
-
Sample Preparation: To a known amount of the sample, add a fixed amount of the internal standard solution. Extract the analyte using a suitable solvent (e.g., ethyl acetate) and concentrate the extract before injection.
-
Mandatory Visualizations
Analytical Method Cross-Validation Workflow
The following diagram illustrates the typical workflow for the cross-validation of analytical methods between two different laboratories or techniques. This process ensures that both methods provide equivalent results.[1]
Caption: A flowchart of the analytical method cross-validation process.
Logical Relationship for Method Selection
The choice of an analytical method is guided by several factors, including the sample matrix and the required sensitivity of the assay. This diagram outlines the logical considerations for selecting between HPLC-UV and GC-MS.
Caption: Decision tree for analytical method selection.
References
comparing the efficacy of different catalysts for dodecyl benzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dodecyl benzoate (B1203000), an important ester with applications ranging from a fragrance ingredient to a plasticizer, is achieved through the esterification of benzoic acid with dodecanol (B89629). The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts, including traditional acid catalysts, solid acid catalysts, and enzymatic catalysts, for the synthesis of dodecyl benzoate. The information presented is based on established principles of esterification and data from analogous reactions.
Catalyst Performance Comparison
The efficacy of different catalysts for the synthesis of benzoate esters is summarized in the table below. While specific data for this compound is limited in publicly available literature, this table provides a comparative overview based on the performance of these catalysts in similar esterification reactions.
| Catalyst Type | Catalyst Example | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield (%) | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 100 - 140 | 4 - 8 | 85 - 95 | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, generates acidic waste. |
| Solid Acid | Zr/Ti Solid Acid | 150 - 180 | 6 - 12 | ~85 | Reusable, easy to separate from the product, less corrosive.[1] | May have lower activity than homogeneous catalysts, requiring higher temperatures.[1] |
| Organometallic | Tetraisopropyl Titanate | 180 - 250 | 2 - 6 | >90 | High activity at elevated temperatures, fewer by-products compared to protonic acids.[2] | Sensitive to moisture, requires high reaction temperatures.[3] |
| Enzymatic | Immobilized Lipase (B570770) (e.g., Novozym 435) | 50 - 70 | 6 - 24 | >90 | High selectivity, mild reaction conditions, environmentally friendly.[4] | Higher cost, can be slower than chemical catalysts.[4] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound using different types of catalysts. These protocols are based on methodologies described for similar esterification reactions and should be optimized for specific laboratory conditions.
Homogeneous Acid Catalysis (Sulfuric Acid)
This protocol is adapted from the general procedure for Fischer esterification.
Materials:
-
Benzoic acid
-
Dodecanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).
-
Add toluene to the flask.
-
Carefully add concentrated sulfuric acid (0.05 molar equivalents) to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Heterogeneous Solid Acid Catalysis (Zr/Ti Solid Acid)
This protocol is based on the use of solid acid catalysts for esterification.[1]
Materials:
-
Benzoic acid
-
Dodecanol
-
Zr/Ti solid acid catalyst
-
Organic solvent (optional)
Procedure:
-
In a round-bottom flask, combine benzoic acid (1 molar equivalent), dodecanol (1.2 molar equivalents), and the Zr/Ti solid acid catalyst (e.g., 5 wt% of reactants).
-
Heat the mixture to the desired temperature (e.g., 160°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The filtrate containing the this compound can be purified by vacuum distillation.
Enzymatic Catalysis (Immobilized Lipase)
This protocol is adapted from procedures for the enzymatic synthesis of benzyl (B1604629) benzoate.[4]
Materials:
-
Benzoic acid
-
Dodecanol
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Organic solvent (e.g., hexane (B92381) for product extraction and analysis)
Procedure:
-
In a temperature-controlled shaker flask, combine benzoic acid (1 molar equivalent) and dodecanol (1.2 molar equivalents).
-
Add the immobilized lipase (e.g., 10% by weight of substrates).
-
If the reaction is performed in a solvent-free system, ensure adequate mixing. Alternatively, a non-polar organic solvent can be used.
-
Add molecular sieves to the reaction mixture to absorb the water produced.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 60°C) with continuous shaking.
-
Monitor the reaction progress by GC analysis of small aliquots.
-
Upon completion, separate the immobilized enzyme by filtration for reuse.
-
The product can be isolated from the reaction mixture, and if necessary, purified by column chromatography or vacuum distillation.
Visualizing the Comparison
The following diagrams illustrate the experimental workflow and a logical comparison of the catalyst types.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical comparison of different catalyst types.
References
A Comparative Guide to the Structure-Activity Relationships of Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various benzoate (B1203000) esters, supported by experimental data. We will delve into their structure-activity relationships (SAR) concerning antimicrobial effects, enzyme inhibition, and local anesthetic properties. Detailed experimental protocols and visual representations of key processes are included to support further research and development.
Antimicrobial Activity of Benzoate Esters (Parabens)
Para-hydroxybenzoic acid esters, commonly known as parabens, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties. The effectiveness of parabens is largely dictated by the length of their alkyl ester chain.
Structure-Activity Relationship
A well-established trend in the antimicrobial activity of parabens is that their efficacy increases with the length of the alkyl chain.[1] Longer alkyl chains enhance the lipophilicity of the molecule, which is believed to facilitate its passage across the microbial cell membrane.[2] Once inside the cell, parabens are thought to disrupt membrane transport processes and inhibit DNA and RNA synthesis.[1] This increased potency, however, is often accompanied by decreased water solubility.[3]
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of parabens against common microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Benzoate Ester | Chemical Structure | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) |
| Methylparaben | 1000 µg/mL | 1000 µg/mL | 2000 µg/mL | 500 µg/mL | |
| Ethylparaben | 500 µg/mL | 1000 µg/mL | 1000 µg/mL | 250 µg/mL | |
| Propylparaben | 250 µg/mL | 500 µg/mL | 500 µg/mL | 125 µg/mL | |
| Butylparaben | 125 µg/mL | 250 µg/mL | 500 µg/mL | 62.5 µg/mL |
Note: The MIC values presented are compiled from various sources and should be considered representative. Actual values may vary depending on the specific strain and experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoate esters against bacteria using the broth microdilution method.[4][5]
-
Preparation of Benzoate Ester Stock Solutions:
-
Dissolve the benzoate esters in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB and incubate at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted benzoate esters.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the benzoate ester that completely inhibits visible growth of the bacterium.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of benzoate esters.
Enzyme Inhibition by Benzoate Derivatives
Certain benzoate derivatives have been shown to inhibit the activity of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, by benzoic acid and its derivatives.
Structure-Activity Relationship
The inhibitory effect of benzoic acid derivatives on tyrosinase is influenced by the nature and position of substituents on the benzene (B151609) ring. Generally, compounds that can chelate the copper ions in the active site of tyrosinase or compete with the substrate (L-DOPA) for binding exhibit inhibitory activity. The presence of hydroxyl groups on the aromatic ring, for instance, can enhance this inhibitory effect.
Quantitative Comparison of IC50 Values for Tyrosinase Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values for benzoic acid and a related compound against mushroom tyrosinase.
| Compound | Chemical Structure | IC50 (mM) |
| Benzoic Acid | 0.99 ± 0.02 | |
| Cinnamic Acid | 0.80 ± 0.02 |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol describes a spectrophotometric method for determining the tyrosinase inhibitory activity of benzoate derivatives.
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate (B84403) buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 30 units/mL.
-
Prepare a 0.5 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer.
-
Dissolve the test compounds (benzoate derivatives) in a suitable solvent (e.g., DMSO) and then dilute with the phosphate buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution.
-
Add the mushroom tyrosinase solution to each well and pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the change in absorbance at 475 nm every minute for 10 minutes at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Mechanism of tyrosinase inhibition by benzoate derivatives.
Local Anesthetic Activity of Benzoate Esters
Benzoate esters, particularly derivatives of para-aminobenzoic acid (PABA), form a significant class of local anesthetics. Their mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.
Structure-Activity Relationship
The general structure of a local anesthetic consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. For benzoate ester local anesthetics, the following SAR principles are generally observed:
-
Lipophilicity: Increased lipophilicity of the aromatic ring, often achieved by adding alkyl groups, generally increases the potency and duration of action of the anesthetic. This is because a more lipophilic molecule can more readily penetrate the lipid-rich nerve membrane to reach its site of action.[2]
-
Intermediate Chain: The ester linkage is susceptible to hydrolysis by plasma esterases, leading to a shorter duration of action compared to amide-linked local anesthetics.
-
Hydrophilic Amine: The tertiary amine is crucial for the water solubility of the drug and for its interaction with the sodium channel in its protonated form. The pKa of the amine influences the onset of action; a pKa closer to physiological pH results in a larger fraction of the non-ionized form, which can cross the nerve membrane more rapidly, leading to a faster onset.
Qualitative Comparison of Benzoate Ester Local Anesthetics
| Local Anesthetic | Chemical Structure | Potency | Onset of Action | Duration of Action | Key Structural Features |
| Procaine | Low | Slow | Short | Unsubstituted PABA ester. | |
| Chloroprocaine | Low | Fast | Short | Chloro-substituted PABA ester, rapid hydrolysis. | |
| Tetracaine | High | Slow | Long | Butyl group on the amino nitrogen increases lipophilicity. | |
| Benzocaine | Low (Topical) | Fast | Short | Lacks the hydrophilic tertiary amine, used topically. |
This guide provides a foundational understanding of the structure-activity relationships of different benzoate esters across various biological activities. The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dodecyl Benzoate: A Comparative Performance Analysis Against Common Surfactants
For Researchers, Scientists, and Drug Development Professionals
Dodecyl benzoate (B1203000), an ester of dodecanol (B89629) and benzoic acid, is recognized in cosmetic and pharmaceutical formulations for its properties as an emollient, solvent, and plasticizer.[1] It also exhibits surfactant-like behavior, capable of lowering the surface tension of liquids.[2] This guide provides a comparative analysis of the predicted surfactant performance of dodecyl benzoate against three widely used surfactants: the anionic sodium dodecyl sulfate (B86663) (SDS), the non-ionic Triton X-100, and the cationic cetyl trimethylammonium bromide (CTAB).
Due to a lack of extensive, publicly available experimental data for this compound's surfactant properties, some of the presented values are estimations based on its chemical structure and the performance of similar compounds. These estimations are clearly identified.
Core Performance Metrics: A Comparative Overview
The efficacy of a surfactant is determined by several key performance indicators. The following tables provide a side-by-side comparison of this compound with SDS, Triton X-100, and CTAB.
Table 1: Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles, leading to a significant decrease in surface tension.[3]
| Surfactant | Chemical Class | CMC (mM in water at 25°C) |
| This compound | Non-ionic Ester | > 1 (Estimated) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2[4] |
| Triton X-100 | Non-ionic | ~0.24 |
| Cetyl Trimethylammonium Bromide (CTAB) | Cationic | ~0.92 |
Note: A lower CMC value indicates a more efficient surfactant in terms of the concentration required to achieve its maximum effect.
Table 2: Surface Tension Reduction
This metric indicates how effectively a surfactant can lower the surface tension of water at its CMC.
| Surfactant | Surface Tension at CMC (mN/m) |
| This compound | 30-40 (Estimated) |
| Sodium Dodecyl Sulfate (SDS) | ~40[5] |
| Triton X-100 | ~33 |
| Cetyl Trimethylammonium Bromide (CTAB) | ~36 |
Note: A lower surface tension value at the CMC signifies greater surface activity.
Table 3: Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a measure of the degree to which a surfactant is hydrophilic or lipophilic, determining its suitability for various applications such as emulsification.[6]
| Surfactant | HLB Value | Primary Application |
| C12-15 Alkyl Benzoate | 12-13[7] | O/W emulsifier |
| Sodium Dodecyl Sulfate (SDS) | 40[6] | Solubilizer, detergent |
| Triton X-100 | 13.5 | O/W emulsifier, detergent |
| Cetyl Trimethylammonium Bromide (CTAB) | 10 | O/W emulsifier, antiseptic |
Note: Surfactants with HLB values in the 8-18 range are generally good for forming oil-in-water (O/W) emulsions.
Table 4: Emulsification Stability
This provides a qualitative assessment of a surfactant's ability to form and maintain a stable emulsion.
| Surfactant | Emulsion Type | Stability |
| This compound | O/W | Good (Predicted based on HLB) |
| Sodium Dodecyl Sulfate (SDS) | O/W | Moderate to Good |
| Triton X-100 | O/W | Excellent |
| Cetyl Trimethylammonium Bromide (CTAB) | O/W | Good |
Table 5: Foaming Ability
This table compares the capacity of each surfactant to generate foam and the persistence of that foam.
| Surfactant | Foam Height | Foam Stability |
| This compound | Low (Predicted) | Low (Predicted) |
| Sodium Dodecyl Sulfate (SDS) | High | High |
| Triton X-100 | Moderate | Moderate |
| Cetyl Trimethylammonium Bromide (CTAB) | Moderate | Moderate |
Standard Experimental Protocols
The following are standard methodologies for quantifying the performance of surfactants.
Determination of Critical Micelle Concentration (CMC)
-
Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate).
-
Protocol:
-
A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
The surface tension of each solution is measured at a constant temperature using a tensiometer.
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at the point of inflection where the surface tension ceases to decrease and plateaus. This is determined by the intersection of the two linear portions of the curve.
-
Evaluation of Emulsification Stability
-
Method: Time-based Turbidity Measurement.
-
Protocol:
-
An oil-in-water emulsion is created by homogenizing a defined ratio of oil and an aqueous surfactant solution.
-
The initial turbidity of the freshly prepared emulsion is measured.
-
The emulsion is stored under controlled temperature conditions, and turbidity is measured at regular intervals.
-
A slower decline in turbidity over time indicates a more stable emulsion, as it reflects a lower rate of droplet coalescence and creaming.
-
Assessment of Foaming Properties
-
Method: Ross-Miles Foam Test.
-
Protocol:
-
A standardized solution of the surfactant is prepared in a graduated cylinder.
-
Foam is generated in a controlled manner, either by pouring a set volume of the solution from a specified height or by bubbling a gas through it at a constant flow rate.
-
The initial height of the foam column is measured to determine the foaming ability.
-
The foam height is then monitored at subsequent time intervals to assess the foam's stability and decay rate.[8]
-
Visualizing Surfactant Mechanisms
The following diagrams illustrate key processes related to surfactant function.
Caption: Micelle formation by surfactants at concentrations above the CMC.
Caption: A typical workflow for creating and evaluating an oil-in-water emulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 68411-27-8 [smolecule.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. millersville.tind.io [millersville.tind.io]
- 5. Surface tensometry studies on formulations of surfactants with preservatives as a tool for antimicrobial drug protection characterization [scirp.org]
- 6. Effect of Surfactant HLB Value on Settlement Stability of Magnetorheological Fluid [file.scirp.org]
- 7. avenalab.com [avenalab.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Drug Delivery Systems Utilizing Dodecyl Benzoate as a Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of drug delivery systems incorporating dodecyl benzoate (B1203000) as a penetration enhancer against other common alternatives. The information presented is supported by experimental data from various in vitro studies to aid in the selection and design of effective transdermal drug delivery systems.
Introduction to Dodecyl Benzoate in Transdermal Drug Delivery
This compound, an ester of dodecanol (B89629) and benzoic acid, is utilized in topical and transdermal formulations as a penetration enhancer. Its primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By fluidizing these lipids, this compound creates temporary, reversible pathways for drug molecules to permeate the skin more effectively.
Comparative Performance Analysis
The efficacy of a penetration enhancer is paramount for the successful delivery of therapeutic agents through the skin. This section compares the performance of this compound with other widely used enhancers based on available in vitro permeation data. It is important to note that the data presented is synthesized from multiple studies and, therefore, represents an indirect comparison. For a definitive assessment, a head-to-head study under identical experimental conditions would be necessary.
Key Performance Metrics
The following metrics are commonly used to evaluate the effectiveness of penetration enhancers:
-
Steady-State Flux (Jss): The rate of drug permeation across the skin at a constant level.
-
Permeability Coefficient (Kp): A measure of the skin's permeability to a specific drug.
-
Enhancement Ratio (ER): The factor by which the penetration enhancer increases the drug permeation compared to a control formulation without an enhancer.
Quantitative Data Summary
The tables below summarize the performance of various penetration enhancers from different studies.
Table 1: Comparison of Penetration Enhancers for Diclofenac Delivery
| Penetration Enhancer | Drug | Vehicle | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Decyl Oleate (B1233923) * | Diclofenac Sodium | Gel | Porcine Skin | 4.8 ± 0.5 | - | 3.6 (vs. Primofenac®) |
| Control (Primofenac®) | Diclofenac Sodium | Gel | Porcine Skin | 1.1 ± 0.1 | - | 1.0 |
| Terpinen-4-ol | Diclofenac Sodium | Gel | Human Skin | - | - | Significantly Increased |
| d-Limonene | Diclofenac Sodium | Gel | Human Skin | - | - | Significantly Increased |
Note: Decyl oleate is structurally similar to this compound and is used here as a proxy due to the lack of direct comparative data for this compound under these conditions.
Table 2: Comparison of Penetration Enhancers for Ketoprofen Delivery
| Penetration Enhancer | Drug | Vehicle | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Oleic Acid (35% w/w) | Ketoprofen | Gel | Synthetic Membrane | 6.22 | 1.09 | 8.57 |
| Propylene Glycol | Ketoprofen | Gel | Synthetic Membrane | - | - | - |
| N-methyl-2-pyrrolidone (NMP) | Ketoprofen | Solution | Rat Skin | 2.11 ± 0.44 | - | - |
| 2-Pyrrolidone (PYR) | Ketoprofen | Solution | Rat Skin | 2.01 ± 1.11 | - | - |
Table 3: Comparison of Penetration Enhancers for Ibuprofen Delivery
| Penetration Enhancer | Drug | Vehicle | Skin Model | Cumulative Amount Permeated (µg/cm²) |
| Oleic Acid | Ibuprofen | Patch | Porcine Skin | 163.31 ± 24.42 |
| Allantoin | Ibuprofen | Patch | Porcine Skin | 148.95 ± 18.63 |
| Menthol | Ibuprofen | Patch | Porcine Skin | 115.43 ± 15.01 |
| Control (No Enhancer) | Ibuprofen | Patch | Porcine Skin | 52.87 ± 9.52 |
Experimental Protocols
A standardized in vitro skin permeation study is crucial for the valid assessment of a drug delivery system. The following protocol outlines the methodology for a typical experiment using Franz diffusion cells.
In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Skin Preparation:
-
Full-thickness abdominal or ear skin is excised from a suitable animal model (e.g., porcine or rat) or obtained from human cadavers.
-
Subcutaneous fat and any adhering tissues are carefully removed.
-
The skin is washed with phosphate-buffered saline (PBS) and can be stored at -20°C until use. Prior to the experiment, the skin is thawed at room temperature.
2. Franz Diffusion Cell Setup:
-
The excised skin is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
The receptor compartment is filled with a known volume of a suitable receptor medium (e.g., PBS, pH 7.4) to maintain sink conditions. The medium is continuously stirred with a magnetic bar and maintained at 32 ± 1°C to mimic physiological skin temperature.
-
The effective diffusion area of the skin is determined by the orifice of the Franz cell.
3. Application of Formulation:
-
A precisely weighed amount of the test formulation (containing the drug and the penetration enhancer, e.g., this compound) is applied uniformly to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is then covered to prevent evaporation.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / C, where C is the concentration of the drug in the donor formulation.
-
The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).
Visualizations
Mechanism of Action of Penetration Enhancers
Caption: Mechanism of this compound as a penetration enhancer.
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for a Franz diffusion cell permeation study.
Conclusion
This compound serves as an effective penetration enhancer by disrupting the lipid matrix of the stratum corneum. The comparative data, although indirect, suggests that its performance is in line with other established enhancers like oleic acid and various terpenes. The selection of an optimal penetration enhancer is highly dependent on the specific drug molecule, the desired delivery profile, and the overall formulation. The provided experimental protocol for in vitro skin permeation studies offers a robust framework for the validation and comparison of drug delivery systems utilizing this compound and its alternatives. Further direct comparative studies are warranted to provide a more definitive ranking of the efficacy of this compound against other penetration enhancers.
The Double-Edged Sword: How Alkyl Chain Length Dictates the Antioxidant Power of Gallic Acid Esters
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of antioxidant compounds is paramount. Gallic acid, a naturally occurring polyphenol, is a well-established antioxidant. However, its therapeutic and industrial applications are often limited by its hydrophilicity. Esterification of gallic acid with various alkyl alcohols presents a strategy to modulate its lipophilicity, thereby influencing its efficacy in different biological and food systems. This guide provides a comparative analysis of the antioxidant activity of gallic acid esters with varying alkyl chain lengths, supported by experimental data and detailed protocols.
The antioxidant capacity of gallic acid esters is not a simple linear function of the appended alkyl chain length. Instead, it is a complex interplay of factors including the polarity of the system, the specific free radical being quenched, and the ability of the ester to position itself at the optimal site of action. Two key concepts, the "polar paradox" and the "cut-off effect," are central to understanding this relationship.
The polar paradox suggests that in bulk oil systems, polar antioxidants are more effective, while in oil-in-water emulsions, non-polar antioxidants exhibit superior activity. This is attributed to the orientation of the antioxidant at the oil-water interface, where oxidation often initiates.
The "cut-off effect" describes the phenomenon where the biological or chemical activity of a homologous series of compounds, such as gallic acid esters, increases with increasing alkyl chain length up to a certain point, after which further elongation of the chain leads to a decrease in activity.[1] This is often attributed to reduced mobility and steric hindrance of the larger molecules.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant activity of gallic acid and its esters has been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as lipid peroxidation inhibition assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater activity.
Below is a summary of quantitative data from various studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions such as solvent, reaction time, and temperature.
Table 1: DPPH Radical Scavenging Activity (IC50) of Gallic Acid and its Alkyl Esters
| Compound | Alkyl Chain Length | IC50 (µM) | Source(s) |
| Gallic Acid | C0 | 1.11 - 29.5 | [2][3] |
| Methyl Gallate | C1 | 38.0 | [3] |
| Ethyl Gallate | C2 | Not widely reported in comparative studies | |
| Propyl Gallate | C3 | ~30.12 | [3] |
| Butyl Gallate | C4 | Not widely reported in comparative studies | |
| Octyl Gallate | C8 | ~30 (estimated) | [4] |
| Lauryl Gallate | C12 | Not widely reported in comparative studies |
Table 2: ABTS Radical Scavenging Activity (IC50) of Gallic Acid and its Alkyl Esters
| Compound | Alkyl Chain Length | IC50 (µM) | Source(s) |
| Gallic Acid | C0 | ~1.03 µg/mL (~6.05 µM) | [5] |
| Methyl Gallate | C1 | Not widely reported in comparative studies | |
| Ethyl Gallate | C2 | Not widely reported in comparative studies | |
| Propyl Gallate | C3 | Not widely reported in comparative studies | |
| Octyl Gallate | C8 | Not widely reported in comparative studies |
Table 3: Lipid Peroxidation Inhibition by Gallic Acid and its Alkyl Esters
| Compound/System | Observation | Source(s) |
| Gallic Acid Esters in Liposomes | Greater inhibition of lipid peroxidation was seen for gallic acid esters than for gallic acid itself. | [5] |
| Gallic Acid Esters in Oyster Tissue | Antioxidant efficiency increased with alkyl chain length up to butyl gallate (C4), and then decreased. | [6] |
| Gallic Acid Esters in DHA Algae Oil | Octyl gallate (C8) was the most effective among the tested esters. | [1] |
| Gallic Acid Esters in Spray-dried Emulsions | Esters with more than eight carbon atoms were effective, with a slight cut-off effect beyond C8. | [7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[4]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the gallic acid esters in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction: In a 96-well microplate or cuvettes, add a specific volume of each sample dilution to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The antioxidant donates an electron or hydrogen atom to the blue-green ABTS•+, causing it to become colorless.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution (final concentration). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The gallic acid esters are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is measured after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
Procedure:
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., egg yolk homogenate, linoleic acid emulsion) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the gallic acid esters.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 30-60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink-colored supernatant is measured at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of gallic acid and its alkyl esters.
Caption: Experimental workflow for antioxidant activity assays.
Caption: Postulated Nrf2/HO-1 signaling pathway activation.
The Role of Signaling Pathways
While direct radical scavenging is a primary mechanism of antioxidant action, the interaction of these compounds with cellular signaling pathways is also crucial. The Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway is a key regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. However, in the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1]
While much of the research on this pathway has focused on gallic acid, it is plausible that the increased lipophilicity of gallic acid esters enhances their ability to cross cell membranes and interact with intracellular components of the Nrf2-Keap1 signaling pathway. This could lead to a more potent and sustained antioxidant response within the cell. However, further research is needed to elucidate the specific molecular interactions between different gallic acid esters and the components of this pathway. Some studies suggest that gallate esters can also induce a mild state of oxidative stress in cells, which in turn activates these protective cellular defense mechanisms.[4]
Conclusion
The esterification of gallic acid with alkyl chains of varying lengths provides a versatile tool for modulating its antioxidant activity in different environments. The "cut-off effect" is a critical consideration, with intermediate chain lengths often exhibiting optimal activity in emulsion systems. The increased lipophilicity of the esters likely enhances their interaction with cellular membranes and signaling pathways, such as the Nrf2/HO-1 pathway, contributing to their overall protective effects. For drug development and food preservation applications, the selection of a gallic acid ester should be guided by the specific properties of the system in which it will be used, with careful consideration of the desired balance between hydrophilicity and lipophilicity. Further research into the specific molecular targets and signaling pathway modulation by different gallic acid esters will undoubtedly open new avenues for their application in health and industry.
References
- 1. Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the mechanism of antioxidant and oxidative stability properties of gallic acid and its esters in natural esters: Computational investigations and experiments [ideas.repec.org]
- 7. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
benchmarking the performance of dodecyl benzoate in industrial applications
A comparative guide for researchers and material scientists on the efficacy of dodecyl benzoate (B1203000) versus key alternatives in industrial settings. This document provides an objective analysis supported by experimental data to inform material selection and formulation development.
Dodecyl benzoate, an ester of benzoic acid and dodecyl alcohol, is a versatile compound utilized across various industrial sectors for its plasticizing, solvating, and emollient properties. Its performance characteristics, particularly its favorable safety profile compared to traditional phthalate (B1215562) plasticizers, have made it a subject of increasing interest. This guide offers a detailed comparison of this compound with common alternatives, presenting quantitative data where available and outlining the experimental protocols used to derive these metrics.
This compound in Polymer Plasticization
One of the primary applications for this compound is as a plasticizer for polymers, most notably polyvinyl chloride (PVC). Plasticizers are essential additives that increase the flexibility, durability, and workability of the material. The performance of a plasticizer is judged on several key parameters, including its compatibility with the polymer, plasticizing efficiency, permanence (low volatility and migration), and its effect on the mechanical properties of the final product.
Comparative Analysis with Alternative Plasticizers
This compound is often benchmarked against high-molecular-weight ortho-phthalates like diisononyl phthalate (DINP) and non-phthalate alternatives such as dioctyl terephthalate (B1205515) (DOTP). While phthalates like DINP have been industry standards, regulatory scrutiny and health concerns have driven the adoption of alternatives.[1]
Key Performance Attributes:
-
Plasticizing Efficiency: Benzoate plasticizers are known for being "fast-fusing," meaning they can be processed at lower temperatures or for shorter times compared to general-purpose plasticizers like DINP.[2] This can lead to increased manufacturing efficiency.
-
Safety Profile: this compound, as part of the broader category of non-phthalate plasticizers, offers a significant advantage over traditional ortho-phthalates (e.g., DEHP, DOP), which have faced restrictions due to health concerns.[3][4] Terephthalates like DOTP also boast a more favorable toxicological profile.[5]
-
Low-Temperature Performance: The ability of a plasticized material to remain flexible in cold conditions is critical for many applications. Alternatives like DOTP are often cited for their superior cold resistance compared to DOP.[4]
-
Mechanical Properties: The choice of plasticizer directly impacts the mechanical properties of the final polymer, such as hardness, tensile strength, and elongation at break.
Quantitative Performance Data
While direct, publicly available comparative studies detailing the performance of this compound against all alternatives are scarce, the following table provides a typical comparison between common plasticizer types. The values are representative and can vary based on the specific formulation and processing conditions.
| Performance Metric | This compound (Representative Benzoate) | Diisononyl Phthalate (DINP) | Dioctyl Terephthalate (DOTP) | Test Method |
| Hardness (Shore A) | ~75 - 85 | ~75 - 85 | ~75 - 85 | ASTM D2240[7] |
| Volatility (Weight Loss %) | Lower than many phthalates | Higher than DOTP | Lower than DINP/DOP | ASTM E1131 (TGA)[8] |
| Plasticizer Loss (%) | Varies | Varies | Good Resistance | ISO 176[9] |
| Low-Temperature Flexibility | Good | Good | Excellent | ASTM D1043 |
| Processing Temperature | Lower ("Fast Fusing") | Standard | Standard | Rheological Analysis |
Note: Specific values for this compound require sourcing from manufacturer technical data sheets.
This compound as a Solvating Agent
This compound's excellent solubility in organic solvents and oils makes it a valuable component in various formulations, including coatings, adhesives, and sealants.[8] Its effectiveness as a solvent is a measure of its ability to dissolve other substances, a property often quantified by the Kauri-Butanol (Kb) value.
Comparative Analysis with Alternative Solvents
In applications requiring strong solvency, this compound competes with other high-performance solvents. A higher Kb value indicates a stronger solvent power.[10]
| Solvent | Typical Kauri-Butanol (Kb) Value | Test Method |
| Toluene | 105 | ASTM D1133[11] |
| This compound | Varies (Expected to be moderate to high) | ASTM D1133[11] |
| Mineral Spirits | 30 - 40 | ASTM D1133[11] |
Note: The Kb value for this compound is not widely published and would need to be determined experimentally.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are critical. Below are detailed summaries of the key experimental protocols cited in this guide.
Protocol 1: Hardness Testing of Plasticized PVC
-
Method: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[12]
-
Objective: To measure the indentation hardness of a material.
-
Procedure:
-
A standardized test specimen of the plasticized PVC is prepared (typically 6.4 mm thick).[13]
-
The specimen is placed on a hard, flat surface.
-
A specified durometer (e.g., Type A for softer materials) is pressed firmly and vertically onto the specimen.[13]
-
The indentation depth is measured by the instrument, which is calibrated to provide a hardness value on a scale of 0 to 100.
-
The reading is taken almost instantaneously (within one second) unless a time delay is specified.[7]
-
Protocol 2: Volatility Assessment via Thermogravimetric Analysis (TGA)
-
Method: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[14]
-
Objective: To determine the mass loss of a material as a function of temperature, which indicates its volatility and thermal stability.
-
Procedure:
-
A small, precisely weighed sample (typically 10-15 mg) of the plasticized PVC is placed in a TGA furnace.[15]
-
The sample is heated at a controlled, constant rate in a controlled atmosphere (e.g., nitrogen).[16]
-
The TGA instrument continuously records the mass of the sample as the temperature increases.
-
Weight loss at specific temperatures corresponds to the volatilization of components, primarily the plasticizer. A lower weight loss at a given temperature indicates lower volatility.[15]
-
Protocol 3: Determination of Plasticizer Loss
-
Method: ISO 176:2005 - Plastics — Determination of loss of plasticizers — Activated carbon method.[9]
-
Objective: To quantitatively measure the mass loss of plasticizer from a plastic material.
-
Procedure:
-
Test specimens of the plasticized material are accurately weighed.
-
The specimens are placed in a container with activated carbon. Method A involves direct contact, while Method B uses a wire cage to separate the specimen from the carbon.[9]
-
The container is sealed and placed in an oven at a specified temperature for a defined period.
-
After heating, the specimens are removed, reconditioned to room temperature, and reweighed.
-
The percentage loss of mass is calculated, representing the amount of plasticizer that has migrated out of the material.
-
Protocol 4: Solvency Power Assessment
-
Method: ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents.[11]
-
Objective: To determine the relative solvent power of a hydrocarbon solvent.
-
Procedure:
-
A standardized solution of kauri resin in n-butanol is prepared.
-
The solvent being tested (e.g., this compound) is slowly titrated into 20g of the standard kauri-butanol solution at 25°C.[11]
-
The titration continues until a defined level of turbidity (cloudiness) is observed, which indicates the point where the kauri resin begins to precipitate.
-
The volume of solvent required to reach this endpoint is recorded. This volume, corrected against standardized solvents (toluene and a heptane/toluene blend), gives the Kauri-Butanol (Kb) value.[11]
-
Visualizing Comparative Workflows
To better illustrate the logical and experimental processes involved in benchmarking this compound, the following diagrams are provided.
Caption: Decision pathway for selecting a plasticizer.
References
- 1. spglobal.com [spglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. oaji.net [oaji.net]
- 6. benchchem.com [benchchem.com]
- 7. plastics.ulprospector.com [plastics.ulprospector.com]
- 8. qub.ac.uk [qub.ac.uk]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 11. file.yizimg.com [file.yizimg.com]
- 12. micomlab.com [micomlab.com]
- 13. Shore Hardness ASTM D2240 [intertek.com]
- 14. infinitalab.com [infinitalab.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. apmtesting.com [apmtesting.com]
A Researcher's Guide to Validating the Purity of Internal Standards for Bioanalytical Assays
The integrity of a bioanalytical assay is fundamentally reliant on the quality of its reagents, with the internal standard (IS) playing a pivotal role in ensuring accuracy and precision.[1][2] An impure IS can introduce significant variability and bias, leading to erroneous quantification of the analyte. This guide provides a comparative overview of common methodologies for validating the purity of internal standards, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate approach for their needs.
Comparison of Purity Validation Methodologies
The choice of method for validating the purity of an internal standard depends on the nature of the IS (e.g., stable isotope-labeled or a structural analog) and the analytical capabilities available. The most common techniques involve high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.
| Method | Principle | Primary Application | Advantages | Limitations |
| HPLC-MS/MS | Chromatographic separation of the IS from potential impurities, followed by mass spectrometric detection and quantification. | Routine purity checks, identification of structurally related impurities, and assessment of isotopic purity for stable isotope-labeled internal standards (SIL-IS). | High sensitivity and selectivity, capable of detecting trace-level impurities.[3] Widely available in bioanalytical laboratories. | Requires a reference standard for each identified impurity for accurate quantification. Potential for matrix effects influencing ionization.[2] |
| Quantitative NMR (qNMR) | Determination of the absolute purity of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified reference material of known purity. | Absolute purity determination without the need for a specific reference standard for each impurity.[4][5] Often used for certifying reference materials. | Provides a direct, primary method for purity assessment.[5] High precision and accuracy. | Lower sensitivity compared to MS-based methods. Requires specialized equipment and expertise. May not be suitable for complex mixtures or thermally labile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Purity assessment of volatile internal standards. | High chromatographic resolution for volatile compounds. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of IS purity. Below are representative protocols for HPLC-MS/MS and qNMR.
Protocol 1: HPLC-MS/MS Purity Assessment of a Structural Analog IS
This protocol outlines the steps to assess the purity of a non-labeled internal standard and to check for the presence of the analyte as an impurity.
Objective: To determine the purity of a structural analog IS and quantify any potential cross-contamination with the analyte.
Materials:
-
Internal Standard (IS) stock solution (e.g., 1 mg/mL)
-
Analyte stock solution (e.g., 1 mg/mL)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Validated HPLC column
-
Tandem mass spectrometer
Procedure:
-
Preparation of Solutions:
-
Prepare a high-concentration solution of the IS in an appropriate solvent (e.g., 100 µg/mL).
-
Prepare a dilution series of the analyte to establish a calibration curve, with the lowest concentration being the Lower Limit of Quantification (LLOQ) of the intended bioanalytical method.[6]
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration IS solution onto the LC-MS/MS system.
-
Acquire data using the mass transition for the analyte.
-
Analyze the dilution series of the analyte to generate a calibration curve.
-
-
Data Analysis:
-
Examine the chromatogram of the IS solution for any peak at the retention time of the analyte.
-
If a peak is observed, quantify its area.
-
Use the analyte calibration curve to determine the concentration of the analyte impurity in the IS solution.
-
The level of interference from the IS on the analyte signal should be ≤ 20% of the LLOQ for the analyte.[2][7]
-
Protocol 2: HPLC-MS/MS Purity Assessment of a Stable Isotope-Labeled IS (SIL-IS)
This protocol focuses on evaluating the isotopic purity of a SIL-IS and quantifying the amount of unlabeled analyte present.
Objective: To determine the isotopic purity and the percentage of unlabeled analyte in a SIL-IS.
Materials:
-
SIL-IS stock solution (e.g., 1 mg/mL)
-
Analyte (unlabeled) stock solution (e.g., 1 mg/mL)
-
HPLC-grade solvents
-
Validated HPLC column
-
Tandem mass spectrometer
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the SIL-IS at the concentration to be used in the bioanalytical assay.
-
Prepare a working solution of the analyte at the LLOQ concentration.
-
-
LC-MS/MS Analysis:
-
Inject the SIL-IS working solution and monitor for the mass transition of the unlabeled analyte.
-
Inject the analyte LLOQ solution and monitor for its mass transition.
-
-
Data Analysis:
-
Calculate the peak area of the unlabeled analyte in the SIL-IS solution.
-
Compare this peak area to the peak area of the analyte at the LLOQ.
-
The response of the unlabeled analyte in the SIL-IS solution should be less than 5% of the response of the analyte at the LLOQ.[6]
-
Additionally, monitor for the mass transition of the SIL-IS in the analyte solution to check for any contribution of the analyte to the SIL-IS signal. This should be ≤ 5% of the IS response.[2]
-
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
This protocol provides a general workflow for determining the absolute purity of an internal standard using qNMR.
Objective: To determine the absolute purity of an IS using an internal calibration methodology.[4]
Materials:
-
Internal Standard sample
-
Certified internal qNMR standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the IS and the certified qNMR standard into a vial.[4]
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the solution.
-
Ensure that the signals for the IS and the qNMR standard are well-resolved and have a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals for both the IS and the qNMR standard.
-
Calculate the purity of the IS using the following formula:
PurityIS (%) = (IIS / IStd) * (NStd / NIS) * (MIS / MStd) * (mStd / mIS) * PurityStd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
PurityStd = Purity of the certified qNMR standard
-
-
Data Presentation: Illustrative Purity Assessment Results
The following tables provide examples of how to present quantitative data from purity validation studies.
Table 1: HPLC-MS/MS Purity Assessment of a Structural Analog IS (Lot A)
| Sample | Analyte Peak Area in IS Solution | Analyte LLOQ Peak Area (Nominal: 1 ng/mL) | % Interference at LLOQ | Acceptance Criteria | Result |
| IS Lot A | 1,500 | 10,000 | 15% | ≤ 20% | Pass |
Table 2: HPLC-MS/MS Purity Assessment of a SIL-IS (Lot B)
| Analysis | Unlabeled Analyte Peak Area in SIL-IS | Analyte LLOQ Peak Area | % Contribution to LLOQ | Acceptance Criteria | Result |
| Analyte in SIL-IS | 350 | 8,000 | 4.4% | ≤ 5% | Pass |
| Analysis | SIL-IS Peak Area in Analyte Solution | SIL-IS Peak Area in Blank + SIL-IS | % Contribution to IS Signal | Acceptance Criteria | Result |
| SIL-IS in Analyte | 4,500 | 100,000 | 4.5% | ≤ 5% | Pass |
Table 3: qNMR Purity Assessment of IS (Lot C)
| Parameter | Value |
| Mass of IS (mIS) | 10.25 mg |
| Mass of qNMR Standard (mStd) | 10.05 mg |
| Molar Mass of IS (MIS) | 350.4 g/mol |
| Molar Mass of qNMR Standard (MStd) | 116.07 g/mol |
| Number of Protons (NIS) | 3 |
| Number of Protons (NStd) | 2 |
| Integral of IS (IIS) | 1.00 |
| Integral of qNMR Standard (IStd) | 1.52 |
| Purity of qNMR Standard (PurityStd) | 99.9% |
| Calculated Purity of IS | 99.5% |
Visualizing Workflows and Concepts
Diagrams can effectively illustrate complex processes and relationships in bioanalytical method validation.
Caption: Workflow for validating the purity of a structural analog internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Dodecyl Benzoate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of dodecyl benzoate (B1203000) is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the proper management of dodecyl benzoate waste.
Key Safety and Hazard Information
Quantitative Data Summary
The following table summarizes available data for this compound and its components. Note that specific quantitative toxicity data for this compound is limited, and data for related compounds is provided for reference.
| Parameter | Value | Species | Reference Compound |
| Acute Oral Toxicity | Low | - | C12-15 Alkyl Benzoate[1] |
| LD50: 12,800 mg/kg | Rat | Dodecyl Alcohol[2] | |
| Acute Dermal Toxicity | Low | - | C12-15 Alkyl Benzoate[1] |
| LD50: 3,560 mg/kg | Rabbit | Dodecyl Alcohol[2] | |
| Genotoxicity | Not genotoxic | - | C12-15 Alkyl Benzoate[1] |
| Aquatic Toxicity | Data not available | - | This compound |
Step-by-Step Disposal Protocol
Adherence to a strict, multi-step disposal protocol is mandatory for the safe management of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all unused this compound and materials contaminated with it as chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation.
-
Do not mix this compound waste with incompatible materials.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
3. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer").
4. On-site Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for maximum accumulation volumes and times.
5. Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can harm aquatic life.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended methods for final disposal are:
-
Licensed chemical destruction plant: This ensures the complete breakdown of the chemical into less harmful substances.
-
Controlled incineration: High-temperature incineration with flue gas scrubbing can effectively destroy the compound.
-
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Dodecyl benzoate
Essential Safety and Handling Guide for Dodecyl Benzoate (B1203000)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dodecyl benzoate. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment of all procedures involving this compound is mandatory to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tight-sealing safety goggles with side-shields or a face shield.[1] | To protect against splashes and airborne particles that could cause eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1] | To prevent skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A long-sleeved, impermeable lab coat or gown.[1][3] | To provide a barrier against skin contamination. For larger scale operations or in case of a spill, fire/flame resistant and impervious clothing may be required.[1] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[1][4] | To minimize the inhalation of dust, vapors, or mists. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be necessary.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
Preparation and Handling
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or another suitable ventilated enclosure to minimize exposure.[1][3][4]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
If the process generates heat, cool the vessel as necessary.
-
Ensure the dissolution process is conducted within the fume hood.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
